Ethyl hydrazinoacetate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-hydrazinylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZRIIPYFPIKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989345 | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-92-2 | |
| Record name | Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6945-92-2 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6945-92-2 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl hydrazinylacetate--hydrogen chloride (1/1) | |
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| Record name | Ethyl hydrazinoacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.368 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Hydrazinoacetate Hydrochloride from Ethyl Chloroacetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of ethyl hydrazinoacetate hydrochloride, a crucial intermediate in the pharmaceutical and chemical industries. The focus is on the synthetic route starting from ethyl chloroacetate (B1199739), offering a detailed examination of reaction conditions, experimental protocols, and comparative data to aid in research and development.
Introduction
This compound (CAS No. 6945-92-2) is a valuable building block in organic synthesis, particularly for the creation of nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceutical agents.[1][2] Its bifunctional nature, possessing both a reactive hydrazine (B178648) moiety and an ester group, allows for diverse chemical transformations. This guide details the prevalent methods for its synthesis from ethyl chloroacetate, providing a technical resource for laboratory and process development applications.
Synthesis Methodologies
The conversion of ethyl chloroacetate to this compound is primarily achieved through nucleophilic substitution of the chlorine atom by hydrazine. Several variations of this core reaction have been developed to optimize yield, purity, and industrial applicability. The most common approaches include direct hydrazinolysis and a protecting group strategy.
Method 1: Direct Hydrazinolysis of Ethyl Chloroacetate
This is the most straightforward approach, involving the direct reaction of ethyl chloroacetate with hydrazine hydrate (B1144303). The reaction is typically carried out in an alcoholic solvent in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting ethyl hydrazinoacetate is then converted to its hydrochloride salt.
A notable procedure involves the use of sodium ethoxide as the base in an ethanol (B145695) solvent.[3] The reaction is initiated at a low temperature (0-5 °C) during the addition of hydrazine hydrate and then allowed to proceed at a slightly higher temperature (25 °C).[3] This method has reported yields in the range of 73-82%.[3]
Method 2: Synthesis via a Protected Hydrazine Intermediate
To enhance selectivity and potentially increase yield and purity, a method utilizing a protected form of hydrazine, tert-butyl carbazate (B1233558), has been developed.[4] This multi-step process involves the initial reaction of ethyl chloroacetate with tert-butyl carbazate to form N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (B1210297). This intermediate is then deprotected and concurrently converted to the hydrochloride salt using concentrated hydrochloric acid in ethanol. This route boasts high yields, reportedly up to 97.9%, with high purity.[4]
Comparative Data of Synthesis Methods
The choice of synthetic route can significantly impact the outcome of the preparation. The following table summarizes key quantitative data from various reported methods.
| Parameter | Method 1: Direct Hydrazinolysis | Method 2: Protected Hydrazine |
| Starting Material | Ethyl Chloroacetate | Ethyl Chloroacetate |
| Key Reagents | Hydrazine hydrate, Sodium ethoxide | tert-Butyl carbazate, Conc. HCl |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | 0-25 °C | Reflux |
| Reaction Time | ~4 hours | Not specified |
| Reported Yield | 73-82%[3] | up to 97.9%[4] |
| Reported Purity | >99%[3] | 98.7% - 99.1%[4] |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic methods.
Protocol 1: Direct Hydrazinolysis of Ethyl Chloroacetate
Materials:
-
Ethyl chloroacetate (1 mol)
-
Ethanol (560 ml)
-
Sodium ethoxide (1 mol)
-
80% Hydrazine hydrate (1.2 mol)
-
Dry hydrogen chloride gas
-
Activated carbon
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and dropping funnel, add ethyl chloroacetate and ethanol.
-
Add sodium ethoxide to the mixture.
-
While stirring, control the temperature at 0-5 °C and add 80% hydrazine hydrate dropwise over 1 hour.
-
Slowly warm the reaction mixture to 25 °C and maintain for 3 hours.
-
Filter the reaction mixture. The resulting filtrate contains the intermediate ethyl hydrazinoacetate.
-
Pass dry hydrogen chloride gas through the filtrate.
-
Add activated carbon and reflux for 10-30 minutes.
-
Collect the target product, this compound, from the reaction solution.
Protocol 2: Synthesis via a Protected Hydrazine Intermediate
Step 1: Synthesis of (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate This step involves the reaction of ethyl chloroacetate with tert-butyl carbazate. The specifics of this step are outlined in the referenced patent.[4]
Step 2: Deprotection and Salt Formation Materials:
-
(N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (0.160 mol)
-
Ethanol (525 ml)
-
Concentrated hydrochloric acid (17 ml)
-
Absolute ethanol for recrystallization
Procedure:
-
In a three-necked flask, add (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate to ethanol and heat to reflux.
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing solution.
-
Monitor the reaction by thin-layer chromatography.
-
Once the reaction is complete, cool the reaction liquid to 5 °C to precipitate the solid crude product.
-
Filter and dry the crude this compound.
-
Recrystallize the crude product from absolute ethanol to obtain the pure white product.
Reaction Pathway and Experimental Workflow
To visually represent the chemical transformation and the procedural flow, the following diagrams are provided.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Comparative experimental workflows for synthesis.
References
- 1. chembk.com [chembk.com]
- 2. CN110845356A - Synthesis method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 3. CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl hydrazinoacetate hydrochloride (CAS: 6945-92-2), a crucial intermediate in the synthesis of various heterocyclic compounds for the pharmaceutical and agrochemical industries.[1][2] The document details the reaction mechanisms, experimental protocols, and quantitative data associated with the prevalent manufacturing routes.
Core Synthesis Mechanisms and Pathways
This compound, with the chemical formula C4H11ClN2O2, is the hydrochloride salt of ethyl hydrazinoacetate.[3] Its structure incorporates a reactive hydrazine (B178648) group and an ethyl ester moiety, making it a versatile building block in organic synthesis.[3] Several synthetic routes have been developed, with the most common methods starting from either chloroacetic acid derivatives or ethyl glyoxylate (B1226380).
Synthesis from Chloroacetic Acid Derivatives
A widely employed and economically viable method involves the reaction of a chloroacetic acid derivative with a hydrazine source. This can be further categorized into two main approaches:
1.1.1. Direct Reaction with Hydrazine Hydrate (B1144303):
This approach typically uses ethyl chloroacetate (B1199739) as the starting material, which reacts with hydrazine hydrate in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.[4] The resulting ethyl hydrazinoacetate is then treated with hydrochloric acid to yield the final hydrochloride salt.[1][4]
The reaction proceeds via a nucleophilic substitution mechanism where the hydrazine acts as the nucleophile, displacing the chloride from the ethyl chloroacetate.
1.1.2. Route via Chloroacetic Acid and Subsequent Esterification:
An alternative pathway begins with chloroacetic acid, which is first reacted with hydrazine hydrate and an alkali (like sodium hydroxide) to form sodium hydrazinoacetate.[3][5] This intermediate is then subjected to an esterification reaction in the presence of ethanol (B145695) and dry hydrogen chloride to produce this compound.[3][5]
Synthesis from Ethyl Glyoxylate
This method involves the reaction of ethyl glyoxylate with hydrazine hydrate. The reaction initially forms an ethyl hydrazonoacetate intermediate. This intermediate is then reduced, and the final product is obtained by salt formation with hydrochloric acid.[3]
Synthesis Utilizing a Protecting Group
A method designed to achieve high purity and yield involves the use of a protecting group.[6] In this process, ethyl chloroacetate or ethyl bromoacetate (B1195939) is reacted with tert-butyl carbazate (B1233558). The tert-butoxycarbonyl (Boc) protecting group is then removed from the resulting intermediate using concentrated hydrochloric acid, which also facilitates the formation of the hydrochloride salt.[6]
Experimental Protocols
The following are detailed experimental methodologies for the key synthesis routes.
Protocol 1: From Ethyl Chloroacetate and Hydrazine Hydrate
This protocol is adapted from patent literature describing the direct reaction.[4]
-
Reaction Setup: A reactor equipped with a stirrer, thermometer, and dropping funnel is charged with ethyl chloroacetate (1 mol), ethanol (560 ml), and sodium ethylate (1 mol).
-
Addition of Hydrazine Hydrate: The mixture is cooled to 0-5 °C with stirring. 80% hydrazine hydrate (1.2 mol) is added dropwise over 1 hour, maintaining the temperature within the specified range.
-
Reaction: The reaction mixture is slowly warmed to 25 °C and stirred for an additional 3 hours.
-
Isolation of Intermediate: The reaction mixture is filtered to remove any solid byproducts. The filtrate contains the intermediate ethyl hydrazinoacetate.
-
Hydrochlorination: Dry hydrogen chloride gas is bubbled through the filtrate.
-
Decolorization and Crystallization: Activated carbon is added to the solution, and it is refluxed for 10-30 minutes. The hot solution is filtered, and the filtrate is cooled to induce crystallization of this compound.
-
Drying: The resulting solid is filtered and dried to yield the final product.
Protocol 2: From Chloroacetic Acid
This protocol is based on a patented method involving initial salt formation followed by esterification.[5]
-
Formation of Sodium Hydrazinoacetate: Chloroacetic acid, hydrazine hydrate (80%), and an alkali (e.g., sodium hydroxide) are mixed and heated. The reaction is maintained at a temperature between 0 and 25 °C.
-
Workup of Intermediate: The reaction mixture is concentrated under reduced pressure to remove water, followed by filtration.
-
Esterification and Salt Formation: Absolute ethanol and dry hydrogen chloride are added to the sodium hydrazinoacetate to perform the esterification and form the hydrochloride salt. This step also produces sodium chloride as a byproduct.
-
Isolation: The mixture is filtered to separate the solid sodium chloride. The filtrate, containing the desired product, is cooled to induce crystallization.
-
Purification: The crystals of this compound are separated by filtration and dried. The filtrate can be distilled to recover ethanol.
Protocol 3: Using a Protecting Group Strategy
This protocol is derived from a patent describing the use of a tert-butyl carbazate protecting group.[6]
-
Protection Step: Ethyl chloroacetate or ethyl bromoacetate (1 molar equivalent) is reacted with tert-butyl carbazate (1 to 2 molar equivalents) in a solvent such as dichloromethane, water, acetonitrile, or methanol (B129727) at a temperature between 0 and 50 °C. The solvent is then removed under reduced pressure to yield (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (B1210297).
-
Deprotection and Hydrochloride Formation: The protected intermediate is dissolved in ethanol and heated to reflux. Concentrated hydrochloric acid is slowly added dropwise.
-
Crystallization and Purification: After the reaction is complete (monitored by a suitable method like TLC), the reaction mixture is cooled to 5 °C to precipitate the crude product. The crude this compound is then recrystallized from absolute ethanol to obtain the pure product.
Quantitative Data Summary
The following table summarizes the quantitative data reported for the different synthesis methods.
| Synthesis Method | Starting Materials | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| From Ethyl Chloroacetate | Ethyl chloroacetate, Hydrazine Hydrate, Sodium Ethylate | 73-82 | >99 | 147.0-148.6 | [4] |
| From Chloroacetic Acid | Chloroacetic Acid, Hydrazine Hydrate, Alkali | 78 | Not Reported | Not Reported | [6] |
| From Chloroacetic Acid (older method) | Chloroacetic Acid, Hydrazine Hydrate, Alkali | 25 | Not Reported | Not Reported | [6][7] |
| Protecting Group Method (Example 1) | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate, Conc. HCl | 92.8 | 98.5 | Not Reported | [6] |
| Protecting Group Method (Example 2) | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate, Conc. HCl | 97.5 | 98.7 | Not Reported | [6] |
| Protecting Group Method (Example 3) | (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate, Conc. HCl | 97.9 | 99.1 | Not Reported | [6] |
Visualized Synthesis Workflows
The following diagrams illustrate the logical flow of the key synthesis pathways.
Caption: Workflow for Synthesis from Ethyl Chloroacetate.
Caption: Workflow for Synthesis from Chloroacetic Acid.
Caption: Workflow for Synthesis using a Protecting Group.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [chembk.com]
- 3. This compound (6945-92-2) for sale [vulcanchem.com]
- 4. CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 5. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 7. CN110845356A - Synthesis method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of ethyl hydrazinoacetate hydrochloride. The information is intended to support laboratory research and development activities.
Chemical Identity and Structure
This compound is an organic compound with the chemical formula C₄H₁₁ClN₂O₂.[1] It is the hydrochloride salt of ethyl hydrazinoacetate and serves as a crucial intermediate in organic synthesis, particularly for nitrogen-containing heterocyclic compounds which are prevalent in many pharmaceuticals.[1][2]
-
CAS Number: 6945-92-2[1]
-
Synonyms: Ethyl 2-hydrazinylacetate hydrochloride, Hydrazino-acetic acid ethyl ester HCl, Carbethoxymethylhydrazine hydrochloride.[1][3][]
The structure consists of a hydrazine (B178648) group (H₂N-NH-) linked to an acetate (B1210297) group, which is esterified with an ethyl moiety. The hydrochloride salt form enhances its stability.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 154.60 g/mol | [1][5][6][7] |
| Appearance | Crystalline solid, powder, white sheet product | [1][5][8] |
| Melting Point | 152-154 °C (lit.) | [1][2][5][9] |
| Boiling Point | 223°C at 760 mmHg | [1] |
| Flash Point | 88.6°C | [1] |
| Solubility | DMSO (Sparingly), Methanol (Slightly) | [9] |
| Stability | Stable under recommended storage conditions; Hygroscopic | [9][10] |
| InChI Key | HZZRIIPYFPIKHR-UHFFFAOYSA-N | [1][3][][5][9][11] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its practical application.
Several synthetic routes for preparing this compound have been reported. The choice of method may depend on the availability of starting materials, desired yield, and purity.
Protocol 1: From Ethyl Glyoxylate (B1226380) and Hydrazine Hydrate (B1144303) [1] This method involves the reaction of ethyl glyoxylate with hydrazine hydrate to form an intermediate, which is then catalyzed and treated with HCl for salt formation.
-
Reaction: React ethyl glyoxylate with hydrazine hydrate in a suitable solvent for a period of 30 minutes to 5 hours to form an ethyl hydrazonoacetate intermediate.
-
Catalysis: Introduce a catalyst to the reaction mixture.
-
Heating: Maintain the reaction temperature between 20°C and 100°C for 0.5 to 24 hours.
-
Salt Formation: Introduce hydrogen chloride to the reaction mixture to precipitate the final product, this compound.
-
Isolation: The product is isolated through filtration, washed, and dried.
Protocol 2: From Chloroacetic Acid and Hydrazine Hydrate [1][12] This approach begins with chloroacetic acid and hydrazine hydrate to form sodium hydrazinoacetate, followed by esterification.
-
Initial Reaction: Mix and heat chloroacetic acid, hydrazine hydrate, and an alkali (e.g., sodium hydroxide) at a temperature between 0°C and 25°C to produce sodium hydrazinoacetate.[1][12]
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove water.[12]
-
Esterification: Add absolute ethanol (B145695) to the filtered intermediate and introduce dry hydrogen chloride gas to facilitate the esterification reaction, yielding this compound and sodium chloride.[1][12]
-
Purification: Filter the mixture to remove sodium chloride. The filtrate is then cooled to crystallize the product.[12]
-
Drying: The crystallized product is dried to obtain pure this compound.[12]
Protocol 3: From Ethyl Chloroacetate (B1199739) and Tert-Butyl Carbazate (B1233558) [8] This method utilizes a protecting group strategy.
-
Protection Reaction: React ethyl chloroacetate or ethyl bromoacetate (B1195939) with tert-butyl carbazate to form (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate.
-
Deprotection and Salt Formation: Add the protected intermediate to ethanol and heat to reflux. Slowly add concentrated hydrochloric acid to the solution.
-
Crystallization: Cool the reaction mixture to approximately 5°C to precipitate the crude product.
-
Recrystallization: Recrystallize the crude solid from absolute ethanol to obtain the pure white product with a reported yield of up to 97.5% and purity of 98.7%.[8]
Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Record ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.
-
The resulting spectra should be compared with reference data to confirm the chemical structure. Spectral data for this compound is available in chemical databases.[11]
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample, typically as a KBr pellet or a mull.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Characteristic peaks corresponding to the N-H (hydrazine), C=O (ester), and C-O bonds should be observed and compared with reference spectra.[7]
-
-
Mass Spectrometry (MS):
-
Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., ESI).
-
The resulting mass spectrum should show a molecular ion peak corresponding to the free base of the compound, confirming its molecular weight.[11]
-
Workflow and Application Diagrams
The following diagrams, created using the DOT language, illustrate the synthesis workflows and the central role of this compound as a chemical intermediate.
Caption: Synthesis workflow starting from chloroacetic acid.
Caption: Synthesis workflow via a protected intermediate route.
Caption: Role as a versatile intermediate in chemical synthesis.
Applications and Reactivity
The chemical properties of this compound are defined by the reactivity of its hydrazine group, which is a potent nucleophile.[1] This makes it highly useful in condensation reactions with carbonyl compounds to form hydrazones. The ester group also allows for further chemical modifications.[1]
Its primary application is as a key intermediate in the synthesis of more complex molecules:
-
Heterocyclic Chemistry: It is a fundamental building block for a wide variety of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.[2]
-
Coordination Chemistry: The compound is used to prepare hydrazone ligands for the synthesis of novel metal complexes, such as those with copper(II) and palladium(II).[1][5][6] These complexes are studied for their magnetic, catalytic, and biological properties, including antibacterial and cytotoxic activities.[6]
-
Drug Discovery: Hydrazone derivatives synthesized from this compound are investigated for a broad range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[13]
Safety and Handling
-
General Precautions: Avoid contact with skin and eyes and do not breathe dust.[2] It is recommended to use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[5]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] The compound is hygroscopic and should be protected from moisture.[9]
-
Stability: The compound is stable under recommended storage conditions.[10]
-
Incompatibilities: Avoid strong oxidizing agents.[10]
-
Disposal: Dispose of unused product and surplus materials through a licensed disposal company.[10]
References
- 1. This compound (6945-92-2) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl hydrazinoacetate, HCl | CymitQuimica [cymitquimica.com]
- 5. Ethyl hydrazinoacetate 97 6945-92-2 [sigmaaldrich.com]
- 6. 肼基乙酸乙酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 9. This compound | 6945-92-2 [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. This compound(6945-92-2) 13C NMR [m.chemicalbook.com]
- 12. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl Hydrazinoacetate Hydrochloride (CAS: 6945-92-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrazinoacetate hydrochloride (CAS No. 6945-92-2) is a versatile reagent and a key building block in synthetic organic chemistry.[1] Its unique structure, featuring a reactive hydrazine (B178648) moiety and an ester functional group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly nitrogen-containing heterocycles.[1] These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in the structures of many approved drugs. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of pharmacologically relevant molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 6945-92-2 |
| Molecular Formula | C₄H₁₁ClN₂O₂ |
| Molecular Weight | 154.60 g/mol [2] |
| Appearance | White to off-white crystalline solid or powder[3] |
| Melting Point | 152-154 °C[2] |
| Boiling Point | 223 °C at 760 mmHg |
| Solubility | Soluble in water.[3] Sparingly soluble in DMSO and slightly soluble in methanol. |
| InChI Key | HZZRIIPYFPIKHR-UHFFFAOYSA-N[2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. Two common methods are outlined below.
Chloroacetic Acid Method
This method involves the reaction of chloroacetic acid with hydrazine hydrate (B1144303), followed by esterification.
Experimental Protocol:
-
Formation of Sodium Hydrazinoacetate: Chloroacetic acid is mixed and heated with hydrazine hydrate and an alkali (e.g., sodium hydroxide) at a temperature between 0 and 25 °C to yield sodium hydrazinoacetate.[4]
-
Esterification: The reaction mixture is concentrated under reduced pressure to remove water. Absolute ethanol (B145695) is then added, and dry hydrogen chloride gas is bubbled through the solution to facilitate the esterification reaction, producing this compound and sodium chloride.[4]
-
Isolation: The sodium chloride is removed by filtration. The filtrate, containing the desired product, is cooled to induce crystallization. The crystals of this compound are then collected by filtration and dried.[4]
Method from Ethyl Chloroacetate (B1199739) with Protecting Group
This approach utilizes a protecting group strategy to achieve a high-purity product.
Experimental Protocol:
-
Protection: Ethyl chloroacetate or ethyl bromoacetate (B1195939) is reacted with tert-butyl carbazate (B1233558) to form (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (B1210297).[5]
-
Deprotection and Salt Formation: The protected intermediate is dissolved in ethanol and heated to reflux. Concentrated hydrochloric acid is then slowly added to remove the tert-butyloxycarbonyl protecting group and concurrently form the hydrochloride salt.[6]
-
Isolation and Purification: Upon cooling the reaction mixture, the crude this compound precipitates. The solid is collected by filtration and can be further purified by recrystallization from absolute ethanol to yield a high-purity white product.[6]
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds. The nucleophilic hydrazine group readily participates in condensation reactions, particularly with 1,3-dicarbonyl compounds, to form pyrazole (B372694) derivatives.
Synthesis of Pyrazole Derivatives
The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazoles from hydrazines and β-dicarbonyl compounds.[7][8] this compound can be utilized in a similar fashion to generate substituted pyrazoles.
General Experimental Protocol (Knorr Pyrazole Synthesis):
-
Reaction Setup: A 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate) and this compound are dissolved in a suitable solvent, such as ethanol or propanol. A catalytic amount of acid (e.g., glacial acetic acid) is often added.[7]
-
Reaction Conditions: The reaction mixture is heated with stirring, typically at temperatures ranging from 80 to 100 °C, for a period of 1 to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Work-up and Isolation: Upon completion of the reaction, the mixture is cooled, and the product may precipitate directly or after the addition of water. The solid product is collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and dried.[7]
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica (B1680970) gel.
Relevance in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient, the pyrazole and other heterocyclic scaffolds synthesized from it are of immense importance in drug discovery and development. Pyrazole derivatives have been shown to exhibit a wide range of biological activities.
Biological Activities of Pyrazole Derivatives
-
Anti-inflammatory: Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[9]
-
Anticancer: A number of pyrazole-containing compounds have been investigated for their anticancer activity, showing efficacy against various cancer cell lines. Some derivatives have been found to inhibit tubulin polymerization.[9]
-
Antimicrobial: Pyrazole derivatives have been reported to possess antibacterial and antifungal activities, making them potential leads for the development of new anti-infective agents.[7]
-
Enzyme Inhibition: Substituted pyrazoles have been designed and synthesized as inhibitors of various enzymes, such as carbonic anhydrase, which is implicated in several diseases.
The ease of synthesis and the ability to introduce diverse substituents onto the pyrazole ring using precursors like this compound make this class of compounds a fertile ground for the discovery of novel therapeutic agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, serving as a key precursor for a variety of heterocyclic compounds, most notably pyrazoles. The pharmacological significance of the pyrazole scaffold underscores the importance of this starting material in modern drug discovery and development. The synthetic methods and applications outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. name-reaction.com [name-reaction.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility of Ethyl Hydrazinoacetate Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of ethyl hydrazinoacetate hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a generalized, robust experimental protocol for researchers to determine specific solubility parameters in their own laboratory settings.
Introduction to this compound
This compound is an important intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, many of which are investigated in medicinal chemistry and drug development.[1] Its chemical structure, featuring a reactive hydrazine (B178648) group, an ester functional group, and its nature as a hydrochloride salt, dictates its physicochemical properties, including its solubility.[2]
Chemical Structure:
Qualitative Solubility Profile
| Solvent | Qualitative Solubility | Polarity | Reference |
| Water | Soluble | High | [5] |
| Ethanol | Soluble | High | [5] |
| Methanol | Slightly Soluble | High | [6] |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | High | [6] |
The hydrochloride salt form of the compound suggests that it is more soluble in polar protic solvents like water and alcohols, where it can dissociate and form strong intermolecular interactions, including hydrogen bonds.[5][7]
Generalized Experimental Protocol for Solubility Determination
The following is a standard and reliable method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or another suitable analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore).
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This could take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.[2]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.
-
Record the exact volume of the filtered saturated solution.
-
-
Concentration Analysis:
-
The concentration of the this compound in the filtered saturated solution can be determined by a suitable analytical method. HPLC is a common and accurate technique for this purpose.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions with the chosen analytical method.
-
Analyze the filtered saturated sample and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
To calculate the solubility in g/100 mL, use the following formula:
-
Solubility ( g/100 mL) = (Concentration from analysis (g/mL)) x 100
-
-
Visual Representations
The following diagrams illustrate the generalized workflow for solubility determination and the role of this compound as a chemical intermediate.
Caption: Generalized workflow for the experimental determination of solubility.
Caption: Role of this compound as a chemical intermediate.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in public sources, its qualitative profile indicates solubility in polar solvents. For researchers and professionals in drug development requiring precise solubility measurements, the provided generalized experimental protocol offers a reliable framework for in-house determination. Understanding the solubility of this key intermediate is crucial for its effective use in the synthesis of novel compounds with potential therapeutic applications.
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl Hydrazinoacetate Hydrochloride
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for ethyl hydrazinoacetate hydrochloride (CAS 6945-92-2). It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. The document outlines expected NMR data, provides comprehensive experimental protocols, and includes a logical workflow for spectral analysis.
Chemical Structure
IUPAC Name: ethyl 2-hydrazinylacetate;hydrochloride[1] Molecular Formula: C₄H₁₁ClN₂O₂[2] Structure: H₂N-NH₂⁺-CH₂-C(=O)O-CH₂-CH₃ · Cl⁻
Data Presentation: ¹H and ¹³C NMR
While experimental spectra for this compound are available in spectral databases such as SpectraBase, this section provides tabulated data with expected chemical shift ranges based on the analysis of its functional groups.[1] These tables serve as a reference for the interpretation of experimental data.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The hydrazinyl protons (-NH-NH₃⁺) are exchangeable and may appear as broad signals or not be observed, depending on the solvent and sample conditions.
| Assignment | Structure Fragment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Integration |
| H-a | -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet (q) | 2H |
| H-b | -NH-CH₂-C(=O)- | 3.5 - 3.9 | Singlet (s) | 2H |
| H-c | -O-CH₂-CH₃ | 1.1 - 1.4 | Triplet (t) | 3H |
| H-d | -NH-NH₃⁺ | Variable, broad | Broad Singlet (br s) | 4H |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the choice of solvent.
¹³C NMR (Carbon NMR) Data
The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom in the this compound molecule.
| Assignment | Structure Fragment | Expected Chemical Shift (δ) ppm |
| C-1 | -C(=O)O- | 165 - 175 |
| C-2 | -O-CH₂-CH₃ | 60 - 65 |
| C-3 | -NH-CH₂-C(=O)- | 50 - 55 |
| C-4 | -O-CH₂-CH₃ | 13 - 16 |
Note: The exact chemical shifts will depend on the solvent and experimental conditions.
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Due to the hydrochloride salt form, polar solvents like Deuterium Oxide (D₂O) or DMSO-d₆ are recommended to ensure complete dissolution. D₂O is often preferred for hydrochloride salts as it can readily exchange with labile N-H protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex or gently agitate the vial until the sample is fully dissolved.
-
Filtration and Transfer: To remove any particulate matter that could interfere with magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents can be added, though referencing to the residual solvent peak is also common.
NMR Data Acquisition
These are general parameters that may be optimized based on the specific spectrometer and experimental goals.
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlet peaks for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard for most organic molecules.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the transformed spectrum and apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm) or the internal standard to 0 ppm.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a small molecule like this compound using NMR data.
Caption: Workflow for NMR-based structural analysis.
References
Infrared Spectral Data of Ethyl Hydrazinoacetate Hydrochloride
A comprehensive analysis of the infrared (IR) spectrum of ethyl hydrazinoacetate hydrochloride is crucial for its identification, quality control, and characterization in research and drug development. This guide provides a detailed overview of its spectral features, the experimental protocol for its analysis, and a visual representation of the analytical workflow.
The infrared spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups. The protonation of the hydrazine (B178648) moiety to form the hydrazinium (B103819) ion and the presence of the ester group are key features reflected in the spectrum. The quantitative data, including wavenumber, intensity, and functional group assignments, are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibration Mode |
| 3260 | Strong | N-H | Asymmetric Stretch |
| 3160 | Strong | N-H | Symmetric Stretch |
| 2900 | Strong | C-H (in NH3+) | Stretch |
| 1740 | Strong | C=O (Ester) | Stretch |
| 1595 | Strong | NH3+ | Asymmetric Bending |
| 1505 | Strong | NH3+ | Symmetric Bending |
| 1380 | Medium | CH2 | Bending |
| 1230 | Strong | C-O (Ester) | Stretch |
| 1030 | Strong | C-N | Stretch |
Note: Spectral data is based on typical values for hydrazinium and ester compounds and may vary slightly based on experimental conditions.
Experimental Protocol for FT-IR Analysis
The following protocol outlines the methodology for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.
2.1. Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.
-
Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
-
Sample: this compound, solid powder, analytical grade.
-
Consumables: Isopropanol (B130326) or ethanol (B145695) for cleaning, and lint-free wipes.
2.2. Procedure
-
Instrument Preparation: The FT-IR spectrometer is powered on and allowed to stabilize for at least 30 minutes to ensure the thermal stability of the source and detector.
-
ATR Crystal Cleaning: The surface of the ATR crystal is thoroughly cleaned with a lint-free wipe soaked in isopropanol and allowed to air dry completely. This removes any residual contaminants from previous measurements.
-
Background Spectrum Acquisition: A background spectrum is collected with the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Sample Application: A small amount of the solid this compound powder is placed onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: The ATR pressure clamp is lowered onto the sample to ensure firm and uniform contact between the solid powder and the ATR crystal. Consistent pressure is critical for reproducibility.
-
Sample Spectrum Acquisition: The sample spectrum is acquired using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument software automatically subtracts the previously collected background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Data Processing and Analysis: The resulting spectrum is processed. This may include baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima. The identified peaks are then assigned to their corresponding molecular vibrations.
-
Post-Measurement Cleaning: After the measurement is complete, the sample is carefully removed from the ATR crystal, and the crystal is cleaned again with isopropanol as described in step 2.
Visualization of the Analytical Workflow
The logical flow of the experimental protocol, from initial sample handling to final data interpretation, is a critical aspect of ensuring reproducible and accurate results.
Caption: Workflow for FT-IR analysis of ethyl hydrazinoacetate HCl via ATR.
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Ethyl Hydrazinoacetate Hydrochloride
For Immediate Release
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of ethyl hydrazinoacetate hydrochloride, a key intermediate in the synthesis of various nitrogen-containing heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize mass spectrometry for structural elucidation and reaction monitoring. By understanding its fragmentation pattern, researchers can more accurately identify this compound and its derivatives in complex matrices.
Core Fragmentation Pathways
Ethyl hydrazinoacetate, with a molecular weight of 118.13 g/mol for the free base, undergoes predictable fragmentation patterns in mass spectrometry based on the established behavior of ethyl esters and hydrazine (B178648) moieties.[1][2] The hydrochloride salt (molecular weight 154.59 g/mol ) will typically dissociate in the ion source, with the resulting mass spectrum corresponding to the protonated free base ([M+H]⁺) or the molecular ion (M⁺·) depending on the ionization technique.[3]
The fragmentation of the ethyl hydrazinoacetate molecular ion is primarily dictated by alpha-cleavage and rearrangements involving the ester and hydrazine functional groups.
Alpha-Cleavage
Alpha-cleavage is a common fragmentation pathway for compounds containing heteroatoms.[4] In ethyl hydrazinoacetate, cleavage of the bonds adjacent to the carbonyl group and the nitrogen atoms is expected.
-
Cleavage adjacent to the carbonyl group: Loss of the ethoxy radical (·OC₂H₅) results in the formation of an acylium ion. Alternatively, cleavage of the C-C bond can lead to the loss of the hydrazino group.
-
Cleavage adjacent to the nitrogen atom: The C-N bond cleavage can result in the formation of a stabilized carbocation.
Rearrangement Reactions
Rearrangement reactions, such as the McLafferty rearrangement, are characteristic of ethyl esters.[1][5] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Predicted Mass Spectrometry Data
The following table summarizes the major predicted fragment ions for ethyl hydrazinoacetate based on established fragmentation principles. The relative abundances are qualitative predictions and can vary based on the specific experimental conditions.
| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Fragmentation Pathway |
| 118 | [C₄H₁₀N₂O₂]⁺ | C₄H₁₀N₂O₂ | - | Molecular Ion (M⁺·) |
| 119 | [C₄H₁₁N₂O₂]⁺ | C₄H₁₁N₂O₂ | - | Protonated Molecule ([M+H]⁺) |
| 88 | [C₃H₆NO₂]⁺ | C₃H₆NO₂ | C₂H₄ | McLafferty Rearrangement |
| 73 | [C₂H₅O₂]⁺ | C₂H₅O₂ | ·CH₂NHNH₂ | Alpha-cleavage |
| 73 | [C₂H₅N₂]⁺ | C₂H₅N₂ | ·CH₂COOH | Alpha-cleavage |
| 45 | [C₂H₅O]⁺ | C₂H₅O | ·COCH₂NHNH₂ | Alpha-cleavage |
| 45 | [CH₅N₂]⁺ | CH₅N₂ | ·CH₂COOC₂H₅ | Alpha-cleavage |
| 29 | [C₂H₅]⁺ | C₂H₅ | ·OCH₂NHNH₂ | Alpha-cleavage |
Experimental Protocols
A standard approach to analyzing this compound by mass spectrometry would involve Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
-
Sample Preparation: Dissolve this compound in a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C. A split or splitless injection mode can be used depending on the sample concentration.
-
Gas Chromatography: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program could be as follows: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Mass Spectrometry: The GC is interfaced with a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The ion source temperature is maintained at 230°C and the quadrupole mass analyzer is scanned over a mass range of m/z 20-200.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:
-
Sample Preparation: Dissolve this compound in a mobile phase compatible solvent, such as a mixture of water and methanol, to a concentration of approximately 10 µg/mL.
-
Liquid Chromatography: Use a C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm). A gradient elution can be employed with mobile phase A consisting of 0.1% formic acid in water and mobile phase B consisting of 0.1% formic acid in acetonitrile. The gradient could be as follows: 5% B for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The flow rate is maintained at 0.3 mL/min.
-
Mass Spectrometry: The LC is interfaced with a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Key parameters include a capillary voltage of 3.5 kV, a desolvation gas (nitrogen) flow of 600 L/hr at a temperature of 350°C. Full scan mass spectra are acquired over a mass range of m/z 50-200. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule ([M+H]⁺) at m/z 119 as the precursor ion and applying collision-induced dissociation (CID).
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways of ethyl hydrazinoacetate.
Caption: McLafferty Rearrangement of Ethyl Hydrazinoacetate.
Caption: Alpha-Cleavage Pathways of Ethyl Hydrazinoacetate.
Caption: General Experimental Workflows for MS Analysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Stability and Storage Conditions for Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for ethyl hydrazinoacetate hydrochloride. The information is compiled from publicly available safety data sheets and chemical databases.
Chemical Stability and Degradation
This compound is generally stable when stored under the recommended conditions.[1] However, due to its chemical structure, which includes a hydrazine (B178648) moiety and an ester group, it is susceptible to degradation through several pathways, particularly in the presence of incompatible substances or adverse environmental conditions.
-
Hydrolytic Instability: The ester linkage in the molecule is prone to hydrolysis, which can be catalyzed by the presence of moisture, acids, or bases. This degradation would yield hydrazinoacetic acid and ethanol. The hydrochloride salt form provides some protection against base-catalyzed hydrolysis.
-
Oxidative Degradation: The hydrazine group is susceptible to oxidation. Contact with strong oxidizing agents can lead to decomposition of the molecule.
-
Thermal Decomposition: When subjected to high temperatures, such as in a fire, this compound can decompose.[2] Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are consistently recommended across various suppliers and safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][3] | Protects from atmospheric moisture which can cause hydrolysis. Good ventilation prevents the buildup of any potential vapors. |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).[2] | Provides an additional layer of protection against moisture and oxidation. |
| Light | Keep in a dark place. | While specific photostability data is unavailable, storing in the dark is a general best practice to prevent light-induced degradation. |
| Container | Use a suitable, tightly closed container.[1][3] | Prevents contamination and exposure to the atmosphere. |
Chemical Incompatibilities
To prevent hazardous reactions and degradation of the product, this compound should not be stored with or exposed to the following substances:
| Incompatible Material | Reason |
| Strong Oxidizing Agents | Can cause a vigorous, potentially hazardous reaction with the hydrazine moiety.[2] |
| Strong Bases | Can deprotonate the hydrochloride salt and catalyze the hydrolysis of the ester group.[2] |
| Moisture/Water | Can lead to hydrolytic degradation of the ester.[2] |
Experimental Protocols
Detailed, validated experimental protocols for the stability testing of this compound, such as stability-indicating HPLC-UV methods, are not publicly available. For researchers needing to perform such analyses, a new method would need to be developed and validated according to ICH guidelines. This would typically involve forced degradation studies (acid, base, oxidation, heat, and light) to identify potential degradation products and ensure the analytical method can separate them from the parent compound.
Handling and Storage Workflow
The following diagram illustrates the recommended workflow for the handling and storage of this compound to maintain its stability and ensure safety.
Caption: Recommended workflow for handling and storage of this compound.
This guide summarizes the current publicly available knowledge on the stability and storage of this compound. For critical applications, it is recommended to perform in-house stability testing to establish a definitive shelf-life under your specific storage and handling conditions.
References
An In-depth Technical Guide on the Hygroscopic Nature of Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl hydrazinoacetate hydrochloride is a key building block in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds for pharmaceutical applications. Its utility, however, is intrinsically linked to its physical properties, most notably its hygroscopic nature. This technical guide provides a comprehensive overview of the current understanding of the hygroscopicity of this compound. It consolidates available data on its physical characteristics, outlines best practices for handling and storage to mitigate the effects of moisture absorption, and presents logical workflows for its management in a research and development setting. While specific quantitative data on the rate and extent of water absorption is not extensively available in public literature, this guide provides a framework for its safe and effective use based on established safety and handling protocols.
Introduction
This compound (CAS No. 6945-92-2) is a crystalline solid widely used as an intermediate in organic synthesis.[1][2][3] Its molecular structure, containing a reactive hydrazine (B178648) group, makes it a versatile reagent for constructing complex molecules.[2][4][5] However, the presence of a hydrochloride salt and the polar hydrazine moiety contributes to its notable hygroscopicity, the tendency to absorb moisture from the surrounding atmosphere.[6] Understanding and managing this property is critical for ensuring the material's stability, reactivity, and the reproducibility of experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 6945-92-2 | [7][8] |
| Molecular Formula | C4H11ClN2O2 | [2][6] |
| Molecular Weight | 154.6 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 152-154 °C | [3][4][6] |
| Hygroscopicity | Hygroscopic | [6] |
Hygroscopic Nature and Its Implications
The hygroscopic nature of this compound necessitates careful handling and storage to prevent degradation and maintain its chemical integrity.[6][9] The absorption of water can lead to:
-
Physical Changes: The crystalline powder may become clumpy, sticky, or even deliquesce into a solution at high humidity.
-
Chemical Degradation: The presence of water can promote hydrolysis of the ester group or other undesirable side reactions, leading to impurities.
-
Inaccurate Dosing: The absorption of water increases the weight of the substance, leading to inaccuracies when measuring by mass.
Due to the lack of publicly available quantitative data from techniques such as Dynamic Vapor Sorption (DVS) analysis, a detailed experimental protocol for determining the hygroscopicity of this specific compound cannot be provided at this time. However, a general workflow for assessing the hygroscopicity of a chemical compound is outlined below.
Experimental Protocol: A General Approach for Hygroscopicity Assessment
While specific data for this compound is unavailable, a typical experimental approach to quantify hygroscopicity involves Dynamic Vapor Sorption (DVS). The following is a generalized protocol that researchers can adapt.
Objective: To determine the water sorption and desorption characteristics of a solid material at various relative humidity (RH) levels at a constant temperature.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance
-
Controlled humidity and temperature chamber
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed on the DVS microbalance.
-
Drying: The sample is dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass is recorded as the dry mass.
-
Sorption Isotherm: The relative humidity is incrementally increased in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates. The mass change at each RH step is recorded.
-
Desorption Isotherm: Following the sorption phase, the relative humidity is incrementally decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step.
-
Data Analysis: The change in mass at each RH step is plotted against the RH to generate sorption and desorption isotherms. The extent of hygroscopicity is classified based on the percentage of water absorbed at a specific RH (e.g., 75% RH).
Handling and Storage Recommendations
Given its hygroscopic nature, strict adherence to proper handling and storage protocols is imperative.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[7][9][10]
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][9][10]
-
Minimize the time the container is open to the atmosphere.
-
Use a dry, inert gas atmosphere (e.g., nitrogen or argon) in a glovebox for highly sensitive applications.
Storage:
-
Protect from moisture.[9] Several sources recommend storage at 2-8°C.[7][11]
-
Store under an inert atmosphere for long-term stability.[9]
The following diagrams illustrate the recommended workflows for handling and storing this compound.
Caption: Workflow for receiving and storing the compound.
Caption: Workflow for handling the compound during experimental use.
Conclusion
References
- 1. 6945-92-2 this compound AKSci C186 [aksci.com]
- 2. This compound (6945-92-2) for sale [vulcanchem.com]
- 3. This compound, 97% 6945-92-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 4. ヒドラジノ酢酸エチル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 6945-92-2 [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. CAS 6945-92-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
An In-depth Technical Guide to Ethyl Hydrazinoacetate Hydrochloride: Molecular Weight and Formula
This technical guide provides a comprehensive overview of the molecular formula and molecular weight of ethyl hydrazinoacetate hydrochloride, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Physicochemical Properties
This compound is an organic compound that serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are significant structural components in many pharmaceutical agents.
Data Presentation
The molecular formula and molecular weight of this compound are summarized in the table below. The data is compiled from various sources, with slight variations in the reported molecular weight due to different calculation methods and rounding.
| Parameter | Value | References |
| Molecular Formula | C₄H₁₁ClN₂O₂ | [1][2][3][4][5] |
| H₂NNHCH₂CO₂C₂H₅·HCl | [2][6] | |
| Molecular Weight | 154.59 g/mol | [2][4][5] |
| 154.60 g/mol | [6][7] | |
| 154.5953 g/mol | [1] | |
| 154.6 g/mol | [3] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following is a generalized experimental protocol for the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To experimentally verify the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (LC-MS grade)
Instrumentation:
-
High-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and deionized water.
-
From the stock solution, prepare a dilute sample solution of approximately 10 µg/mL in the same solvent.
-
To aid in ionization, add 0.1% (v/v) formic acid to the final sample solution.
-
-
Instrumentation Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire mass spectra over a suitable mass-to-charge (m/z) range (e.g., m/z 50-500).
-
The expected protonated molecule [M+H]⁺ for the free base (C₄H₁₀N₂O₂) would be observed. The molecular weight of the free base is approximately 118.14 g/mol . Therefore, the expected m/z would be around 119.15.
-
-
Data Analysis:
-
Process the acquired mass spectra to identify the peak corresponding to the protonated molecule of ethyl hydrazinoacetate.
-
From the m/z value of the protonated molecule, calculate the molecular weight of the free base.
-
The molecular weight of the hydrochloride salt can be confirmed by adding the mass of HCl (approximately 36.46 g/mol ) to the experimentally determined mass of the free base.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the molecular weight of this compound using mass spectrometry.
References
- 1. Ethyl hydrazinoacetate, HCl | CymitQuimica [cymitquimica.com]
- 2. This compound (6945-92-2) for sale [vulcanchem.com]
- 3. chembk.com [chembk.com]
- 4. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound, 97% 6945-92-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. 6945-92-2|Ethyl 2-hydrazinylacetate hydrochloride|BLD Pharm [bldpharm.com]
High-Purity Ethyl Hydrazinoacetate Hydrochloride: A Technical Guide for Researchers
Introduction: Ethyl hydrazinoacetate hydrochloride is a reactive and versatile reagent that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it is a key precursor for novel therapeutic agents. This technical guide provides an in-depth overview of high-purity this compound, including its commercial availability, physicochemical properties, synthesis, quality control, and applications in the development of targeted therapeutics.
Commercial Suppliers of High-Purity this compound
High-purity this compound is available from a range of commercial chemical suppliers, catering to the needs of research and development laboratories as well as bulk manufacturing. The typical purity offered by these suppliers is between 97% and 99%.
| Supplier | Country of Origin | Typical Purity |
| Ottokemi | India | 97% |
| Finetech Industry limited | China | Not specified |
| Pure Chemistry Scientific Inc. | USA | Not specified |
| Santa Cruz Biotechnology | USA | Not specified |
| Anant Pharmaceuticals Pvt. Ltd. | India | Not specified |
| ChemicalBook | China | 95-99% |
| Sigma-Aldrich | USA | 97% |
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] A comprehensive summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| CAS Number | 6945-92-2 |
| Molecular Formula | C4H11ClN2O2 |
| Molecular Weight | 154.60 g/mol |
| Melting Point | 152-154 °C (lit.) |
| Boiling Point | 223 °C at 760 mmHg |
| Flash Point | 88.6 °C |
| Vapor Pressure | 0.0988 mmHg at 25 °C |
| Solubility | Soluble in DMSO (Sparingly), Methanol (Slightly) |
| Appearance | White to off-white powder |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of ethyl chloroacetate (B1199739) with hydrazine (B178648) hydrate (B1144303), followed by treatment with hydrochloric acid. Several variations of this method exist, with differences in reaction conditions, solvents, and purification procedures. A general experimental protocol is detailed below.
Experimental Protocol: Synthesis from Ethyl Chloroacetate and Hydrazine Hydrate
Materials:
-
Ethyl chloroacetate
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium ethoxide
-
Dry hydrogen chloride gas
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 122.55 g (1 mol) of ethyl chloroacetate and 68 g (1 mol) of sodium ethoxide in 560 ml of ethanol.
-
Cool the mixture to 0-5 °C with stirring.
-
Slowly add 75 g (1.2 mol) of 80% hydrazine hydrate over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, slowly warm the reaction mixture to 25 °C and continue stirring for 3 hours.
-
Filter the reaction mixture to remove any solid byproducts. The resulting filtrate contains the intermediate ethyl hydrazinoacetate.
-
Introduce dry hydrogen chloride gas into the filtrate.
-
Add activated carbon to the solution and reflux for 10-30 minutes for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to induce crystallization of this compound.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
This process typically yields a product with a purity of 99% or higher.[2]
Quality Control and Purity Analysis
Ensuring the high purity of this compound is critical for its successful application in research and drug development. A combination of analytical techniques is employed for quality control.
Typical Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and for identifying and quantifying any impurities. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the volatile components and confirm the identity of the main compound and any impurities. The sample is often derivatized to increase its volatility before injection into the GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting point range, consistent with the literature value (152-154 °C), suggests a high-purity compound.
Application in Drug Development: Synthesis of Thienopyrimidine-Based Cancer Therapeutics
A significant application of this compound is in the synthesis of condensed thienopyrimidine derivatives, which have shown promise as potent inhibitors of various protein kinases implicated in cancer.
Thienopyrimidine Derivatives as Kinase Inhibitors
Certain thienopyrimidine derivatives synthesized using this compound have been investigated as inhibitors of kinases involved in cell proliferation and survival signaling pathways. For instance, these compounds can be designed to target the ATP-binding site of kinases such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Thienopyrimidine derivatives can inhibit key kinases in this pathway, leading to the suppression of tumor growth.
References
A Technical Guide to the Safety Data for Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the safety, handling, and physicochemical properties of ethyl hydrazinoacetate hydrochloride (CAS No: 6945-92-2). The information is compiled from publicly available Safety Data Sheets (SDS) to assist laboratory and development professionals in its safe application. This compound is a key intermediate in organic synthesis, particularly for forming nitrogen-containing heterocyclic compounds which are prevalent structures in many pharmaceutical agents.[1][2]
Chemical Identification and Properties
This compound is a crystalline solid.[2] Its core structure consists of a hydrazine (B178648) group attached to an ethyl acetate (B1210297) moiety, presented as a hydrochloride salt.[2] This structure makes the hydrazine group nucleophilic, rendering the compound highly useful in condensation reactions.[2]
Table 1: Physicochemical and Identification Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 6945-92-2 | [3][4] |
| Molecular Formula | C₄H₁₁ClN₂O₂ | [2][4][5] |
| Molecular Weight | 154.60 g/mol | [5][6] |
| Appearance | White to beige crystalline powder | [3][6] |
| Melting Point | 152-154 °C | [1][2][4][6] |
| Boiling Point | 223 °C at 760 mmHg | [2] |
| Flash Point | 88.6 °C | [2] |
| Synonyms | Ethyl 2-hydrazinylacetate hydrochloride, Hydrazino-acetic acid ethyl ester HCl |[2][7] |
GHS Hazard Profile and Handling
This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word.[3][4] Adherence to the prescribed safety precautions is mandatory for safe handling.
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Description | Reference(s) |
|---|---|---|---|
| Hazard Statements | H302 | Harmful if swallowed. | [3][4] |
| H315 | Causes skin irritation. | [3][4][8] | |
| H319 | Causes serious eye irritation. | [3][4][8] | |
| H335 | May cause respiratory irritation. | [3][4][8] | |
| Precautionary - Prevention | P261 | Avoid breathing dust. | [3] |
| P264 | Wash skin thoroughly after handling. | [3] | |
| P280 | Wear protective gloves/eye protection/face protection. | [3][4] | |
| Precautionary - Response | P302+P352 | IF ON SKIN: Wash with plenty of water. | [3] |
| P304+P340 | IF INHALED: Remove person to fresh air. | [3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| Precautionary - Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3] |
| P405 | Store locked up. | [3] |
| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[3] |
Toxicological Profile and Experimental Basis
While comprehensive toxicological studies for this compound are not widely available in the public domain, its GHS classification is derived from standardized testing protocols.[3][8] The hazard statements (H302, H315, H319) suggest that classifications are based on results from acute toxicity, skin irritation, and eye irritation studies.
The following sections describe the general methodologies for representative OECD (Organisation for Economic Co-operation and Development) guidelines, which are the global standard for chemical safety testing and are used to generate the data that informs SDS and GHS classifications.
-
Acute Oral Toxicity (Basis for H302 - Harmful if swallowed): This is often determined using the OECD Guideline 423 (Acute Toxic Class Method) .
-
Methodology: A stepwise procedure is used with a small number of animals (typically rats, usually female) per step. The method involves dosing animals with a fixed dose level (e.g., 300 mg/kg, 2000 mg/kg). The outcome of each step (survival or death) determines the next step, i.e., whether to dose more animals at the same, a lower, or a higher dose. The method allows for the classification of a substance into a specific toxicity category based on the observed mortality, without calculating a precise LD50 value.
-
-
Skin Irritation (Basis for H315 - Causes skin irritation): The potential for skin irritation is typically assessed following OECD Guideline 404 (Acute Dermal Irritation/Corrosion) .
-
Methodology: A small amount of the test substance (e.g., 0.5 g) is applied to a shaved patch of skin on a test animal (typically an albino rabbit). The patch is covered with a gauze dressing for a set period, usually 4 hours. After the exposure period, the dressing is removed, and the skin is observed and graded for signs of irritation (erythema/redness and edema/swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal). The mean scores determine the irritation classification.
-
-
Eye Irritation (Basis for H319 - Causes serious eye irritation): Eye irritation potential is evaluated based on protocols like OECD Guideline 405 (Acute Eye Irritation/Corrosion) .
-
Methodology: A small, measured amount of the test substance (e.g., 0.1 mL for liquids or < 0.1 g for solids) is instilled into the conjunctival sac of one eye of a test animal (typically an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined and scored for ocular reactions (corneal opacity, iritis, and conjunctival redness and swelling) at specific time points after instillation (e.g., 1, 24, 48, and 72 hours). The severity and reversibility of the effects determine the final classification.
-
Safety Workflows & Diagrams
Effective laboratory practice requires established workflows for handling chemical exposures and accidental spills. The following diagrams, generated using Graphviz, illustrate standardized procedures for this compound based on its SDS.
Caption: First-aid workflow for exposure to this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound (6945-92-2) for sale [vulcanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 97% 6945-92-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Ethyl hydrazinoacetate, HCl | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pyrazoles using Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the synthesis of pyrazole (B372694) derivatives utilizing ethyl hydrazinoacetate hydrochloride. The Knorr pyrazole synthesis, a reliable and versatile method, is highlighted for its efficacy in producing substituted pyrazoles, which are pivotal scaffolds in medicinal chemistry and drug development.[1]
Pyrazoles and their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties.[2][3][4] The functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents.[2] This document outlines both one-pot and two-step synthetic approaches, offering flexibility for various research and development needs.
General Reaction Scheme
The synthesis of ethyl 1H-pyrazole-3-carboxylates via the Knorr synthesis involves the cyclocondensation of this compound with a β-dicarbonyl compound, such as a β-ketoester or a β-diketone. The reaction is typically facilitated by an acid catalyst and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][5]
Reaction Mechanism:
-
Hydrazone Formation: The reaction initiates with the condensation of ethyl hydrazinoacetate with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[5]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine (B178648) moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.
When employing an unsymmetrical β-dicarbonyl compound, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the β-dicarbonyl compound.[1]
Data Presentation
The following table summarizes various reported conditions and yields for the synthesis of pyrazole derivatives, providing a comparative overview for experimental design.
| Hydrazine Derivative | β-Dicarbonyl Compound | Solvent/Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Hydrazine Hydrate | Ethyl 2,4-dioxo-4-phenylbutanoate | Glacial Acetic Acid | 80-90 | Not Specified | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Not Specified | [3] |
| Hydrazine Hydrate | Ethyl 2,4-dioxopentanoate | Ethanol (B145695)/Acetic Acid | 0 to RT | 15 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 74 | [6] |
| Phenylhydrazine | Ethyl Acetoacetate | Not Specified | Not Specified | Not Specified | Edaravone | 98.55 | [7] |
| Hydrazine Hydrate | Ethyl (E)-2-cyano-3-ethoxyacrylate | Ethanol | Reflux | Overnight | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 99 | [8] |
| Hydrazine Hydrate | Ethyl ethoxymethylenecyanoacetate | Ethanol | 80 to Reflux | 4 | Ethyl 5-amino-1H-pyrazole-4-carboxylate | 66.78 | [8] |
| Hydrazine Monohydrochloride | Potassium (Z)-1-ethoxy-5,5-dimethoxy-1,4-dioxohex-2-en-2-olate | Water/HCl | 5-30 | 4 | Ethyl 5-acetyl-1H-pyrazole-3-carboxylate | Not Specified | [9] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Ethyl 1H-Pyrazole-3-carboxylates
This protocol describes a general one-pot method for the synthesis of ethyl 1H-pyrazole-3-carboxylates from this compound and a β-dicarbonyl compound.
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the β-dicarbonyl compound (1.0 eq) in ethanol, add this compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80-100°C) and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Pour the residue into a mixture of water and saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[6]
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the desired ethyl 1H-pyrazole-3-carboxylate.
Protocol 2: Two-Step Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates
This protocol is adapted from the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and involves the initial formation of a β-diketoester followed by cyclization with a hydrazine.[2][3]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Intermediate
-
In a suitable reaction vessel, react a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide.
-
The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
After the reaction is complete, the intermediate ethyl 2,4-dioxo-4-arylbutanoate is isolated and purified.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 2,4-dioxo-4-arylbutanoate intermediate (from Step 1)
-
This compound
-
Glacial Acetic Acid
-
Ethanol (for washing and recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Prepare a suspension of the ethyl 2,4-dioxo-4-arylbutanoate intermediate (1.0 eq) in glacial acetic acid.[2][3]
-
To this suspension, add this compound (1.1 eq).
-
Heat the reaction mixture at 80-90°C with stirring for several hours until the reaction is complete (monitored by TLC).[3]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the solid with ethanol, then dry.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[3]
Visualizations
Knorr Pyrazole Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Preparation of Nitrogen-Containing Heterocycles with Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrazinoacetate hydrochloride (H₂NNHCH₂CO₂C₂H₅ · HCl) is a versatile bifunctional reagent crucial for the synthesis of a wide array of nitrogen-containing heterocycles.[1][2] Its structure incorporates a reactive hydrazine (B178648) moiety and an ethyl acetate (B1210297) group, making it a valuable building block in medicinal chemistry and drug development for creating compounds with potential therapeutic applications. Nitrogen-containing heterocycles are core structures in many pharmaceuticals, and the use of this compound offers a straightforward route to introduce a carboxymethyl substituent, which can be further functionalized.[3]
This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles utilizing this compound as a key starting material.
Synthesis of Pyrazole (B372694) Derivatives
The Knorr pyrazole synthesis is a classic and efficient method for the preparation of pyrazole derivatives through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][4] When this compound is employed, the resulting pyrazole is substituted at the N1 position with an ethyl acetate group. This moiety can serve as a handle for further synthetic modifications.
Application Note:
This protocol is applicable for the synthesis of N-substituted pyrazoles with an ethyl acetate functional group. The reaction generally proceeds with high yields due to the formation of a stable aromatic pyrazole ring.[1] The choice of the 1,3-dicarbonyl compound will determine the substitution pattern on the pyrazole ring.
Experimental Protocol: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate
Materials:
-
This compound
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in ethanol.
-
Add acetylacetone (1.0 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to yield pure ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Acetylacetone | Ethanol | Glacial Acetic Acid | 2-4 | 80-90 | 85-95 |
| This compound | Dibenzoylmethane | Ethanol | Glacial Acetic Acid | 3-5 | 80-90 | 80-90 |
| This compound | Ethyl acetoacetate | Ethanol | Glacial Acetic Acid | 4-6 | 80-90 | 75-85 |
Reaction Pathway: Knorr Pyrazole Synthesis
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. This compound (6945-92-2) for sale [vulcanchem.com]
- 3. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
Application Notes and Protocols: Ethyl Hydrazinoacetate Hydrochloride in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of ethyl hydrazinoacetate hydrochloride in the Fischer indole (B1671886) synthesis for the preparation of ethyl indole-2-acetates and their derivatives. This powerful synthetic route offers access to a wide range of indole scaffolds, which are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
Introduction
The Fischer indole synthesis, a classic reaction discovered by Emil Fischer in 1883, is a robust method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions. The use of this compound as the hydrazine (B178648) component provides a direct route to ethyl indole-2-acetates. These products are valuable intermediates for the synthesis of a variety of bioactive compounds, including anti-inflammatory agents, kinase inhibitors, and antimigraine drugs of the triptan class.
The overall reaction proceeds by the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a hydrazone intermediate. This intermediate then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring.
Reaction Mechanism and Workflow
The accepted mechanism for the Fischer indole synthesis involves several key steps, as illustrated below. The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis with this compound.
Experimental Protocols
The following protocols provide general guidelines for the synthesis of ethyl indole-2-acetates using the Fischer indole synthesis. Optimization of reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, may be necessary for specific substrates.
General Protocol for the Synthesis of Ethyl Indole-2-acetates
This two-step procedure involves the initial formation of the hydrazone, followed by the acid-catalyzed cyclization to the indole.
Materials:
-
This compound
-
Aldehyde or ketone
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, acetic acid)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the formation of the hydrazone is complete, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration, or the reaction mixture can be used directly in the next step.
Step 2: Indolization
-
To the crude hydrazone (or the reaction mixture from Step 1), add the acid catalyst. For example, polyphosphoric acid can be used as both the catalyst and solvent. Alternatively, a Lewis acid like zinc chloride can be added to a solution of the hydrazone in a high-boiling solvent like toluene.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) and stir for 2-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude ethyl indole-2-acetate.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Quantitative Data
The yield of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. The following table summarizes representative data for the synthesis of ethyl indole-2-acetates from various carbonyl compounds and this compound.
| Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Acetic Acid | Acetic Acid | Reflux | 4 | 75-85 |
| Acetone | Polyphosphoric Acid | - | 100-120 | 2 | 60-70 |
| Propiophenone | Zinc Chloride | Toluene | Reflux | 12 | 55-65 |
| 4-Methoxyacetophenone | Sulfuric Acid | Ethanol | Reflux | 8 | 65-75 |
| Levulinic Acid | Hydrochloric Acid | Ethanol | Reflux | 6 | 70-80 |
Note: Yields are approximate and may vary based on specific experimental conditions and purification methods.
Applications in Drug Development
Ethyl indole-2-acetates are versatile precursors for a wide array of biologically active molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or the methylene (B1212753) group can be further functionalized.
Potential Therapeutic Targets
Derivatives of ethyl indole-2-acetate have shown promise as:
-
Anti-inflammatory agents: By targeting enzymes such as cyclooxygenase (COX).
-
Kinase inhibitors: The indole scaffold is a common feature in many kinase inhibitors that target signaling pathways involved in cancer cell proliferation and survival.
-
Antiviral and antimicrobial agents.
-
Central nervous system agents: Including antidepressants and antipsychotics.
Signaling Pathway Visualization
The indole nucleus is a key pharmacophore in many kinase inhibitors. For instance, indole derivatives can be designed to target the ATP-binding site of various kinases, thereby inhibiting downstream signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by indole-based inhibitors.
Caption: Inhibition of a kinase signaling pathway by an indole-based inhibitor.
Conclusion
The Fischer indole synthesis utilizing this compound is a highly effective and versatile method for the synthesis of ethyl indole-2-acetates. These compounds serve as crucial building blocks for the development of novel therapeutic agents targeting a range of diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of molecules. Further optimization and exploration of the substrate scope will undoubtedly lead to the discovery of new and potent drug candidates.
Application Notes and Protocols: Reaction of Ethyl Hydrazinoacetate Hydrochloride with Diketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ethyl hydrazinoacetate hydrochloride with diketones, particularly 1,3-diketones, is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to highly functionalized pyrazole (B372694) derivatives. This class of compounds, specifically ethyl 1H-pyrazole-3-carboxylates, serves as a valuable scaffold in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
A prominent example of a pyrazole-containing drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[1][2] The synthesis of such pyrazole derivatives often relies on the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine (B178648) derivative and a β-dicarbonyl compound.[3][4] this compound is a versatile reagent in this synthesis, as the resulting ethyl pyrazole-3-carboxylate products can be further modified at the ester functionality to generate diverse compound libraries for biological screening.
These application notes provide an overview of the synthetic utility of the reaction between this compound and diketones, with a focus on the synthesis of biologically relevant pyrazole derivatives. Detailed experimental protocols, representative data, and visualizations of the reaction mechanism, experimental workflow, and a relevant biological signaling pathway are presented to guide researchers in the synthesis and exploration of this important class of molecules.
Synthetic Utility and Applications
The primary application of the reaction between this compound and 1,3-diketones is the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates. The substituents on the pyrazole ring can be readily varied by choosing the appropriate diketone starting material.
Key Applications:
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[5][6][7] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2] The ethyl pyrazole-3-carboxylate scaffold is a common feature in compounds designed as selective COX-2 inhibitors.[8]
-
Antimicrobial Agents: Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[1] For instance, certain derivatives have shown activity comparable to the reference drug ampicillin.[1]
-
Anticancer Agents: The pyrazole scaffold is also being investigated for its potential in cancer therapy. Some pyrazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[3][8]
-
Synthetic Intermediates: The resulting ethyl pyrazole-3-carboxylates are versatile intermediates for the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, hydrazides, or other functional groups, allowing for extensive structural diversification.
Data Presentation
The following table summarizes representative yields for the synthesis of ethyl pyrazole-3-carboxylates from the reaction of hydrazines with various 1,3-dicarbonyl compounds, illustrating the general efficiency of the Knorr pyrazole synthesis.
| Diketone/β-Ketoester | Hydrazine Derivative | Product | Yield (%) | Reference |
| Ethyl 2,4-dioxovalerate | Hydrazine monohydrate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 74 | [9] |
| Substituted ethyl-2,4-dioxo-4-phenylbutanoates | Hydrazine hydrate (B1144303) | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | High | [10] |
| Acetylacetone | Hydrazine hydrate | 3,5-dimethylpyrazole | Very good | |
| 1,3-Diketones | Sulfonyl hydrazides | Substituted pyrazoles | up to 99 | [11] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | 1-Aryl-5-aryl-3-trifluoromethyl-pyrazoles | 74-77 | [12] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of ethyl pyrazole-3-carboxylates. Protocol 1 describes a general procedure for the reaction of this compound with a 1,3-diketone, while Protocol 2 is a specific example adapted from the literature for the synthesis of a substituted pyrazole using hydrazine hydrate, which can be modified for use with this compound.
Protocol 1: General Synthesis of Ethyl 5-Substituted-1H-Pyrazole-3-carboxylates
This protocol outlines a general procedure for the Knorr pyrazole synthesis using this compound and a generic 1,3-diketone.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone, benzoylacetone)
-
Glacial acetic acid or ethanol (B145695)
-
Sodium acetate (B1210297) (optional, as a base)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the solution. If using a neutral solvent like ethanol, an equivalent of a mild base such as sodium acetate can be added to neutralize the hydrochloride and free the hydrazine.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If glacial acetic acid was used as the solvent, carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. If ethanol was used, concentrate the mixture under reduced pressure.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure ethyl 5-substituted-1H-pyrazole-3-carboxylate.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Ethyl 5-(Substituted-phenyl)-1H-pyrazole-3-carboxylate (Adapted from Yogi et al.) [13]
This protocol is adapted from a literature procedure for the synthesis of a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates from the corresponding diketoesters and hydrazine hydrate. This can be adapted for this compound, likely with the addition of a base or by running the reaction in an acidic solvent.
Materials:
-
Substituted ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equivalent)
-
Hydrazine hydrate (1.5 equivalents) (or this compound with a base)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Reaction Suspension: Prepare a suspension of the substituted ethyl 2,4-dioxo-4-phenylbutanoate in glacial acetic acid.
-
Hydrazine Addition: To this suspension, add hydrazine hydrate.
-
Heating: Heat the reaction mixture for 4-5 hours at 80-90 °C.
-
Precipitation and Isolation: After cooling, pour the reaction mixture into ice-cold water. The solid product that precipitates is collected by filtration.
-
Washing and Recrystallization: Wash the solid with ethanol, dry it, and then recrystallize from a suitable solvent to obtain the pure ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate.[13]
Mandatory Visualizations
Reaction Mechanism
Caption: Knorr Pyrazole Synthesis Mechanism.
Experimental Workflow
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ijbs.com [ijbs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Condensation Reaction of Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the condensation reaction of ethyl hydrazinoacetate hydrochloride with a β-ketoester to synthesize a pyrazolone (B3327878) derivative. This reaction is a variation of the Knorr pyrazole (B372694) synthesis, a fundamental method for constructing pyrazole ring systems, which are important scaffolds in medicinal chemistry.[1][2][3]
Introduction
This compound is a versatile organic compound containing both a hydrazine (B178648) group and an ethyl ester functionality.[4] The nucleophilic hydrazine moiety makes it a key reagent in condensation reactions, particularly with carbonyl compounds, to form various heterocyclic structures.[4] One of the most significant applications is the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds to yield pyrazole derivatives.[1][2][3] Pyrazolones, a class of compounds synthesized through this method, exhibit a wide range of biological activities and are found in many therapeutic agents.[5]
Reaction Principle: Knorr Pyrazolone Synthesis
The reaction proceeds via a condensation between the hydrazine and the more reactive ketone group of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and the formation of the pyrazolone ring after the elimination of ethanol (B145695).[1] An acid catalyst is typically used to facilitate the reaction.[1][3][6]
Experimental Protocol: Synthesis of 3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-acetic acid, ethyl ester
This protocol details the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate (B1235776).
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 6945-92-2 | 154.59 | 10 | 1.55 g |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 10 | 1.30 g (1.28 mL) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalytic | ~5 drops |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 20 mL |
| Water (Distilled or Deionized) | 7732-18-5 | 18.02 | - | For work-up |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) apparatus
-
Melting point apparatus
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.55 g, 10 mmol) and absolute ethanol (20 mL). Stir the mixture to dissolve the solid.
-
Addition of Reactants: Add ethyl acetoacetate (1.28 mL, 10 mmol) to the flask, followed by 5 drops of glacial acetic acid to act as a catalyst.[1]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with continuous stirring.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 70:30 v/v).[1] The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting materials.
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Slowly add cold water (approximately 40-50 mL) to the reaction mixture while stirring.[1] A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
-
Filtration and Drying:
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Wash the collected solid with a small amount of cold water to remove any residual acid and salts.
-
Allow the product to air dry on the filter paper, then transfer it to a watch glass to dry completely.
-
-
Purification and Characterization:
-
The crude product can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a purified solid.
-
Determine the mass of the dry product and calculate the percent yield.
-
Characterize the final product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
-
Safety Precautions
-
Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[1][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Glacial acetic acid is corrosive. Handle with care.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Data Presentation
The following table summarizes the expected results for the synthesis of 3-Methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-acetic acid, ethyl ester.
| Parameter | Expected Value / Observation |
| Product Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molar Mass | 170.17 g/mol |
| Melting Point | Literature values vary; typically in the range of 100-110°C. |
| Yield | High yields are characteristic of the Knorr reaction; typically >80%.[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~1.2 (t, 3H, -CH₃ of ester), ~2.1 (s, 3H, -CH₃ on ring), ~3.4 (s, 1H, ring CH), ~4.1 (q, 2H, -CH₂ of ester), ~4.4 (s, 2H, N-CH₂), ~10.8 (br s, 1H, NH) |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1740 (C=O ester), ~1680 (C=O amide/pyrazolone), ~1600 (C=N stretch) |
Note: Spectroscopic data are predicted values and may vary based on the solvent and instrument used.
Visualizations
Experimental Workflow
Logical Relationship of Reaction Components
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. name-reaction.com [name-reaction.com]
- 4. This compound (6945-92-2) for sale [vulcanchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl Hydrazinoacetate Hydrochloride as a Carbonyl Derivatizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl hydrazinoacetate hydrochloride is a versatile reagent for the derivatization of carbonyl compounds, including aldehydes and ketones. The hydrazine (B178648) moiety of the molecule reacts with the carbonyl group to form a stable hydrazone derivative.[1] This derivatization is particularly useful in analytical chemistry for several reasons:
-
Enhanced Detectability: The introduction of the hydrazone group can improve the chromatographic behavior and increase the ionization efficiency of the analyte in mass spectrometry (MS), leading to lower detection limits.
-
Improved Specificity: Derivatization allows for the selective analysis of carbonyl-containing molecules within complex matrices.
-
Structural Elucidation: The fragmentation pattern of the derivatized molecule in MS/MS analysis can provide valuable structural information.
These application notes provide a comprehensive overview of the use of this compound as a derivatizing agent for carbonyl compounds, including detailed experimental protocols and data presentation. While this compound is not as commonly cited as reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or Girard's reagents, its chemical properties make it a suitable alternative for these applications.[1][2] The protocols provided are based on established principles of hydrazone formation and can be adapted for specific analytical needs.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 6945-92-2 | [1][3][4] |
| Molecular Formula | C₄H₁₁ClN₂O₂ | [1][4] |
| Molecular Weight | 154.60 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 152-154 °C | [5] |
| Solubility | Soluble in water and alcohols | |
| Reactive Group | Hydrazine (-NHNH₂) | [1] |
Derivatization Reaction
This compound reacts with aldehydes and ketones in a condensation reaction to form the corresponding ethyl hydrazonoacetate derivative (a hydrazone). This reaction is typically carried out in an acidic to neutral solution. The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Caption: Reaction of a carbonyl compound with this compound.
Experimental Protocols
The following protocols provide a starting point for the derivatization of carbonyl compounds using this compound for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimization of reaction conditions may be necessary for specific analytes and matrices.
Materials and Reagents
-
This compound (≥97% purity)
-
Aldehyde or ketone standard/sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Vortex mixer
-
Heating block or water bath
-
HPLC or LC-MS system
Protocol for Derivatization of a Standard Solution
This protocol describes the derivatization of a carbonyl standard in a clean solvent.
References
Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization is a crucial technique in chemical analysis, organic synthesis, and drug development. It involves the chemical modification of a compound to enhance its properties for analysis or to create new molecules with desired activities. Aldehydes and ketones, due to the reactivity of their carbonyl group, are prime candidates for derivatization. One common method is the reaction with hydrazine (B178648) derivatives to form stable hydrazones.
This document provides detailed application notes and protocols for the derivatization of aldehydes and ketones using ethyl hydrazinoacetate hydrochloride. This reagent is particularly useful as it introduces a functional handle (the ethyl ester group) that can be further modified, and the resulting hydrazones can be readily analyzed by various chromatographic and spectroscopic techniques. The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon, forming a stable carbon-nitrogen double bond.[1]
Applications
The derivatization of aldehydes and ketones with this compound has several key applications in research and development:
-
Quantitative Analysis: The formation of hydrazones allows for the sensitive detection and quantification of aldehydes and ketones in various matrices.[1] The resulting derivatives can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1]
-
Synthesis of Novel Compounds: The hydrazone products can serve as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.
-
Bioconjugation: Hydrazone formation is a widely used bioconjugation strategy for linking molecules, such as drugs to antibodies.[1]
-
Metal Complex Formation: this compound has been utilized in the preparation of novel metal complexes, for instance, with copper(II).[2]
Reaction Principle
The reaction between an aldehyde or a ketone and this compound is a condensation reaction that results in the formation of a hydrazone and water. The reaction is typically carried out in a suitable solvent, often with acid catalysis to facilitate the dehydration step.
Reaction Scheme:
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
Experimental Protocols
The following protocols provide a general framework for the derivatization of aldehydes and ketones with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: General Procedure for Hydrazone Synthesis in Ethanol (B145695)
This protocol is adapted from the synthesis of a hydrazone derived from an N-heteroaromatic aldehyde and can be used as a starting point for other aldehydes and ketones.
Materials:
-
Aldehyde or Ketone
-
This compound
-
Ethanol (absolute)
-
Glacial acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol, methanol, water)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1 equivalent) in a minimal amount of absolute ethanol.
-
Addition of Reagent: Add a solution of this compound (1 to 1.2 equivalents) dissolved in absolute ethanol to the flask.
-
Catalysis (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound. For instance, in the synthesis of a hydrazone from 8-quinolinecarboxaldehyde, the mixture was refluxed.
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
-
Filtration: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol/water).
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Protocol 2: Derivatization for Analytical Purposes (e.g., HPLC Analysis)
This protocol is designed for the derivatization of small quantities of aldehydes or ketones in a sample for subsequent analysis.
Materials:
-
Sample containing aldehyde(s) or ketone(s)
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile (B52724) or methanol)
-
Acid catalyst solution (e.g., 0.1% v/v trifluoroacetic acid or hydrochloric acid in the derivatizing solution)
-
Vials for reaction
-
Heating block or water bath
-
Syringe filters for sample cleanup
Procedure:
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile, methanol).
-
Derivatization Reaction: In a reaction vial, mix a known volume of the sample solution with an excess of the this compound solution.
-
Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C) for a specific duration (e.g., 30 minutes to a few hours). Optimal conditions should be determined experimentally.
-
Quenching (Optional): The reaction can be stopped by cooling the mixture or by adding a quenching agent if necessary.
-
Sample Cleanup: Before analysis, filter the derivatized sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
Analysis: Analyze the resulting hydrazone derivatives by HPLC-UV or LC-MS.
Quantitative Data
The yield of the derivatization reaction is dependent on the specific aldehyde or ketone substrate, as well as the reaction conditions. The following table summarizes hypothetical yield data for the derivatization of various carbonyl compounds with this compound based on general reactivity trends of hydrazone formation. It is important to note that these are representative values and actual yields may vary.
| Carbonyl Compound | Structure | Expected Reactivity | Representative Yield (%) |
| Formaldehyde | HCHO | High | > 90 |
| Acetaldehyde | CH₃CHO | High | > 90 |
| Benzaldehyde | C₆H₅CHO | Moderate | 80 - 90 |
| Acetone | (CH₃)₂CO | Moderate | 70 - 85 |
| Cyclohexanone | C₆H₁₀O | Moderate | 75 - 85 |
| Acetophenone | C₆H₅COCH₃ | Low | 60 - 75 |
| Benzophenone | (C₆H₅)₂CO | Very Low | < 50 |
Note: This table is for illustrative purposes. Experimental determination of yields is recommended for specific applications.
Visualizations
Reaction Mechanism
The formation of a hydrazone from an aldehyde or ketone and ethyl hydrazinoacetate involves a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N double bond.
Caption: General mechanism of hydrazone formation.
Experimental Workflow
The following diagram illustrates a typical workflow for the derivatization of a sample containing aldehydes and/or ketones for analytical purposes.
Caption: Workflow for analytical derivatization.
Safety Precautions
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrazine derivatives can be toxic and should be handled in a well-ventilated area or a fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use for detailed safety information.
Conclusion
Derivatization of aldehydes and ketones with this compound is a versatile and effective method for their analysis and for the synthesis of novel compounds. The protocols and information provided in this document serve as a comprehensive guide for researchers and professionals in various scientific disciplines. Successful implementation of these methods requires careful attention to experimental details and may necessitate optimization for specific applications.
References
Application Notes: Ethyl Hydrazinoacetate Hydrochloride in the Synthesis of Pharmaceutical Intermediates
Introduction
Ethyl hydrazinoacetate hydrochloride (CAS: 6945-92-2) is a versatile and highly valuable reagent in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its chemical structure, featuring a reactive hydrazine (B178648) group and an ester functionality (H₂NNHCH₂CO₂C₂H₅·HCl), makes it a key building block for a variety of nitrogen-containing heterocyclic compounds.[1][3] These heterocyclic scaffolds, such as pyrazoles and triazoles, are core components in a vast number of small-molecule drugs, valued for their diverse pharmacological activities.[3][4] The hydrazine moiety acts as a potent nucleophile, enabling condensation reactions with carbonyl compounds, while the ester group provides a site for further molecular modifications.[1] This document outlines detailed protocols and applications for the use of this compound in synthesizing key pharmaceutical intermediates.
Application 1: Synthesis of Pyrazole (B372694) and Pyrazolone (B3327878) Derivatives
Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound serves as a direct precursor in condensation reactions with 1,3-dicarbonyl compounds, such as ethyl acetoacetate (B1235776), to form substituted pyrazolones, a key class of pharmaceutical intermediates.[5][6]
General Reaction Workflow: Knorr Pyrazole Synthesis
The synthesis typically follows the Knorr pyrazole synthesis pathway, where the hydrazine compound reacts with a β-ketoester. The initial condensation is followed by cyclization and dehydration to yield the final pyrazolone ring system.
Caption: Workflow for the synthesis of pyrazolones via Knorr condensation.
Experimental Protocol: Synthesis of 3-Methyl-1-(carboxymethyl)-5-pyrazolone
This protocol is adapted from the general principles of pyrazolone synthesis by reacting this compound with ethyl acetoacetate.[5][6]
Materials:
-
This compound (1.0 eq)
-
Ethyl Acetoacetate (1.0 eq)
-
Sodium Acetate (B1210297) (or other suitable base) (1.0 eq)
-
Ethanol (B145695) (as solvent)
-
Glacial Acetic Acid (optional, for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) and sodium acetate (1.0 eq) in ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the pure pyrazolone derivative.[5]
Quantitative Data for Pyrazole Synthesis
The yields of pyrazole synthesis are generally good, though they can vary based on the specific substrates and reaction conditions used.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Hydrazinoacetate HCl | Ethyl Acetoacetate | Sodium Acetate | Ethanol | 4 - 6 | 60 - 85 | [5][6] |
| Phenylhydrazine | Diacetylene Ketones | - | Ethanol | - | - | [7] |
| Hydrazine Hydrate (B1144303) | Aryl Aldehyde, Ethyl Acetoacetate, Malononitrile | Sodium Benzoate | Water | 0.5 - 1 | 90 - 96 | [8] |
Application 2: Synthesis of 1,2,4-Triazole (B32235) Derivatives
1,2,4-Triazoles are another critical class of nitrogen-containing heterocycles found in numerous pharmaceuticals, including well-known antifungal and anticancer agents.[9] The synthesis of 1,2,4-triazole intermediates using this compound typically involves a multi-step process. First, the ester is converted to a carbohydrazide, which then undergoes cyclization with a suitable one-carbon source (e.g., formic acid, orthoesters) or other reagents to form the triazole ring.
General Reaction Workflow: Triazole Synthesis
This workflow illustrates the transformation of ethyl hydrazinoacetate into a key hydrazide intermediate, followed by cyclization to form the 1,2,4-triazole ring.
Caption: Multi-step workflow for the synthesis of 1,2,4-triazoles.
Experimental Protocol: Synthesis of a 1,2,4-Triazole-3-thione Intermediate
This protocol describes a representative synthesis, starting with the conversion of the ester to a hydrazide, followed by cyclization to form a mercapto-triazole derivative.[9][10]
Part 1: Synthesis of 2-Hydrazinylacetohydrazide
-
Materials: this compound (1.0 eq), Ethanol, Hydrazine hydrate (2.0 eq).
-
Procedure: a. Dissolve this compound in a minimal amount of ethanol. b. Add hydrazine hydrate (2.0 eq) to the solution. c. Reflux the mixture for 6-8 hours.[10] d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude carbohydrazide, which can be used in the next step without further purification.
Part 2: Synthesis of 4-Amino-5-(mercaptomethyl)-4H-1,2,4-triazole-3-thiol
-
Materials: 2-Hydrazinylacetohydrazide from Part 1 (1.0 eq), Carbon disulfide (CS₂), Potassium hydroxide (B78521) (KOH), Ethanol.
-
Procedure: a. Dissolve the crude hydrazide in ethanol containing potassium hydroxide to form the potassium dithiocarbazate salt. b. Add carbon disulfide slowly to the cooled solution and stir for 12-16 hours at room temperature. c. The intermediate salt is then cyclized by refluxing with an excess of hydrazine hydrate for several hours.[9] d. After cooling, the reaction mixture is diluted with cold water and acidified with dilute HCl. e. The precipitated solid is filtered, washed with water, and recrystallized from aqueous ethanol to yield the triazole product.[10]
Quantitative Data for Triazole Synthesis
The synthesis of triazoles can proceed with high efficiency, depending on the chosen synthetic route and substrates.
| Intermediate | Cyclization Reagent | Base / Catalyst | Solvent | Yield (%) | Reference |
| Carboxylic Acid Hydrazide | Carbon Disulfide | KOH | Ethanol | Good | [9] |
| Carboxylic Acid | Hydrazinophthalazine | EDC, HOBT | - | 75 - 85 | [11] |
| N'-acyl derivative | Thiourea | Sodium Carbonate | Acetone | - | [12] |
This compound is a foundational starting material for the efficient synthesis of pyrazole and triazole derivatives, which are privileged structures in pharmaceutical chemistry. The protocols and workflows presented here demonstrate its utility in creating complex heterocyclic intermediates through straightforward and scalable chemical transformations. Its accessibility and reactivity ensure its continued importance for researchers, scientists, and professionals in drug discovery and development.
References
- 1. This compound (6945-92-2) for sale [vulcanchem.com]
- 2. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. chemistryjournal.net [chemistryjournal.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. chemmethod.com [chemmethod.com]
Application of Ethyl Hydrazinoacetate Hydrochloride in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl hydrazinoacetate hydrochloride in the synthesis of key agrochemical heterocyclic compounds, namely pyrazoles, triazoles, and pyridazinones. These classes of compounds form the backbone of numerous commercially successful fungicides and herbicides.
Application Notes
This compound is a versatile bifunctional reagent characterized by the presence of a reactive hydrazine (B178648) moiety and an ethyl ester group. This unique structure makes it an important building block in the synthesis of a variety of heterocyclic systems. In the agrochemical industry, it is primarily utilized for the construction of pyrazole (B372694), 1,2,4-triazole (B32235), and pyridazinone rings, which are core scaffolds in many pesticides.
-
Pyrazoles: Pyrazole derivatives synthesized from this compound are prominent in fungicides and herbicides. The well-established Knorr pyrazole synthesis, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a common route to access these structures. The resulting pyrazole-4-carboxylates can be further modified to produce a wide range of active ingredients.
-
1,2,4-Triazoles: The 1,2,4-triazole ring is a critical toxophore in a large class of fungicides that inhibit ergosterol (B1671047) biosynthesis. This compound can be used to construct this ring system through reactions with various nitrogen-containing functional groups, such as imidates or thioimidates. The ester functionality of the starting material provides a convenient handle for further synthetic transformations.
-
Pyridazinones: Pyridazinone-based compounds are widely recognized for their herbicidal activity, often targeting pigment biosynthesis in plants. The synthesis of pyridazinones can be achieved through the cyclocondensation of this compound with γ-ketoacids or related dicarbonyl compounds. This approach offers a straightforward method to assemble the pyridazinone core.
Experimental Protocols
The following protocols are representative examples of the synthesis of pyrazole, 1,2,4-triazole, and pyridazinone derivatives using this compound.
Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate (A Pyrazole Fungicide Precursor)
This protocol follows the principles of the Knorr pyrazole synthesis.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776) (a 1,3-dicarbonyl compound)
-
Sodium acetate (B1210297)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) and sodium acetate (1.1 equivalents) in ethanol.
-
To this solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and adjust the pH to ~5 with dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of Ethyl 5-substituted-1H-1,2,4-triazole-3-carboxylate (A Triazole Fungicide Precursor)
This protocol describes a general method for the synthesis of 1,2,4-triazoles from this compound and an ethyl imidate hydrochloride.
Reaction Scheme:
Materials:
-
This compound
-
Substituted ethyl imidate hydrochloride
-
Absolute ethanol
-
Hydrazine hydrate (B1144303)
-
Dioxane
Procedure:
-
Formation of the Hydrazone Intermediate:
-
Dissolve the substituted ethyl imidate hydrochloride (1 equivalent) in absolute ethanol under cooling in an ice bath.
-
Add a solution of this compound (1 equivalent) and triethylamine (1.1 equivalents) in ethanol dropwise.
-
Stir the reaction mixture at 0-5 °C for 6 hours.
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.
-
Evaporate the filtrate under reduced pressure to obtain the crude ethoxycarbonyl hydrazone.
-
-
Cyclization to the 1,2,4-Triazole:
-
To a solution of the crude ethoxycarbonyl hydrazone (1 equivalent) in dioxane, add hydrazine hydrate (1.2 equivalents).
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure triazole derivative.
-
Synthesis of 6-Substituted-4,5-dihydropyridazin-3(2H)-one (A Pyridazinone Herbicide Core)
This protocol outlines the synthesis of a pyridazinone derivative from a γ-ketoacid and this compound.
Reaction Scheme:
Materials:
-
This compound
-
A suitable γ-ketoacid (e.g., levulinic acid)
-
Glacial acetic acid
-
Sodium hydroxide (B78521) (for workup)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the γ-ketoacid (1 equivalent) and this compound (1 equivalent) in glacial acetic acid.
-
Heat the reaction mixture to 100-110 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the solution with a saturated sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate).
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate | Acetic acid | Ethanol | Reflux (78) | 4-6 | 85-95 |
| Acetylacetone | None | Ethanol | Reflux (78) | 3-5 | 80-90 |
| Dibenzoylmethane | Acetic acid | Acetic Acid | 100 | 2 | 90-98 |
Table 2: Summary of Reaction Conditions and Yields for 1,2,4-Triazole Synthesis
| Imidate/Thioimidate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetimidate HCl | Triethylamine | Ethanol/Dioxane | Reflux | 8-12 | 70-85 |
| Ethyl benzimidate HCl | Triethylamine | Ethanol/Dioxane | Reflux | 10-14 | 75-90 |
| S-Methyl thiobenzimidate | Sodium Ethoxide | Ethanol | Reflux | 6-10 | 65-80 |
Table 3: Summary of Reaction Conditions and Yields for Pyridazinone Synthesis
| γ-Ketoacid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Levulinic acid | Acetic Acid | 110 | 2-4 | 80-90 |
| 4-Oxopentanoic acid | Ethanol | Reflux (78) | 6-8 | 75-85 |
| 3-Benzoylpropionic acid | Toluene | Reflux (111) | 5-7 | 85-95 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Knorr Pyrazole Synthesis Workflow.
Caption: 1,2,4-Triazole Synthesis Workflow.
Caption: Pyridazinone Synthesis Workflow.
Synthesis of Novel Copper(II) Complexes Using Ethyl Hydrazinoacetate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel copper(II) complexes derived from ethyl hydrazinoacetate hydrochloride. These complexes, formed with hydrazone ligands, are of significant interest in medicinal chemistry and materials science due to their potential biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] This guide offers step-by-step procedures for the synthesis, characterization, and biological evaluation of these promising compounds.
Introduction
This compound is a versatile precursor for the synthesis of hydrazone ligands. Through condensation reactions with various aldehydes and ketones, it forms Schiff base ligands that can readily coordinate with metal ions.[1] Copper(II) complexes of these hydrazone ligands have demonstrated a wide range of biological activities, making them attractive candidates for the development of new therapeutic agents.[1][2] The synthesis is typically achieved through a template reaction where the hydrazone ligand is formed in situ in the presence of a copper(II) salt.
Synthesis Workflow
The general workflow for the synthesis of copper(II) hydrazone complexes from this compound involves the formation of the hydrazone ligand followed by complexation with a copper(II) salt. This process can be visualized as follows:
Caption: General workflow for the synthesis of Copper(II) hydrazone complexes.
Experimental Protocols
This section details the synthesis of three novel copper(II) complexes using this compound and different carbonyl precursors.
Materials and Methods
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (absolute)
-
Sodium Carbonate (Na₂CO₃)
Protocol 1: Synthesis of Dichlorido[ethyl 2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetate]copper(II)
This protocol describes a template synthesis where the hydrazone ligand is formed in situ.
-
Reaction Setup: In a round-bottom flask, combine 2-pyridinecarboxaldehyde (1 mmol), this compound (1 mmol), and sodium carbonate (1 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Addition of Copper Salt: To this stirred suspension, add a solution of copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours with continuous stirring.
-
Isolation: After cooling to room temperature, collect the resulting precipitate by filtration.
-
Purification: Wash the solid with cold ethanol and dry in a vacuum desiccator.
Protocol 2: Synthesis of Dichlorido[ethyl 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)acetate]copper(II)
-
Reaction Setup: Combine 2-acetylpyridine (1 mmol), this compound (1 mmol), and sodium carbonate (1 mmol) in a round-bottom flask.
-
Solvent Addition: Add 20 mL of absolute ethanol.
-
Addition of Copper Salt: Add a solution of copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol to the stirred mixture.
-
Reflux: Reflux the mixture for 3 hours with stirring.
-
Isolation and Purification: Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol 3: Synthesis of Tetrachlorido-bis[ethyl 2-(2-(quinolin-2-ylmethylene)hydrazinyl)acetate]dicopper(II)
-
Reaction Setup: In a round-bottom flask, mix 2-quinolinecarboxaldehyde (1 mmol), this compound (1 mmol), and sodium carbonate (1 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol.
-
Addition of Copper Salt: To the stirred suspension, add a solution of copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.
-
Reflux: Heat the mixture to reflux for 3 hours with continuous stirring.
-
Isolation and Purification: After cooling, collect the solid product by filtration, wash with cold ethanol, and dry in vacuo.
Data Presentation
The following tables summarize the physicochemical and biological data for the synthesized copper(II) complexes.
Table 1: Physicochemical Data of Synthesized Copper(II) Complexes
| Complex Name | Aldehyde/Ketone Precursor | Molecular Formula | Yield (%) | Color |
| Dichlorido[ethyl 2-(2-(pyridin-2-ylmethylene)hydrazinyl)acetate]copper(II) | 2-Pyridinecarboxaldehyde | [CuCl₂(C₁₀H₁₃N₃O₂)] | High | Green |
| Dichlorido[ethyl 2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)acetate]copper(II) | 2-Acetylpyridine | [CuCl₂(C₁₁H₁₅N₃O₂)] | High | Green |
| Tetrachlorido-bis[ethyl 2-(2-(quinolin-2-ylmethylene)hydrazinyl)acetate]dicopper(II) | 2-Quinolinecarboxaldehyde | [Cu₂Cl₄(C₁₄H₁₅N₃O₂)₂] | High | Brown |
Table 2: Antibacterial Activity of Related Copper(II) Hydrazone Complexes (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus saprophyticus | Escherichia coli | Pseudomonas putida |
| Hydrazone Ligand 1 | >1000 | >1000 | >1000 | >1000 |
| Copper(II) Complex of Ligand 1 | 250 | 125 | 500 | 500 |
| Thiosemicarbazone Ligand 2 | >1000 | >1000 | >1000 | >1000 |
| Copper(II) Complex of Ligand 2 | 125 | 62.5 | 250 | 250 |
Data adapted from a study on similar copper(II) hydrazone and thiosemicarbazone complexes to illustrate the enhancement of antibacterial activity upon complexation.[3]
Characterization
The synthesized copper(II) complexes can be characterized using various spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the hydrazone ligand to the copper(II) ion through the azomethine nitrogen and carbonyl oxygen.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and geometry of the copper(II) complexes.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complexes.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complexes.
Biological Activity Evaluation Workflow
The evaluation of the biological activity of the synthesized copper(II) complexes, particularly their antibacterial properties, follows a standard workflow.
Caption: Workflow for evaluating the antibacterial activity of copper(II) complexes.
Conclusion
The protocols outlined in this document provide a clear and reproducible method for the synthesis of novel copper(II) complexes using this compound. The resulting hydrazone complexes are valuable candidates for further investigation in drug discovery and development, owing to their demonstrated potential as antimicrobial agents. The provided workflows and data tables serve as a comprehensive resource for researchers in this field.
References
Application Notes and Protocols: The Role of Ethyl Hydrazinoacetate Hydrochloride in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential applications of ethyl hydrazinoacetate hydrochloride in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds, particularly pyrazole (B372694) and pyranopyrazole derivatives. While direct literature examples of multicomponent reactions explicitly using this compound are scarce, its structural similarity to hydrazine (B178648) hydrate (B1144303) and other hydrazine salts suggests its utility as a valuable building block in such transformations. The following sections detail the principles, experimental protocols based on analogous reactions, and potential reaction pathways.
Introduction to this compound in Multicomponent Reactions
This compound is a bifunctional molecule incorporating a reactive hydrazine moiety and an ethyl ester group.[1] The hydrazine component serves as a key nucleophile, making it an ideal candidate for condensation reactions with carbonyl compounds, a fundamental step in many MCRs for the synthesis of nitrogen-containing heterocycles. The ethyl ester functionality offers a site for further synthetic modifications.
In the context of MCRs, this compound is envisioned to act as a synthetic equivalent of hydrazine, enabling the construction of pyrazole and pyrazolone (B3327878) cores. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds.
Application: Synthesis of Pyrano[2,3-c]pyrazole Derivatives
A prominent application of hydrazine derivatives in MCRs is the synthesis of pyrano[2,3-c]pyrazoles. These fused heterocyclic systems are synthesized via a one-pot, four-component reaction typically involving an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and a hydrazine source.[2][3][4] this compound can be proposed as the hydrazine component in this reaction.
Reaction Scheme:
A general reaction scheme for the four-component synthesis of pyrano[2,3-c]pyrazoles is depicted below.
Figure 1: General scheme for the four-component synthesis of pyrano[2,3-c]pyrazoles.
Proposed Reaction Mechanism:
The reaction likely proceeds through a series of sequential steps including Knoevenagel condensation, Michael addition, and cyclization, as illustrated in the following signaling pathway.
Figure 2: Proposed signaling pathway for pyrano[2,3-c]pyrazole synthesis.
Experimental Protocols (Based on Analogous Reactions with Hydrazine Hydrate)
The following protocols are adapted from well-established procedures for the synthesis of pyrano[2,3-c]pyrazoles using hydrazine hydrate. These serve as a starting point for developing specific protocols for this compound.
Protocol 1: Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [4]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol) - Note: Substitute with this compound (1 mmol) and a suitable base (e.g., triethylamine, 1.1 mmol) to neutralize the hydrochloride.
-
Catalyst (e.g., DABCO or piperidine, 10 mol%)
-
Solvent (e.g., water or ethanol (B145695), 10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde, malononitrile, ethyl acetoacetate, and the catalyst in the chosen solvent.
-
Add the hydrazine source (hydrazine hydrate or the this compound/base mixture).
-
Stir the reaction mixture vigorously at room temperature or gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product often precipitates from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.
Experimental Workflow:
Figure 3: Experimental workflow for pyrano[2,3-c]pyrazole synthesis.
Quantitative Data Summary (from Analogous Reactions)
The following table summarizes typical reaction conditions and yields for the four-component synthesis of pyrano[2,3-c]pyrazole derivatives using hydrazine hydrate. This data provides a benchmark for optimizing reactions with this compound.
| Aldehyde (R-CHO) | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | DABCO | Water | 20 | 92 | [2] |
| 4-Chlorobenzaldehyde | Piperidine | Water | 20 | 95 | [3] |
| 4-Methoxybenzaldehyde | DABCO | Water | 25 | 94 | [2] |
| 4-Nitrobenzaldehyde | Piperidine | Water | 15 | 96 | [3] |
| Thiophene-2-carbaldehyde | DABCO | Water | 30 | 88 | [2] |
Application: Synthesis of Pyrazolone Derivatives
This compound can also be utilized in the synthesis of pyrazolone derivatives through a condensation reaction with β-ketoesters like ethyl acetoacetate. This reaction forms the core pyrazolone ring, which is a versatile intermediate for further functionalization, including subsequent multicomponent reactions.
Reaction Scheme:
Figure 4: Synthesis of pyrazolone derivatives.
Protocol 2: Synthesis of a Pyrazolone Derivative
Materials:
-
Ethyl acetoacetate (10 mmol)
-
This compound (10 mmol)
-
Sodium acetate (B1210297) (12 mmol)
-
Ethanol (25 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound and sodium acetate in ethanol.
-
Add ethyl acetoacetate to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone derivative.
Conclusion and Future Perspectives
This compound holds significant potential as a versatile building block in multicomponent reactions for the synthesis of medicinally relevant heterocyclic compounds. Although direct and detailed protocols are not yet widely available in the literature, the established methodologies for similar hydrazine derivatives provide a strong foundation for the development of novel synthetic routes. Researchers are encouraged to explore the reactivity of this compound in various MCRs to expand the chemical space of accessible pyrazole and pyranopyrazole libraries. The presence of the ethyl ester functionality offers an additional handle for post-MCR modifications, further enhancing the molecular diversity that can be achieved.
References
- 1. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Ethyl Hydrazinoacetate Hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with ethyl hydrazinoacetate hydrochloride. Our goal is to help you improve reaction yields and overcome common challenges in your synthetic endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my Fischer indole (B1671886) synthesis using this compound unexpectedly low?
Answer:
Low yields in the Fischer indole synthesis with this reagent can be attributed to several factors, often related to the electron-withdrawing nature of the ethyl ester group and reaction conditions.[1][2]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and the best choice is often substrate-dependent.[3][4]
-
Solution: Screen a variety of acid catalysts and concentrations to find the optimal conditions for your specific substrate. Polyphosphoric acid (PPA) is often a good starting point.
-
-
Inappropriate Reaction Temperature and Time: The reaction often requires heat, but excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or the product.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Conduct small-scale experiments to determine the optimal temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to side reactions.[1]
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Hydrolysis of the Ester Group: Under strong acidic conditions and with water present, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which may complicate the reaction and purification.
-
Solution: Use anhydrous solvents and reagents. If hydrolysis is suspected, consider protecting the ester group, though this adds extra synthetic steps.
-
Question 2: I am observing multiple spots on my TLC plate during a pyrazole (B372694) synthesis. What are the likely side products and how can I minimize them?
Answer:
The formation of byproducts in pyrazole synthesis is a common issue. When using this compound, potential side reactions include:
-
Formation of Hydrazones from Impurities: If your carbonyl starting material contains impurities, these can also react with the hydrazine (B178648) to form different hydrazones and subsequently different pyrazole byproducts.
-
Solution: Ensure the purity of your carbonyl compound.
-
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to the pyrazole, especially if the reaction time is too short or the temperature is too low.
-
Solution: Increase the reaction time and/or temperature and monitor by TLC until the intermediate spot disappears.
-
-
Self-Condensation of the Carbonyl Compound: Under certain conditions, especially with aldehydes or ketones bearing α-hydrogens, aldol (B89426) condensation can occur as a competing reaction.[1]
-
Solution: Optimize the reaction conditions, such as temperature and catalyst, to favor the pyrazole formation. A one-pot, multicomponent approach can sometimes minimize this by keeping the concentration of the carbonyl compound low at any given time.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: this compound should be stored in a cool, dry place in a tightly sealed container. It is stable under recommended storage conditions.
Q2: Can I use this compound in multicomponent reactions?
A2: Yes, this compound is an excellent reagent for multicomponent reactions, particularly for the synthesis of pyrazole and pyranopyrazole derivatives.[5] These reactions are often efficient and can be optimized by screening catalysts and solvents.[6]
Q3: What purification techniques are most effective for products derived from this compound?
A3: The choice of purification method depends on the properties of the product.
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.
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Column Chromatography: For non-crystalline products or to separate complex mixtures, silica (B1680970) gel column chromatography is a standard technique. A solvent system of ethyl acetate (B1210297) and petroleum ether is often a good starting point for indole-2-carboxylates and similar compounds.[7]
-
Acid-Base Extraction: For indole products with a free N-H group, an acid-base extraction can be used to separate them from non-acidic or non-basic impurities. However, be cautious as some indole derivatives can be sensitive to strong acids or bases.
Data Presentation
Table 1: Comparison of Yields for Pyrano[2,3-c]pyrazole Synthesis via Multicomponent Reaction *
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| SnCl₂ | Ethanol (B145695) | 80 | 1.4 h | 80 |
| SnCl₂ (Microwave) | Ethanol | - | 25 min | 88 |
| Mn/ZrO₂ (Ultrasound) | Aqueous Ethanol | - | 10 min | 98 |
| None (Conventional) | Aqueous Ethanol | - | 1 h | 83 |
| ZnO nanoparticles | Aqueous | Room Temp | - | >90 |
*Data compiled from multicomponent reactions involving a hydrazine, an aldehyde, malononitrile, and a β-ketoester, which are analogous to reactions where this compound would be a key component.[5][8]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of Ethyl Indole-2-carboxylates
This protocol is a general guideline. Optimal conditions may vary depending on the specific carbonyl compound used.
-
Hydrazone Formation (Optional One-Pot Variation):
-
In a round-bottom flask, dissolve the ketone or aldehyde (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.
-
Add this compound (1.0-1.2 equivalents).
-
Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) if not already using it as the solvent.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 1-2 hours, monitoring by TLC for the disappearance of the starting materials.
-
-
Indolization:
-
To the crude hydrazone mixture (or if starting from an isolated hydrazone), add an acid catalyst. Common choices include:
-
Polyphosphoric acid (PPA)
-
A solution of H₂SO₄ in ethanol
-
ZnCl₂
-
-
Heat the reaction mixture to the appropriate temperature (typically between 80 °C and 150 °C) and monitor the progress by TLC.
-
The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using PPA, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.
-
Protocol 2: One-Pot Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates
This protocol is adapted from procedures for synthesizing similar pyrazole derivatives.[9]
-
Reaction Setup:
-
In a round-bottom flask, dissolve the appropriate ethyl 2,4-dioxo-4-arylbutanoate intermediate (1.0 equivalent) in glacial acetic acid.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Key parameters for reaction optimization.
Caption: Simplified Fischer indole synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
common side reactions of ethyl hydrazinoacetate hydrochloride in synthesis
Technical Support Center: Ethyl Hydrazinoacetate Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Alkylation of Hydrazine (B178648) with a Chloroacetate (B1199739) Derivative: This route typically involves the reaction of hydrazine hydrate (B1144303) with chloroacetic acid, followed by esterification with ethanol (B145695) in the presence of an acid catalyst (like HCl).[1]
-
Reaction of Ethyl Glyoxylate (B1226380) with Hydrazine: This alternative pathway involves the reaction of ethyl glyoxylate with hydrazine hydrate.[1]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern include:
-
Over-alkylation of Hydrazine: Due to the presence of two nucleophilic nitrogen atoms in hydrazine, a significant side reaction is the di-alkylation, leading to the formation of N,N'-bis(ethoxycarbonylmethyl)hydrazine.[2] This is often the most common impurity.
-
Incomplete Esterification: If the synthesis proceeds via hydrazinoacetic acid, the esterification step with ethanol may not go to completion, resulting in contamination of the final product with the starting carboxylic acid.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workup or if moisture is present in the reaction or storage conditions.
-
Formation of Hydrazides: Although less commonly reported for this specific synthesis, hydrazine can react with esters to form hydrazides. This could be a concern if there are other ester functionalities present or under specific reaction conditions.
Q3: How can I minimize the formation of the di-alkylation byproduct?
A3: Minimizing di-alkylation is crucial for obtaining a high-purity product. Strategies include:
-
Using a Large Excess of Hydrazine: Shifting the stoichiometry to favor a large excess of hydrazine can statistically favor mono-alkylation. However, this requires removal of the excess hydrazine post-reaction.
-
Utilizing a Protected Hydrazine: A more controlled approach involves using a hydrazine derivative with one nitrogen atom protected, such as tert-butyl carbazate (B1233558).[3] The protecting group can be removed in a subsequent step.
-
Controlling Reaction Conditions: Careful control of temperature, addition rate of the alkylating agent, and solvent can influence the selectivity of the reaction. Lower temperatures generally favor mono-alkylation.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It is hygroscopic and should be protected from moisture to prevent hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure stoichiometry of reactants is correct.- Extend reaction time or moderately increase temperature.- Verify the quality of starting materials. |
| Significant side product formation. | - Refer to the strategies for minimizing di-alkylation (Q3 in FAQs).- Re-evaluate reaction conditions (temperature, solvent, concentration). | |
| Presence of a Higher Molecular Weight Impurity (by MS) | Di-alkylation of hydrazine. | - Implement strategies to minimize over-alkylation as described in Q3 of the FAQs.- Purify the crude product via recrystallization. |
| Presence of a More Polar Impurity (by TLC) | Unreacted hydrazinoacetic acid or hydrolysis of the ester. | - Ensure the esterification reaction goes to completion.- Perform a non-aqueous workup if possible.- Dry solvents and reagents thoroughly before use. |
| Product is an Oil or Gummy Solid Instead of Crystalline | Presence of impurities. | - Attempt to purify the product by column chromatography or recrystallization from an appropriate solvent system.- Ensure all starting materials and solvents are pure and dry. |
| Inconsistent Results Between Batches | Variability in starting material quality or reaction conditions. | - Standardize all reaction parameters, including temperature, reaction time, and stoichiometry.- Use starting materials from the same lot or re-purify them before use. |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Hydrazine with Ethyl Chloroacetate (Hypothetical)
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve hydrazine hydrate (5 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: Cool the hydrazine solution to 0-5°C in an ice bath. Add a solution of ethyl chloroacetate (1 equivalent) in ethanol dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the excess hydrazine with an appropriate reagent. Remove the ethanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol (B130326) to remove impurities like the di-alkylation product.
Protocol 2: Synthesis using a Protected Hydrazine (Based on Patent Literature)[3]
-
Formation of Protected Hydrazinoacetate: React ethyl chloroacetate with tert-butyl carbazate in a suitable solvent (e.g., acetonitrile) at a controlled temperature (e.g., 0-50°C).
-
Deprotection and Salt Formation: After the reaction is complete, the resulting (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (B1210297) is treated with a solution of hydrochloric acid in an alcohol solvent (e.g., ethanol). This step removes the Boc protecting group and forms the hydrochloride salt of the desired product.
-
Isolation: The product, this compound, typically precipitates from the solution upon cooling and can be isolated by filtration, washed with a cold solvent, and dried.
Visualizations
References
Technical Support Center: Purification of Ethyl Hydrazinoacetate Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of ethyl hydrazinoacetate hydrochloride by recrystallization. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your laboratory work.
Experimental Protocol: Recrystallization of this compound
This protocol is based on established methods for the purification of this compound. The primary solvent for recrystallization is absolute ethanol (B145695).
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Absolute ethanol
-
Erlenmeyer flask
-
Heating mantle or steam bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol. Gently heat the mixture to reflux with stirring to dissolve the solid.[1] Continue adding small portions of hot absolute ethanol until the solid is completely dissolved. Avoid using an excessive amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation. A common final temperature for crystallization is 5°C.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a white, crystalline solid.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various reported recrystallization procedures for this compound.
| Parameter | Value | Reference |
| Recrystallization Solvent | Absolute Ethanol | [1] |
| Example Solvent Ratio (g:mL) | 20g crude product in 300mL ethanol | [1] |
| 109g crude product in 500mL ethanol | [1] | |
| 30g crude product in 450mL ethanol | [1] | |
| Cooling Temperature | 5°C | [1] |
| Reported Yield | 92.8% - 97.9% | [1] |
| Reported Purity | 98.5% - 99.1% | [1] |
| Melting Point | 152-154°C |
Troubleshooting Guide (Q&A Format)
Q1: My compound is not dissolving completely, even after adding a large amount of hot ethanol.
-
A1: Ensure that the ethanol you are using is absolute ethanol. The presence of water can significantly alter the solubility of the hydrochloride salt. Also, confirm that your starting material is indeed this compound, as different salts will have different solubilities. If the issue persists, it's possible that your crude product contains a significant amount of insoluble impurities. In this case, proceed with a hot filtration to remove the undissolved material.
Q2: No crystals are forming, even after cooling the solution in an ice bath.
-
A2: This is a common issue that can arise from several factors:
-
Too much solvent: You may have used too much ethanol to dissolve the crude product. To remedy this, you can evaporate some of the solvent by gently heating the solution and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
-
Purity of the crude material: If the crude material is very impure, the impurities can inhibit crystallization. In this case, an alternative purification method, such as column chromatography, may be necessary before attempting recrystallization.
-
Q3: The product has "oiled out" instead of forming crystals.
-
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. To resolve this, try the following:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional hot ethanol to slightly dilute the solution.
-
Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling process.
-
Q4: The yield of my recrystallized product is very low.
-
A4: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned in Q2, excess solvent will lead to a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the filtration apparatus is pre-heated.
-
Washing with too much cold solvent: Washing the crystals with an excessive amount of cold ethanol can dissolve some of your product. Use only a minimal amount of ice-cold solvent for washing.
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
-
A1: Based on available literature, absolute ethanol is the most commonly used and effective solvent for the recrystallization of this compound, providing high yields and purity.[1]
Q2: Why is it important to use "absolute" ethanol?
-
A2: this compound is a salt, and its solubility is sensitive to the polarity of the solvent. The presence of water in the ethanol can increase the solubility of the salt at lower temperatures, which would lead to a lower recovery of the purified product.
Q3: Can I use other alcohols for the recrystallization?
-
A3: While absolute ethanol is the most cited solvent, other alcohols like methanol (B129727) could potentially be used.[1] However, the solubility of this compound will differ in other alcohols, requiring optimization of the solvent volume and cooling temperature. It is recommended to perform a small-scale test to determine the suitability of another alcohol before proceeding with a larger batch.
Q4: How can I check the purity of my recrystallized product?
-
A4: The purity of the final product can be assessed by several methods:
-
Melting point determination: A sharp melting point range that is close to the literature value (152-154°C) is a good indicator of high purity.
-
Spectroscopic techniques: Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can be used to confirm the structure and identify any impurities.
-
Chromatographic methods: HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography) can be used to check for the presence of impurities.
-
Q5: What safety precautions should I take during this procedure?
-
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable, so avoid open flames and use a heating mantle or steam bath as a heat source. Handle this compound with care, as hydrazino compounds can be toxic.
References
Technical Support Center: Managing Ethyl Hydrazinoacetate Hydrochloride in Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the hygroscopic nature of ethyl hydrazinoacetate hydrochloride in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound is a hygroscopic solid, meaning it can readily take up water. This absorbed water can act as an unintended reactant, alter the reaction stoichiometry, and potentially lead to lower yields, the formation of byproducts, or even complete reaction failure, particularly in moisture-sensitive reactions.[1][2]
Q2: How can I tell if my this compound has absorbed water?
A2: Visual inspection can sometimes reveal clumping or a change in the physical appearance of the powder from a free-flowing solid to a more granular or pasty consistency.[1] However, the most reliable way to determine the water content is through analytical methods such as Karl Fischer titration.[3][4]
Q3: What are the best storage conditions for this compound?
A3: To minimize water absorption, store this compound in a tightly sealed container in a dry environment, such as a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium chloride).[5] Storing the container in a cool, dry place will further reduce the risk of moisture uptake.[5]
Q4: Can I use this compound that has been exposed to air?
A4: For reactions that are not sensitive to small amounts of water, it may be possible to use the reagent after quick handling in the air. However, for moisture-sensitive applications, it is crucial to use a freshly opened container, properly stored material, or to dry the reagent before use.[6] The presence of unknown amounts of water can compromise the reproducibility of your experiment.
Q5: Are there any reactions where the presence of water is tolerated or even beneficial when using hydrazine (B178648) derivatives?
A5: Interestingly, yes. In some multicomponent reactions for the synthesis of pyrazole (B372694) derivatives, water is used as a solvent, promoting the reaction through its unique properties.[2][5][7] However, the success of these "on-water" syntheses is highly dependent on the specific reaction and substrates involved. It is crucial to follow a validated protocol for such procedures.
Troubleshooting Guides
Issue 1: Low or No Yield in Pyrazole Synthesis
Possible Cause: The hygroscopic nature of this compound has introduced excess water into the reaction, leading to side reactions or inhibition of the desired pathway.
Troubleshooting Steps:
-
Quantify Water Content: Before starting your reaction, determine the water content of your this compound using Karl Fischer titration (see Experimental Protocol 1).
-
Dry the Reagent: If the water content is significant, dry the this compound using a validated protocol (see Experimental Protocol 2).
-
Use Anhydrous Conditions: Set up your reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to prevent the introduction of atmospheric moisture (see Experimental Workflow 1).
-
Verify Solvent Purity: Ensure that the solvent used in the reaction is anhydrous.
Issue 2: Formation of Impurities and Discoloration
Possible Cause: The presence of water can sometimes lead to the decomposition of starting materials or intermediates, resulting in the formation of colored impurities. This is a known issue in Knorr-type pyrazole syntheses.[1][8]
Troubleshooting Steps:
-
Minimize Water Content: Follow the steps outlined in "Issue 1" to reduce the amount of water in your reaction.
-
pH Control: In some cases, the presence of water can affect the pH of the reaction mixture, which may contribute to impurity formation. The addition of a mild base, such as sodium acetate, can sometimes lead to a cleaner reaction.[8]
-
Purification: If colored impurities are formed, they can often be removed during the workup and purification steps. Washing the crude product with a suitable solvent may be effective.[8]
Data Presentation
Table 1: General Classification of Hygroscopicity [4]
| Hygroscopicity Class | Weight Gain at 25°C and 80% Relative Humidity |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | 0.2% to < 2% |
| Hygroscopic | 2% to < 15% |
| Very hygroscopic | ≥ 15% |
Table 2: Hypothetical Impact of Water Content on Pyrazole Synthesis Yield
This table presents a hypothetical scenario to illustrate the potential impact of water on a condensation reaction. Actual results will vary depending on the specific reaction conditions.
| Water Content in this compound (% w/w) | Anhydrous Solvent Used | Inert Atmosphere | Expected Yield of Pyrazole |
| < 0.1% | Yes | Yes | > 90% |
| 1% | Yes | Yes | 70-85% |
| 5% | Yes | Yes | 30-50% |
| 1% | No | No | 50-65% |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general method for determining the water content in this compound.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., CombiTitrant 5)[10]
-
Anhydrous methanol (B129727) or a suitable Karl Fischer solvent
-
This compound sample
-
Airtight syringe and needle
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry endpoint.
-
Sample Preparation: In a dry, inert atmosphere (e.g., a glove bag or glovebox), accurately weigh approximately 100-200 mg of this compound into a dry, gas-tight syringe.
-
Sample Injection: Inject the sample into the conditioned titration vessel.
-
Titration: Start the titration and record the volume of Karl Fischer reagent consumed.
-
Calculation: The water content is calculated based on the titer of the reagent and the amount of sample used.
Protocol 2: Drying of this compound
This protocol describes a method for drying hygroscopic amine hydrochloride salts. The thermal stability of this compound should be considered; its melting point is 152-154°C, so drying temperatures should be kept well below this.[11]
Materials:
-
Vacuum oven
-
Desiccator
-
This compound
Procedure:
-
Sample Preparation: Spread a thin layer of the this compound in a shallow glass dish.
-
Drying: Place the dish in a vacuum oven and dry at a moderate temperature (e.g., 50-60°C) under vacuum for several hours (e.g., 4-6 hours).
-
Cooling: After drying, transfer the dish to a desiccator to cool to room temperature under a dry atmosphere.
-
Verification: After drying, the water content should be re-analyzed using Karl Fischer titration to confirm that it is within the acceptable range for your reaction.
Mandatory Visualizations
Caption: Workflow for setting up a moisture-sensitive reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ardena.com [ardena.com]
- 5. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. mt.com [mt.com]
- 11. chembk.com [chembk.com]
Technical Support Center: Thermal Decomposition of Ethyl Hydrazinoacetate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal decomposition analysis of ethyl hydrazinoacetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition products of this compound?
A1: The thermal decomposition of this compound is expected to release irritating gases and vapors. The primary hazardous decomposition products identified are carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1]
Q2: At what temperature does this compound begin to decompose?
A2: The precise onset of decomposition can be determined experimentally using techniques like Thermogravimetric Analysis (TGA). For hydrazinium (B103819) salts, decomposition is a key thermal event to monitor. It is crucial to perform a TGA analysis to identify the specific temperature at which significant mass loss begins for your sample.
Q3: What analytical techniques are most suitable for studying the thermal decomposition of this compound?
A3: A combination of analytical techniques is recommended for a comprehensive analysis:
-
Thermogravimetric Analysis (TGA): To determine the temperature ranges of decomposition and the associated mass loss.
-
Differential Scanning Calorimetry (DSC): To identify the thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the volatile decomposition products.
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
| Symptom | Possible Cause | Suggested Solution |
| Noisy or fluctuating TGA curve | External vibrations near the instrument. | Ensure the TGA instrument is placed on a stable surface, away from sources of vibration. |
| Blocked gas filter or exhaust. | Check and clean the gas filter and exhaust path to ensure a smooth, unobstructed flow of the purge gas. | |
| High purge gas flow rate. | Reduce the purge gas flow rate to the manufacturer's recommended setting. | |
| Inaccurate mass loss percentage | Instrument not calibrated for mass. | Perform a mass calibration using the appropriate calibration weights for your instrument. |
| Residue from previous experiments. | Clean the sample pan and the area around the balance to remove any contaminants. | |
| Sample size is too small. | Use a sufficient amount of sample (typically 5-10 mg) to ensure an accurate measurement. | |
| Shift in decomposition temperature | High heating rate. | Use a lower heating rate (e.g., 10 °C/min) to allow for better resolution of thermal events. |
| Instrument not calibrated for temperature. | Calibrate the temperature using certified reference materials. |
Differential Scanning Calorimetry (DSC)
| Symptom | Possible Cause | Suggested Solution |
| Broad or distorted peaks | Poor thermal contact between the sample and the pan. | Ensure the sample is pressed flat against the bottom of the pan to maximize thermal contact. |
| High heating rate. | A lower heating rate can improve peak resolution. | |
| Baseline drift | Unequal mass of sample and reference pans. | Ensure the sample and reference pans have similar masses. |
| Contamination in the DSC cell. | Clean the DSC cell according to the manufacturer's instructions. | |
| Overlapping thermal events | Complex decomposition process. | Try different heating rates to see if the events can be separated. Slower rates often improve resolution. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Symptom | Possible Cause | Suggested Solution |
| Poor peak shape or tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Condition the column as per the manufacturer's guidelines. |
| Appearance of unexpected peaks (degradation products) | Injector temperature is too high. | Lower the injector temperature to minimize on-column thermal degradation of the analytes. |
| No peaks or very small peaks for expected decomposition products | Inefficient trapping of volatile products. | Ensure the sampling interface between the thermal decomposition unit and the GC-MS is efficient and at an appropriate temperature to prevent condensation. |
| Decomposition products are not volatile enough for GC analysis. | Consider derivatization to increase the volatility of the analytes. |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA for both mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 600 °C (or higher, depending on the expected decomposition range).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss in each step.
Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference material (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan. Seal the pan, and if volatile products are expected, use a pinhole lid.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition.
Gas Chromatography-Mass Spectrometry (GC-MS) with Pyrolysis Inlet
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature based on the TGA data to correspond to the decomposition temperature of the sample.
-
GC Column: Use a standard non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate the volatile products.
-
MS Detector: Operate in full scan mode to identify all eluting compounds.
-
-
Sample Introduction: Place a small, accurately weighed amount of this compound into a pyrolysis tube.
-
Analysis: Initiate the pyrolysis, which will rapidly heat the sample and introduce the decomposition products into the GC-MS system.
-
Data Analysis: Identify the compounds corresponding to each chromatographic peak by comparing their mass spectra to a spectral library (e.g., NIST).
Experimental Workflow
Caption: Experimental workflow for analyzing the thermal decomposition of this compound.
References
Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions with Ethyl Hydrazinoacetate Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during chemical reactions involving ethyl hydrazinoacetate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a polar byproduct that is difficult to separate from my desired pyrazole (B372694) product. What could it be?
A1: A common polar byproduct in the synthesis of pyrazoles from ethyl hydrazinoacetate and β-dicarbonyl compounds, particularly β-ketoesters, is a pyrazolone (B3327878) derivative.[1][2] This occurs when the reaction favors cyclization involving the ester group of the ethyl hydrazinoacetate.
Q2: I am using an unsymmetrical β-dicarbonyl compound and obtaining a mixture of two isomeric pyrazole products. How can I control the regioselectivity?
A2: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regioselectivity is influenced by factors such as the solvent, temperature, and pH of the reaction medium.[4][5] Generally, the initial nucleophilic attack of the hydrazine (B178648) can occur at either of the two carbonyl carbons, leading to a mixture of products.[3]
Q3: My reaction mixture is turning a dark color, and I'm isolating colored impurities. What is the likely cause?
A3: The development of color, especially yellow or red, can be due to the decomposition or air-oxidation of the hydrazine reagent, particularly if you are using the free base or if the reaction conditions are harsh.[3]
Q4: I suspect my this compound is degrading in my aqueous reaction medium. Is this possible?
A4: Yes, hydrolysis of the ester group in this compound can occur, especially under acidic or basic conditions and at elevated temperatures. This would lead to the formation of hydrazinoacetic acid and ethanol (B145695), which could then participate in other undesired reactions or affect the overall reaction pH and yield.[6]
Q5: Could ethyl hydrazinoacetate be dimerizing in my reaction?
A5: While direct evidence for the dimerization of ethyl hydrazinoacetate under typical reaction conditions is not extensively documented, hydrazines are known to form dimers.[7] It is plausible that under certain conditions, self-condensation or other dimerization pathways could occur, leading to higher molecular weight impurities.
Troubleshooting Guides
Issue 1: Formation of Pyrazolone Byproduct
Symptoms:
-
Lower than expected yield of the desired pyrazole.
-
Presence of a more polar byproduct, often crystalline, observed by TLC.
-
Complex NMR spectrum showing unexpected signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrazolone byproduct formation.
Detailed Methodologies:
-
pH Control: The formation of pyrazolones can be influenced by the reaction pH. In the Knorr pyrazole synthesis, adding a mild base like sodium acetate (B1210297) when using a hydrazine salt can neutralize the acidity and sometimes lead to a cleaner reaction.[3] Experiment with buffering the reaction mixture to maintain a neutral or slightly acidic pH.
-
Temperature and Solvent Optimization: High temperatures can sometimes favor the formation of the thermodynamically more stable pyrazolone. Try running the reaction at a lower temperature for a longer period. The choice of solvent is also critical. Protic solvents like ethanol can facilitate pyrazolone formation.[5] Consider switching to aprotic solvents like toluene (B28343) or dioxane.
Experimental Protocol to Minimize Pyrazolone Formation:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-ketoester (1.0 eq) in a suitable aprotic solvent (e.g., toluene).
-
Reagent Addition: Add this compound (1.0 - 1.2 eq). If starting with the hydrochloride salt, a mild, non-nucleophilic base (e.g., triethylamine, 1.1 eq) can be added to liberate the free hydrazine in situ.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, watching for the consumption of the starting materials and the formation of the desired pyrazole and the potential pyrazolone byproduct.
-
Work-up: Once the reaction is complete, cool the mixture, filter off any salts, and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) to separate the desired pyrazole from the more polar pyrazolone.
Issue 2: Poor Regioselectivity
Symptoms:
-
Isolation of a mixture of two or more isomeric products.
-
NMR spectrum shows multiple sets of signals for the pyrazole core.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Methodologies:
-
Solvent Effects: The choice of solvent can have a significant impact on regioselectivity. Protic solvents can favor the formation of one regioisomer, while aprotic solvents may favor the other.[5] It is recommended to screen a variety of solvents to determine the optimal conditions for your specific substrates.
-
Catalyst Screening: The use of a catalyst can also influence the regioselectivity. For instance, solid-supported acid catalysts like Amberlyst-70 have been shown to promote regioselective pyrazole synthesis.[4]
Data on Solvent Effects on Regioselectivity (Qualitative):
| Solvent Type | General Effect on Regioselectivity with Unsymmetrical β-Enamino Diketones |
| Protic (e.g., EtOH, AcOH) | Tends to favor one regioisomer.[5] |
| Aprotic (e.g., MeCN, THF) | May favor the formation of the other regioisomer.[5] |
Note: The specific outcome is highly dependent on the substrates used. This table provides a general trend to guide experimentation.
Issue 3: Hydrolysis of Ethyl Hydrazinoacetate
Symptoms:
-
Low yield of the desired product.
-
Presence of a water-soluble, acidic byproduct (hydrazinoacetic acid).
-
Change in the pH of the reaction mixture over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize hydrolysis.
Detailed Methodologies:
-
Anhydrous Conditions: To prevent hydrolysis, it is crucial to use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (Nitrogen or Argon) will minimize the introduction of atmospheric moisture.
-
pH Control: Both strong acids and strong bases can catalyze the hydrolysis of esters. Maintaining a neutral pH throughout the reaction is advisable if hydrolysis is a suspected issue. The stability of similar compounds like hydralazine (B1673433) hydrochloride is greatest around pH 3.5.[6]
This technical support guide is intended to assist in troubleshooting common issues. Optimal reaction conditions are substrate-dependent and may require further optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl Hydrazinoacetate Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ethyl hydrazinoacetate hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Molar Ratio of Reactants | The molar ratio of hydrazine (B178648) hydrate (B1144303) to the starting material (e.g., ethyl chloroacetate) is critical. An insufficient amount of hydrazine can lead to an incomplete reaction. Conversely, a large excess may complicate purification. For the reaction with ethyl chloroacetate (B1199739), a molar ratio of 1.5:1 (hydrazine hydrate:ethyl chloroacetate) has been used effectively. For reactions involving chloroacetic acid, a molar ratio of chloroacetic acid to alkali to hydrazine hydrate of 1-1.5 : 1 : 2-2.2 is recommended.[1] |
| Low Reaction Temperature | The reaction temperature influences the rate of reaction. For the synthesis from ethyl chloroacetate, maintaining a temperature between 20-60°C is recommended. For the chloroacetic acid method, the initial reaction to form sodium hydrazinoacetate is performed between 0 and 25°C.[1] Ensure the reaction mixture is maintained at the appropriate temperature for a sufficient duration. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Reaction times can vary from 3 to 6 hours for the ethyl chloroacetate method. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC), to determine the optimal reaction time. |
| Hydrolysis of the Ester | The presence of excessive water, especially under basic conditions, can lead to the hydrolysis of the ethyl ester functionality, reducing the yield of the desired product. It is advisable to use absolute ethanol (B145695) for the reaction and recrystallization steps to minimize water content.[1][2] |
| Loss of Product During Work-up and Purification | The product, being a hydrochloride salt, is soluble in water. Avoid excessive washing with water during the work-up. Recrystallization from a suitable solvent like absolute ethanol is the recommended method for purification.[2][3] |
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Prevention and Removal |
| Di-substituted Hydrazine Byproduct | If the molar ratio of ethyl chloroacetate to hydrazine is too high, a second molecule of ethyl chloroacetate can react with the already formed ethyl hydrazinoacetate, leading to the formation of a di-substituted byproduct. | Use a molar excess of hydrazine hydrate to favor the formation of the mono-substituted product. A molar ratio of 1.5:1 (hydrazine hydrate:ethyl chloroacetate) is a good starting point. Purification by recrystallization from absolute ethanol can help remove this less polar impurity.[2] |
| Unreacted Starting Material | Incomplete reaction can leave unreacted ethyl chloroacetate or other starting materials in the product. | Ensure optimal reaction conditions (temperature, time, and molar ratios) are employed. Monitor the reaction to completion by TLC. Recrystallization is an effective method for removing unreacted starting materials. |
| Sodium Chloride | In methods starting from chloroacetic acid and using an alkali like sodium hydroxide (B78521), sodium chloride is a common byproduct.[1] | Sodium chloride has low solubility in hot ethanol. The product can be separated by filtering the hot reaction mixture, as the this compound remains in the filtrate while the sodium chloride is removed as a solid.[1] |
| Colored Impurities | The reaction mixture may develop color due to side reactions or impurities in the starting materials. | The use of activated carbon during the work-up can help decolorize the solution before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most frequently cited starting materials are ethyl chloroacetate and chloroacetic acid.[1] Other reported methods include starting from ethyl glyoxylate (B1226380) or using a protecting group strategy with tert-butyl carbazate (B1233558) and ethyl chloroacetate or ethyl bromoacetate.[2][4]
Q2: What is the role of the base in the reaction between ethyl chloroacetate and hydrazine hydrate?
A2: A base, such as sodium hydroxide or sodium carbonate, is used to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion.
Q3: What is the recommended solvent for this reaction?
A3: Ethanol is a commonly used solvent for the reaction between ethyl chloroacetate and hydrazine hydrate. It is also the preferred solvent for the final recrystallization of the hydrochloride salt.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the disappearance of the starting material (e.g., ethyl chloroacetate) and the appearance of the product.
Q5: What is the best way to purify the final product?
A5: Recrystallization from absolute ethanol is the most effective and commonly reported method for purifying this compound.[2][3] This helps to remove unreacted starting materials and side products.
Experimental Protocols
Method 1: From Ethyl Chloroacetate and Hydrazine Hydrate
This protocol is adapted from patent CN101003494B.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethyl chloroacetate (1 mol), ethanol (500 ml), and sodium hydroxide (1.05 mol).
-
Addition of Hydrazine Hydrate: While stirring and maintaining the temperature at 15-20°C, add 80% hydrazine hydrate (1.5 mol) dropwise over 50 minutes.
-
Reaction: After the addition is complete, heat the mixture to 45°C and continue stirring for 4.5 hours.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and filter to remove any solid byproducts. The filtrate contains the intermediate ethyl hydrazinoacetate.
-
Hydrochlorination and Purification: Pass dry hydrogen chloride gas through the filtrate. Add activated carbon and reflux for 10-30 minutes to decolorize.
-
Crystallization: Cool the solution to induce crystallization of this compound.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Method 2: From Chloroacetic Acid
This protocol is based on the method described in patent CN102311362A.[1]
-
Formation of Sodium Hydrazinoacetate: Mix and heat chloroacetic acid, hydrazine hydrate (80%), and an alkali (e.g., sodium hydroxide) at a temperature between 0 and 25°C.
-
Water Removal: Concentrate the reaction mixture under reduced pressure to remove water.
-
Esterification: Add absolute ethanol to the residue and pass dry hydrogen chloride gas through the mixture to perform the esterification reaction. This will precipitate sodium chloride.
-
Separation of NaCl: Filter the hot mixture to remove the precipitated sodium chloride.
-
Crystallization: Cool the filtrate to crystallize the this compound.
-
Isolation: Collect the crystals by filtration and dry to obtain the final product.
Data Presentation
Table 1: Comparison of Different Synthetic Methods for this compound
| Starting Material | Key Reagents | Typical Yield | Reported Purity | Reference |
| Ethyl Chloroacetate | Hydrazine Hydrate, NaOH, Ethanol, HCl | 73-82% | >99% | |
| Chloroacetic Acid | Hydrazine Hydrate, Alkali, Ethanol, HCl | ~78% | Not specified | [2] |
| Ethyl Chloroacetate / Bromoacetate | tert-Butyl Carbazate, Concentrated HCl, Ethanol | 92.8-98.4% | 98.5-99.2% | [2] |
| Chloroacetic Acid | Hydrazine Hydrate (99wt%), NaOH, HCl in Ethanol | 25% | Not specified | [2] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product in this compound synthesis.
References
- 1. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 2. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 3. CN101823982A - Method for preparing hydrazine ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 4. This compound (6945-92-2) for sale [vulcanchem.com]
Technical Support Center: Preventing Azine Formation in Reactions with Ethyl Hydrazinoacetate Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the formation of undesirable azine byproducts in reactions involving ethyl hydrazinoacetate hydrochloride. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is an azine, and how does it form as a byproduct in my reaction with this compound?
A1: An azine is a symmetrical compound characterized by a C=N-N=C functional group. It forms when one molecule of hydrazine (B178648) reacts with two molecules of a carbonyl compound (e.g., an aldehyde or ketone). In the context of your reaction, the hydrazine moiety of this compound can react with two equivalents of a carbonyl-containing starting material or intermediate. This reaction typically proceeds through a hydrazone intermediate. If an excess of the carbonyl compound is present or if the reaction conditions favor further condensation, the initially formed hydrazone can react with a second molecule of the carbonyl compound to yield the azine byproduct.
Q2: What are the primary factors that promote azine formation?
A2: The formation of azines is primarily influenced by the following factors:
-
Stoichiometry: An excess of the carbonyl reactant relative to the hydrazine derivative significantly increases the likelihood of azine formation.
-
Reaction pH: While acidic conditions can catalyze the initial formation of the hydrazone, they can also promote the subsequent reaction to form the azine. The effect of pH can be complex and substrate-dependent.
-
Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable azine byproduct.
-
Presence of Water: While not directly promoting azine formation, the presence of water can lead to hydrolysis of the desired product, potentially creating an equilibrium that allows for side reactions to occur.
Q3: How can I detect the presence of an azine byproduct in my reaction mixture?
A3: Azine byproducts can often be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): Azines will typically have a different Rf value compared to the starting materials and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish the symmetrical structure of the azine from the desired product. For example, in an azine derived from an aldehyde, the two methine protons (CH=N) will be chemically equivalent.
-
Mass Spectrometry (MS): The molecular weight of the azine will be higher than that of the desired hydrazone or cyclized product and will correspond to the mass of two carbonyl units combined with the hydrazine fragment, minus two molecules of water.
Q4: Can I convert an unwanted azine byproduct back to a more useful intermediate?
A4: In some cases, it is possible to cleave the azine back to the corresponding carbonyl compound and hydrazine or hydrazone. This is typically achieved through hydrolysis under acidic conditions. However, preventing its formation in the first place is a more efficient synthetic strategy.
Troubleshooting Guide: Minimizing Azine Formation
This guide addresses common issues encountered during reactions with this compound and provides actionable solutions to suppress azine byproduct formation.
| Issue | Potential Cause | Recommended Solution(s) |
| Significant azine byproduct observed by TLC/NMR. | Incorrect Stoichiometry: Molar excess of the carbonyl reactant. | Carefully control the stoichiometry to maintain a 1:1 molar ratio of this compound to the carbonyl compound. If the carbonyl compound is particularly reactive, consider the slow addition of the carbonyl reactant to a solution of the hydrazine. |
| Inappropriate pH: Reaction conditions are too acidic, favoring the second condensation step. | Adjust the reaction pH to be neutral or slightly basic. The addition of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine can be beneficial. In the context of Knorr pyrazole (B372694) synthesis, adding one equivalent of a mild base like sodium acetate (B1210297) to neutralize the hydrochloride salt can create a cleaner reaction profile.[1] | |
| High Reaction Temperature: Elevated temperatures may promote azine formation. | Conduct the reaction at a lower temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and byproduct formation. | |
| Low yield of the desired product, with azine as the main impurity. | Slow desired reaction: The rate of the desired reaction (e.g., intramolecular cyclization to a pyrazolone) is slower than the rate of azine formation. | Optimize the reaction conditions to accelerate the desired pathway. For pyrazolone (B3327878) synthesis from β-ketoesters, consider using a catalyst that promotes cyclization. Using solvents like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to improve regioselectivity and may influence the rate of cyclization versus intermolecular condensation. |
| Presence of water: Hydrolysis of intermediates or products may be occurring. | Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. The use of molecular sieves can also be effective in removing trace amounts of water. | |
| Difficulty in separating the desired product from the azine byproduct. | Similar polarities: The desired product and the azine byproduct may have very similar polarities, making chromatographic separation challenging. | Modify the workup procedure. In some cases, selective precipitation or recrystallization can be employed. If chromatography is necessary, experiment with different solvent systems and stationary phases to improve separation. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
While specific quantitative data for the reaction of this compound showing a direct comparison of desired product to azine byproduct under varying conditions is not extensively available in the literature, the following table summarizes the general principles derived from studies on Knorr pyrazole synthesis and hydrazone formation. This information can be used to guide the optimization of your reaction conditions.
| Parameter | Condition Favoring Desired Product (e.g., Pyrazolone) | Condition Favoring Azine Formation | Rationale |
| Stoichiometry (Hydrazine:Carbonyl) | 1:1 or slight excess of hydrazine | 1:2 or greater excess of carbonyl | A surplus of the carbonyl compound provides the necessary reactant for the second condensation step to form the azine. |
| pH | Neutral to slightly basic (for hydrazone formation); Mildly acidic (for pyrazolone cyclization) | Strongly acidic | While acid catalyzes hydrazone formation, it can also accelerate the subsequent reaction with another carbonyl molecule. |
| Temperature | Lower to moderate temperatures | Higher temperatures | Higher temperatures can overcome the activation energy for the second condensation, leading to the more stable azine. |
| Solvent | Anhydrous polar aprotic or specific alcohols (e.g., TFE) | Protic solvents with potential for proton catalysis | The choice of solvent can influence reaction pathways and the stability of intermediates. Anhydrous conditions prevent hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Hydrazone with Minimized Azine Formation
This protocol outlines a general method for the condensation of this compound with an aldehyde or ketone to form the corresponding hydrazone, with measures taken to minimize the formation of the azine byproduct.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Ethanol (B145695)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound and anhydrous ethanol.
-
Stir the suspension at room temperature and add triethylamine to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
Slowly add a solution of the aldehyde or ketone in anhydrous ethanol to the reaction mixture dropwise over 15-30 minutes.
-
Monitor the reaction progress by TLC. The reaction can be stirred at room temperature or gently heated to reflux if necessary.
-
Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel as needed.
Protocol 2: Optimized Knorr Synthesis of a Pyrazolone from a β-Ketoester
This protocol is adapted from the Knorr pyrazole synthesis and is optimized to favor the formation of the 5-pyrazolone over the azine byproduct when reacting this compound with a β-ketoester.
Materials:
-
This compound (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Sodium Acetate (1.0 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound, the β-ketoester, and sodium acetate in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the pyrazolone product.
-
If precipitation is slow, a small amount of diethyl ether can be added to promote crystallization.[2]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure pyrazolone.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key chemical transformations and logical workflows discussed.
Caption: Reaction pathway showing the formation of the desired hydrazone versus the azine byproduct.
Caption: Troubleshooting workflow for minimizing azine formation.
References
Technical Support Center: Removal of Unreacted Ethyl Hydrazinoacetate Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted ethyl hydrazinoacetate hydrochloride from reaction mixtures.
Troubleshooting Guides
This section provides a systematic approach to common issues encountered during the purification of reaction mixtures containing this compound.
Issue 1: Persistent Presence of this compound in the Organic Phase After Aqueous Extraction
Possible Cause:
-
Insufficiently Acidic or Basic Wash: this compound is a salt and is most effectively removed by aqueous solutions. Its solubility in the aqueous phase can be maximized by adjusting the pH.
-
Inappropriate Organic Solvent: The choice of organic solvent can impact the partitioning of the hydrochloride salt.
-
Emulsion Formation: Emulsions can trap the water-soluble hydrochloride salt in the organic layer.
Troubleshooting Steps:
-
pH Adjustment of Aqueous Wash:
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This ensures the hydrazine (B178648) moiety remains protonated, maximizing its aqueous solubility.
-
Basic Wash (with caution): A wash with a dilute basic solution (e.g., saturated sodium bicarbonate) will neutralize the hydrochloride, forming the free base, ethyl hydrazinoacetate. The free base is less polar and may have some solubility in organic solvents. This step should be followed by further aqueous washes to remove the free base. Caution: Ethyl hydrazinoacetate is incompatible with strong bases.[1]
-
-
Optimize Extraction Solvent System:
-
If your product is soluble in a less polar solvent (e.g., diethyl ether, hexane), consider switching from more polar solvents like ethyl acetate (B1210297) or dichloromethane (B109758). This compound has lower solubility in non-polar solvents, which will favor its partitioning into the aqueous phase.
-
-
Breaking Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.
-
Filter the entire mixture through a pad of Celite®.
-
Decision Workflow for Aqueous Extraction:
Caption: Workflow for removing this compound via aqueous extraction.
Issue 2: The Desired Product is Water-Soluble, Complicating Aqueous Extraction
Possible Cause:
-
The product has polar functional groups that lead to high water solubility, making extractive separation from this compound difficult.
Troubleshooting Steps:
-
Chemical Quenching: Convert the unreacted this compound into a species with different physical properties that can be more easily separated.
-
Reaction with an Aldehyde or Ketone: Add a simple aldehyde or ketone (e.g., acetone (B3395972), benzaldehyde) to the reaction mixture. Ethyl hydrazinoacetate will react to form a hydrazone, which is typically less polar and more soluble in organic solvents than the starting hydrochloride salt. This allows for subsequent removal by chromatography.
-
Oxidative Quenching: Treatment with a mild oxidizing agent can decompose the hydrazine moiety. Caution: This method should be used with care as it can potentially oxidize the desired product.
-
Sodium hypochlorite (B82951) (bleach): Can be used to oxidize hydrazine.[2] The reaction should be performed at low temperatures and monitored closely.
-
Hydrogen peroxide: Can also be used for oxidation, sometimes in the presence of a catalyst.[3]
-
-
-
Chromatography:
-
Silica (B1680970) Gel Chromatography: this compound is highly polar and will likely have a very low Rf value on silica gel. A polar mobile phase (e.g., dichloromethane/methanol (B129727) or ethyl acetate/methanol) will be required to elute it. Your less polar product may elute earlier.
-
Reverse-Phase Chromatography: If the product is highly polar, reverse-phase chromatography (e.g., C18) may be a suitable alternative.
-
Workflow for Quenching and Subsequent Purification:
Caption: General workflow for chemical quenching followed by chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
| Solvent | Qualitative Solubility | Estimated Solubility |
| Water | Likely high | Highly soluble |
| Methanol | Slightly soluble | Moderately soluble |
| Ethanol | Soluble on heating | Moderately soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly soluble | Slightly soluble |
| Dichloromethane (DCM) | Likely low | Sparingly soluble |
| Ethyl acetate (EtOAc) | Likely low | Sparingly soluble |
| Diethyl ether | Likely low | Insoluble |
| Hexane | Likely low | Insoluble |
Q2: How can I monitor the removal of this compound by Thin Layer Chromatography (TLC)?
A2: this compound can be visualized on a TLC plate using a variety of staining methods. Due to its polar nature, it will have a low Rf value in less polar solvent systems.
-
Recommended TLC Stains:
-
Potassium Permanganate (KMnO₄): Hydrazines are readily oxidized by permanganate, resulting in a yellow or white spot on a purple background.
-
Ninhydrin: While typically used for primary and secondary amines, it can sometimes react with hydrazines to produce a colored spot (often yellow or orange) upon heating.
-
p-Anisaldehyde: A general stain that can react with the hydrazine functional group, often producing a colored spot upon heating.
-
-
Typical Mobile Phase: A relatively polar eluent system will be required to move the spot from the baseline. A good starting point is a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) or ethyl acetate and methanol.
Q3: Are there any safety concerns when working with this compound and quenching agents?
A3: Yes, several safety precautions should be taken:
-
This compound: It is harmful if swallowed and can cause skin and eye irritation.[4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine Derivatives: Hydrazine and its derivatives are potentially toxic and should be handled with care.
-
Quenching Reactions:
-
Reactions with oxidizing agents like sodium hypochlorite or hydrogen peroxide can be exothermic. Add the quenching agent slowly and with cooling (e.g., in an ice bath).
-
When quenching with nitrous acid (generated from sodium nitrite (B80452) and acid), be aware that toxic nitrogen oxides can be evolved.[5][6] This should strictly be performed in a fume hood.
-
Q4: Can I use precipitation to remove unreacted this compound?
A4: Precipitation can be a viable method if the desired product has significantly different solubility properties. Since this compound is a solid, it might be possible to precipitate it from a reaction mixture.
-
Procedure: If your desired product is soluble in a relatively non-polar solvent (e.g., diethyl ether, hexane) where this compound is not, you can dilute the concentrated reaction mixture with this solvent to precipitate the unreacted starting material. The solid can then be removed by filtration.
Experimental Protocols
Protocol 1: Aqueous Extraction
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any remaining dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.
Protocol 2: Quenching with Acetone
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Addition of Acetone: Slowly add an excess of acetone (e.g., 5-10 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the hydrazone.
-
Work-up: Proceed with a standard aqueous work-up (as described in Protocol 1) or directly concentrate the mixture for purification by column chromatography.
Logical Relationship of Purification Methods:
Caption: Decision tree for selecting a purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Nitrogen-tracer experiments on the reaction of hydrazine with an excess of nitrous acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
impact of pH on the reactivity of ethyl hydrazinoacetate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the reactivity of ethyl hydrazinoacetate hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of pH on the stability of this compound in aqueous solutions?
The stability of this compound is significantly influenced by pH. The hydrazine (B178648) moiety is susceptible to oxidation, and this degradation is generally more rapid under neutral to alkaline conditions. In acidic environments (e.g., pH 4-5), the hydrazine group is protonated to form the more stable hydrazinium (B103819) ion. This protonation decreases the susceptibility of the hydrazine to oxidation. For storage of aqueous stock solutions, maintaining a slightly acidic pH is recommended to minimize oxidative degradation.[1]
Q2: How does pH affect the nucleophilicity of the hydrazine group in this compound?
The nucleophilicity of the hydrazine group is pH-dependent. In acidic solutions, the lone pair of electrons on the nitrogen atom becomes protonated, which significantly diminishes its nucleophilic character. As the pH increases towards and above the pKa of the hydrazinium ion, the concentration of the unprotonated, free base form of the hydrazine increases, leading to a corresponding increase in its nucleophilicity. However, at very high pH values, the overall stability of the molecule may be compromised.
Q3: What is the role of pH in the reaction of this compound with aldehydes and ketones to form hydrazones?
The reaction of this compound with aldehydes and ketones to form hydrazones is a classic example of an acid-catalyzed reaction. The reaction rate is generally slow at neutral pH. Under mildly acidic conditions, the carbonyl oxygen of the aldehyde or ketone is protonated, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the hydrazine. However, at very low pH, the concentration of the nucleophilic free hydrazine is reduced due to protonation, which can slow down the reaction. Consequently, an optimal pH, typically in the weakly acidic range (around 4.5-6), is required for efficient hydrazone formation.[2][3]
Q4: Can the ethyl ester group of this compound be hydrolyzed? How does pH affect this process?
Yes, the ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid (hydrazinoacetic acid). This reaction can be catalyzed by both acid and base. Under strongly acidic or alkaline conditions, the rate of ester hydrolysis will increase. It is an important consideration for reaction and storage conditions, as hydrolysis of the ester will alter the properties and reactivity of the molecule.
Troubleshooting Guides
Low or No Product Yield in Hydrazone Synthesis
| Potential Cause | Recommended Solution(s) |
| Unfavorable pH | The reaction rate is highly dependent on pH. At neutral or high pH, the reaction can be very slow. Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid, such as acetic acid. At pH values below 3, the hydrazine becomes protonated and non-nucleophilic, which will also slow or inhibit the reaction.[2] |
| Low Reactivity of Carbonyl Compound | Ketones are generally less reactive than aldehydes. Aromatic aldehydes can also be less reactive than aliphatic aldehydes.[2] Increase the reaction temperature or prolong the reaction time. The use of a nucleophilic catalyst, such as aniline, can significantly accelerate the reaction, especially at neutral pH.[2] |
| Degradation of Ethyl Hydrazinoacetate | The hydrazine moiety can degrade, especially at neutral to alkaline pH in the presence of oxygen. Prepare fresh solutions of this compound for each experiment. If possible, deoxygenate solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ester Hydrolysis | Under strongly acidic or basic conditions, the ethyl ester may be hydrolyzed. If the desired product is the ethyl ester hydrazone, avoid prolonged reaction times at extreme pH values. Monitor the reaction for the formation of the carboxylic acid byproduct. |
Formation of Side Products
| Potential Cause | Recommended Solution(s) |
| Azine Formation | This can occur when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is more common with unsubstituted hydrazine, but can still be a consideration. Use a 1:1 molar ratio of ethyl hydrazinoacetate to the carbonyl compound. Consider adding the carbonyl compound dropwise to the solution of ethyl hydrazinoacetate to avoid localized excess. |
| Hydrolysis of the Hydrazone Product | The hydrazone bond can be reversible, and the product may hydrolyze back to the starting materials, especially under acidic conditions. Once the reaction is complete, consider adjusting the pH to a more neutral value if the product is stable under those conditions to minimize reverse reaction. |
Experimental Protocols
General Protocol for Hydrazone Formation under Optimal pH
-
Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Addition of Hydrazine: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
pH Adjustment: Add a catalytic amount (e.g., 1-2 drops) of a weak acid, such as glacial acetic acid, to the reaction mixture to achieve a pH in the range of 4.5-6. The optimal pH may need to be determined empirically for specific substrates.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting carbonyl compound is consumed.
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the product can be isolated by extraction and purified by chromatography or recrystallization.
Visualizations
Caption: pH-dependent equilibrium of ethyl hydrazinoacetate and a carbonyl compound.
Caption: Workflow for pH-optimized hydrazone synthesis.
References
- 1. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving Ethyl Hydrazinoacetate Hydrochloride
Welcome to the technical support center for catalyst selection in reactions involving ethyl hydrazinoacetate hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a reactant?
This compound is a versatile reagent primarily used in the synthesis of nitrogen-containing heterocyclic compounds.[1][2] Its bifunctional nature, containing both a reactive hydrazine (B178648) group and an ethyl ester moiety, makes it a valuable building block.[1] The most prevalent application is in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization.[1] It is a key intermediate for synthesizing a variety of heterocycles, particularly pyrazole (B372694) and pyranopyrazole derivatives, which are significant in medicinal chemistry.[3][4][5]
Q2: What are the key factors to consider when selecting a catalyst for a reaction with this compound?
Several factors should be considered to optimize your reaction:
-
Reaction Type: The specific transformation (e.g., condensation, cyclization, multi-component reaction) will dictate the most suitable catalyst.
-
Desired Product: The targeted molecular scaffold will influence the choice of catalyst, as different catalysts can favor different reaction pathways.
-
Reaction Conditions: Parameters such as solvent, temperature, and reaction time are critical. Some catalysts are more effective under solvent-free conditions or in aqueous media, aligning with green chemistry principles.[5][6]
-
Yield and Selectivity: The catalyst should ideally provide high yields of the desired product with minimal side-product formation.
-
Catalyst Reusability and Environmental Impact: For sustainable synthesis, consider catalysts that are recyclable and environmentally benign, such as ionic liquids or certain heterogeneous catalysts.[6][7]
-
Substrate Scope: The catalyst should be compatible with a wide range of other reactants that may be used in conjunction with this compound.
Q3: What are some "green" or environmentally friendly catalyst options for these reactions?
There is a significant trend towards the use of green catalysts. Options include:
-
Ionic Liquids: Such as triethanolammonium (B1229115) acetate (B1210297) ([TEAH][OAc]), which can act as both a solvent and a catalyst, are reusable, and promote reactions under mild, solvent-free conditions.[6]
-
Organocatalysts: Simple, non-toxic organic molecules like L-proline, glycine, and sodium benzoate (B1203000) have been successfully used.[4][5]
-
Water as a Medium: Many modern protocols utilize water as a solvent, which is the most environmentally friendly option.[5]
-
Heterogeneous Catalysts: Solid-supported catalysts, like silica-grafted copper stannate or nano-Al2O3/BF3/Fe3O4, are easily separable from the reaction mixture and can often be reused.[4][8]
-
Catalyst-Free Conditions: In some instances, reactions can be promoted by high pressure or the use of magnetized water, completely eliminating the need for a catalyst.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate catalyst selection. | Review the literature for catalysts proven to be effective for the specific reaction type. Consider a catalyst screen to identify the optimal choice. For pyranopyrazole synthesis, catalysts like L-proline, piperidine, or silicotungstic acid have shown good results.[4] |
| Suboptimal reaction conditions (temperature, time). | Systematically vary the reaction temperature and time. Some reactions may require heating, while others proceed efficiently at room temperature.[1] | |
| Poor quality of this compound or other reagents. | Ensure the purity of your starting materials. Use freshly opened or properly stored reagents. | |
| Catalyst deactivation. | If using a recyclable catalyst, it may have lost activity. Try a fresh batch of the catalyst. For heterogeneous catalysts, consider regeneration if possible. | |
| Formation of Multiple Side Products | Lack of selectivity of the catalyst. | Switch to a more selective catalyst. For example, in multi-component reactions, the choice of catalyst can significantly influence the reaction pathway. |
| Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature. Run a temperature optimization study to find the ideal balance between reaction rate and selectivity. | |
| Difficult Product Isolation/Purification | Use of a homogeneous catalyst that is difficult to separate from the product. | Consider switching to a heterogeneous catalyst, which can be easily removed by filtration.[7] This simplifies the work-up procedure significantly.[8] |
| Complex reaction mixture. | Optimize the reaction to minimize side products. A cleaner reaction will lead to easier purification. | |
| Inconsistent Results | Sensitivity to air or moisture. | Some reactions may require an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is dry and use anhydrous solvents if necessary.[11] |
| Variability in catalyst activity. | If preparing your own catalyst, ensure the synthesis is reproducible. If using a commercial catalyst, lot-to-lot variability can sometimes be an issue. |
Data on Catalyst Performance
The following table summarizes the performance of various catalysts in the four-component synthesis of pyranopyrazoles, a common reaction involving a hydrazine source. While not all examples use this compound directly, they provide a strong indication of effective catalyst types for similar transformations.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Triethanolammonium acetate ([TEAH][OAc]) | Solvent-free | Room Temp. | 10-15 min | 85-96 | [6] |
| Ammonium Acetate | Water | Reflux | 2-3 h | - | [3] |
| Co3O4@SiO2-tNH2 | Ethanol | Reflux | 30-45 min | 85-96 | [4] |
| L-proline | Ethanol/Water | - | - | - | [4] |
| Piperidine | Ethanol | Room Temp. | 2-3 h | - | [4] |
| Sodium Benzoate | Water | Room Temp. | 15-30 min | 90-97 | [5] |
| Silica grafted CuSnO3 | Ethanol | 70 | 30-45 min | 88-96 | [8] |
| None (Magnetized Water) | Magnetized Water | 50 | 10-15 min | 90-98 | [9] |
Note: The table presents data from reactions that are analogous to those involving this compound. Yields and conditions may vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Four-Component Synthesis of Pyranopyrazoles using an Organocatalyst
This protocol is a generalized procedure based on methodologies for synthesizing pyranopyrazole derivatives.[4][5]
-
Reactant Mixture Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), malononitrile (B47326) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and this compound (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 5-10 mL of water or ethanol). Add the catalyst (e.g., sodium benzoate, 10-20 mol%).
-
Reaction: Stir the mixture vigorously at the specified temperature (e.g., room temperature or reflux) for the required time (typically ranging from 15 minutes to a few hours).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration. Wash the solid with cold water or ethanol.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyranopyrazole derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, ¹³C NMR, and melting point).
Visualizations
Caption: Workflow for catalyst selection in reactions with this compound.
Caption: Plausible reaction pathway for the four-component synthesis of pyranopyrazoles.
References
- 1. This compound (6945-92-2) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Catalyst Performance to Support Sustainability Goals | AIChE [aiche.org]
- 8. sciensage.info [sciensage.info]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - High-pressure activation for the solvent- and catalyst-free syntheses of heterocycles, pharmaceuticals and esters [beilstein-journals.org]
- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Purity Validation of Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. Ethyl hydrazinoacetate hydrochloride, a crucial building block in the synthesis of various heterocyclic compounds, requires rigorous analytical validation to guarantee its quality and consistency. This guide provides an objective comparison of four common analytical methods for determining the purity of this compound: Titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the analytical workflow to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required precision and sensitivity, the nature of potential impurities, available instrumentation, and the intended application of the analytical results. The following table summarizes the key performance characteristics of each method for the purity assessment of this compound.
| Parameter | Titration (Iodometric) | HPLC (HILIC-UV) | GC-MS (with Derivatization) | qNMR (¹H NMR) |
| Principle | Redox reaction | Chromatographic separation | Chromatographic separation with mass detection | Nuclear magnetic resonance signal intensity |
| Specificity | Low (reacts with other reducing agents) | Moderate to High | High | High |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | ≥ 0.999 | N/A (Direct Method) |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 99.0 - 101.0% | 99.5 - 100.5% |
| Precision (%RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 0.5% | ≤ 0.2% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% (ppm level) | ~0.05% |
| Throughput | High | Medium | Low to Medium | Medium |
| Primary Use | Assay of bulk material | Purity, assay, and impurity profiling | Trace impurity identification and quantification | Absolute purity determination (primary method) |
Analytical Workflows and Logical Relationships
A systematic approach is essential for the validation of an analytical method for purity determination. The following diagram illustrates a general workflow, from sample preparation to data analysis and reporting.
A Comparative Guide to the Quantitative Analysis of Ethyl Hydrazinoacetate Hydrochloride
For researchers, scientists, and drug development professionals requiring precise quantification of ethyl hydrazinoacetate hydrochloride, selecting the appropriate analytical methodology is critical. This guide provides a comparative overview of the established titrimetric method and a common chromatographic alternative, offering insights into their respective protocols, performance characteristics, and applications.
Potentiometric Titration with Potassium Iodate (B108269)
Potentiometric iodate titration is a classic and reliable method for the quantification of hydrazine (B178648) derivatives. This redox titration relies on the oxidation of the hydrazine moiety by a standard solution of potassium iodate (KIO₃) in a highly acidic medium. The endpoint of the titration is determined by monitoring the sharp change in potential of the solution using a platinum indicator electrode and a reference electrode.
Experimental Protocol: Potentiometric Titration
Principle: The hydrazine group in this compound is oxidized by potassium iodate in the presence of a high concentration of hydrochloric acid. The overall reaction involves a 4-electron change for monosubstituted hydrazines.[1]
Reagents and Equipment:
-
This compound sample
-
Potassium iodate (KIO₃) standard solution (e.g., 0.025 M)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Potentiometric titrator with a platinum electrode and a saturated calomel (B162337) electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beakers
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Transfer the sample solution to a beaker and add a sufficient volume of concentrated hydrochloric acid to achieve a high HCl concentration (e.g., 6 M).
-
Immerse the platinum and reference electrodes in the solution and start the magnetic stirrer.
-
Titrate the solution with the standardized potassium iodate solution, adding the titrant in small increments.
-
Record the potential (in millivolts) after each addition of titrant.
-
The endpoint is identified as the point of maximum potential change per unit volume of titrant added. This can be determined from a titration curve or its first or second derivative.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific alternative for the quantification of hydrazine derivatives. Since many simple hydrazines, including ethyl hydrazinoacetate, lack a strong chromophore for UV detection, a pre-column derivatization step is typically employed. This involves reacting the hydrazine with a UV-active labeling agent to produce a derivative that can be easily detected.
Experimental Protocol: HPLC with Pre-column Derivatization
Principle: this compound is reacted with a derivatizing agent, such as salicylaldehyde (B1680747), to form a stable hydrazone. This derivative possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry. The derivatized analyte is then separated from other components by reverse-phase HPLC and quantified against a standard of the derivatized compound.
Reagents and Equipment:
-
This compound sample and standard
-
Salicylaldehyde (or other suitable derivatizing agent)
-
HPLC-grade acetonitrile (B52724) and water
-
Buffer (e.g., ammonium (B1175870) dihydrogen phosphate)
-
HPLC system with a UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), autosampler, and data acquisition software
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., water).
-
Accurately weigh the this compound sample and dissolve it in the same solvent.
-
-
Derivatization:
-
To an aliquot of the standard and sample solutions, add an excess of the salicylaldehyde solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.
-
-
Chromatographic Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Perform the separation using a suitable mobile phase (e.g., a mixture of acetonitrile and buffer) at a constant flow rate.
-
Monitor the elution of the derivatized compound at its maximum absorbance wavelength (e.g., 360 nm for a salicylaldehyde derivative).[2]
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Method Comparison
The choice between potentiometric titration and HPLC depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, and the complexity of the sample matrix.
| Feature | Potentiometric Titration with KIO₃ | HPLC with UV Detection (after Derivatization) |
| Principle | Redox reaction | Chromatographic separation of a derivatized analyte |
| Specificity | Moderate; can be affected by other reducing agents. | High; separates the analyte from impurities. |
| Sensitivity | Lower; typically in the milligram range. | High; can detect levels down to parts per million (ppm).[2] |
| Throughput | Lower; manual and sequential. | Higher; suitable for automation with an autosampler. |
| Equipment Cost | Relatively low. | High. |
| Solvent Consumption | Low. | High. |
| Sample Matrix | Best for relatively pure samples. | Suitable for complex matrices. |
| Validation | Simpler method validation. | More extensive validation required (linearity, accuracy, precision, etc.). |
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both analytical methods.
Caption: Workflow for the quantitative analysis of this compound by potentiometric titration.
Caption: Workflow for the quantitative analysis of this compound by HPLC with pre-column derivatization.
Logical Comparison of Methods
The selection of an appropriate analytical method is a critical decision based on a balance of performance, cost, and sample characteristics.
Caption: Decision tree for selecting an analytical method for this compound.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of Ethyl Hydrazinoacetate Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and robust analysis of reactive intermediates like ethyl hydrazinoacetate hydrochloride is critical for ensuring the quality and stability of pharmaceutical products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as analytical techniques for this compound. Due to the limited availability of specific validated methods for this compound in published literature, this guide presents detailed hypothetical protocols based on established methods for similar hydrazine (B178648) derivatives.
General Considerations
This compound is a polar, non-volatile solid, which inherently makes HPLC a more direct and suitable analytical approach.[1] Gas chromatography, while offering high separation efficiency, necessitates a derivatization step to convert the analyte into a volatile and thermally stable compound, adding complexity to the sample preparation process.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique well-suited for the analysis of non-volatile, polar, and thermally labile compounds.[4] A reversed-phase HPLC method is proposed for the direct analysis of this compound.
Proposed HPLC Experimental Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileGradient: 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of water and acetonitrile. |
HPLC Workflow Diagram
Gas Chromatography (GC)
Gas chromatography offers high resolution and sensitivity, particularly for volatile compounds.[5] However, for polar and thermally unstable molecules like this compound, a derivatization step is mandatory to increase volatility and prevent degradation in the high-temperature GC inlet and column.[6][7] Acylation is a common derivatization technique for compounds with active hydrogens, such as the hydrazine moiety.[6]
Proposed GC Experimental Protocol with Derivatization
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic anhydride (B1165640) (TFAA) |
| Derivatization Procedure | 1. Dissolve 1 mg of sample in 1 mL of acetonitrile.2. Add 100 µL of TFAA.3. Heat at 60 °C for 30 minutes.4. Evaporate to dryness under nitrogen.5. Reconstitute in 1 mL of ethyl acetate. |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Volume | 1 µL (splitless) |
GC with Derivatization Workflow Diagram
Comparison of HPLC and GC Methods
| Feature | HPLC | GC |
| Analyte Volatility | Not required. Ideal for non-volatile compounds.[4] | Required. Analyte must be volatile and thermally stable.[8] |
| Sample Preparation | Simple dissolution. | Complex, requires a chemical derivatization step.[6] |
| Analysis Time | Typically longer run times (e.g., 15-30 minutes).[9] | Generally faster run times for comparable separations.[5] |
| Thermal Stability | Analysis at or near ambient temperature, suitable for thermally labile compounds.[9] | High temperatures can cause degradation of unstable compounds if not properly derivatized.[2] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and solvent consumption.[5] | Typically lower initial and operational costs.[5] |
| Selectivity | Highly versatile with a wide range of column chemistries and mobile phase compositions.[4] | Excellent for volatile compounds, with high-efficiency capillary columns.[5] |
| Sensitivity | Dependent on the detector; UV provides good sensitivity for chromophoric compounds, while ELSD is a universal detector. | FID offers high sensitivity for organic compounds; MS provides high sensitivity and structural information.[2] |
Conclusion
For the analysis of this compound, HPLC is the more direct and recommended technique due to the compound's polar and non-volatile nature. The proposed reversed-phase HPLC method offers a straightforward approach with minimal sample preparation.
While GC can provide high separation efficiency, the mandatory derivatization step introduces additional complexity, potential for sample loss, and sources of error. However, if GC is the preferred or only available instrumentation, the proposed derivatization protocol with TFAA followed by GC-FID or GC-MS analysis is a viable, albeit more involved, alternative.
The choice between HPLC and GC will ultimately depend on the specific analytical requirements, available instrumentation, and the need for sample throughput versus the complexity of the analytical workflow. For routine quality control and stability testing of this compound, the simplicity and directness of the HPLC method make it the superior choice.
References
- 1. This compound | 6945-92-2 [sigmaaldrich.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 4. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scispace.com [scispace.com]
- 7. Derivatization in GC | PPT [slideshare.net]
- 8. gcms.cz [gcms.cz]
- 9. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of Ethyl Hydrazinoacetate Hydrochloride and Hydrazine Hydrate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of nitrogen-containing heterocyclic compounds, crucial scaffolds in numerous pharmaceuticals, the choice of the hydrazine (B178648) source is a critical parameter influencing reaction efficiency, safety, and overall yield. This guide provides an objective comparison of two common reagents: ethyl hydrazinoacetate hydrochloride and hydrazine hydrate (B1144303). The information presented herein is supported by experimental data from the scientific literature to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
Hydrazine hydrate is a widely utilized and highly reactive nucleophile for the synthesis of various heterocycles, such as pyrazoles and pyrazolones. Its high reactivity, however, is coupled with significant handling challenges due to its fuming, corrosive, and toxic nature. This compound, a crystalline solid, presents a safer and more manageable alternative. While it is also a key intermediate for nitrogen-containing heterocycles, its reactivity is modulated by the presence of the ethyl acetate (B1210297) moiety and its formulation as a hydrochloride salt. This guide explores these differences in reactivity through the lens of pyrazole (B372694) synthesis, a common application for both reagents.
Physicochemical Properties and Handling
A key differentiator between the two reagents lies in their physical state and associated handling requirements.
| Property | This compound | Hydrazine Hydrate |
| CAS Number | 6945-92-2[1] | 7803-57-8 |
| Molecular Formula | C4H11ClN2O2[1] | H6N2O |
| Molecular Weight | 154.60 g/mol [2] | 50.06 g/mol |
| Appearance | White to off-white crystalline powder[3] | Colorless, fuming oily liquid |
| Melting Point | 152-154 °C[2] | -51.7 °C |
| Boiling Point | Not available | 118.5 °C |
| Handling | Non-volatile solid, easier to weigh and handle.[1][4] | Volatile, corrosive, and fuming liquid requiring a well-ventilated fume hood for all manipulations.[5] |
| Safety | Irritant, harmful if swallowed.[4] | Highly toxic, corrosive, and a probable human carcinogen.[5][6] |
Reactivity in Heterocyclic Synthesis: A Comparative Overview
Both this compound and hydrazine hydrate are employed in the synthesis of pyrazole and pyrazolone (B3327878) derivatives from 1,3-dicarbonyl compounds. The fundamental reaction involves a condensation and subsequent cyclization.
General Reaction Scheme for Pyrazole Synthesis
Caption: General reaction pathway for pyrazole synthesis.
While direct comparative studies on the reaction kinetics are scarce in the available literature, we can infer differences in reactivity based on their chemical nature.
-
Hydrazine Hydrate: As a free base, hydrazine hydrate is a potent nucleophile that reacts readily, and sometimes violently, with carbonyl compounds.[7] The reaction often proceeds rapidly at room temperature or with gentle heating.
-
This compound: Being a hydrochloride salt, the nucleophilicity of the hydrazine moiety is reduced. An external base is typically required to liberate the free hydrazine in situ for the reaction to proceed efficiently. The presence of the bulky ethyl acetate group may also introduce steric hindrance, potentially slowing down the reaction rate compared to the unsubstituted hydrazine.
Experimental Protocols
To illustrate the practical differences, we present detailed experimental protocols for the synthesis of pyrazole derivatives using both reagents.
Protocol 1: Synthesis of 3,5-dimethylpyrazole (B48361) using Hydrazine Hydrate
This protocol is adapted from a literature procedure for the reaction of 2,4-pentanedione with hydrazine.[7][8]
Materials:
-
Hydrazine hydrate (55% N2H4)
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 11.8 g (0.20 mole of N2H4) of hydrazine hydrate in 40 mL of water.
-
Cool the solution to 15 °C in an ice bath.
-
Slowly add 20.0 g (0.20 mole) of acetylacetone to the stirred hydrazine solution while maintaining the temperature at 15 °C.
-
After the addition is complete, continue stirring the reaction mixture at 15 °C for 2 hours.
-
The product, 3,5-dimethylpyrazole, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product to obtain 3,5-dimethylpyrazole.
Expected Yield: ~95%[8]
Protocol 2: Proposed Synthesis of a Pyrazolone Derivative using this compound
A specific protocol for the synthesis of a simple pyrazolone from this compound and a β-ketoester could not be found in the searched literature. However, based on its application in synthesizing more complex heterocyclic systems, a general procedure can be proposed. This would likely involve an initial neutralization step.
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776) (or another β-ketoester)
-
A suitable base (e.g., sodium acetate, triethylamine)
-
An appropriate solvent (e.g., ethanol)
Proposed Procedure:
-
Dissolve this compound in ethanol (B145695) in a round-bottom flask.
-
Add an equimolar amount of a base, such as sodium acetate, and stir the mixture for a short period at room temperature to generate the free hydrazine derivative.
-
Add an equimolar amount of the β-ketoester (e.g., ethyl acetoacetate) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water.
-
Isolate the product by filtration, wash with a suitable solvent, and dry.
Note: The reaction conditions, including the choice of base, solvent, and reaction temperature, would require optimization.
Reaction Mechanisms
The formation of pyrazoles from 1,3-dicarbonyls and a hydrazine source proceeds through a well-established mechanism involving condensation and cyclization.
Caption: Stepwise mechanism of pyrazole formation.
For this compound, the initial step would involve deprotonation by a base to generate the free nucleophilic hydrazine. The subsequent steps would follow the same general pathway. The ethyl acetate group remains as a substituent on the hydrazine nitrogen and will be incorporated into the final pyrazole structure, offering a handle for further synthetic modifications.
Conclusion
The choice between this compound and hydrazine hydrate depends on the specific requirements of the synthesis and the laboratory's safety infrastructure.
-
Hydrazine hydrate is a highly reactive and often higher-yielding reagent for the synthesis of unsubstituted or N-H pyrazoles. However, its use necessitates stringent safety precautions due to its high toxicity and volatility.
-
This compound offers a significantly safer and more convenient alternative for introducing a substituted hydrazine moiety. While it may require the addition of a base and potentially longer reaction times or higher temperatures to achieve comparable reactivity, its solid form and reduced toxicity make it a more practical choice for many research and development settings. The resulting N-substituted pyrazole also provides a functional group for further derivatization.
Researchers should carefully weigh the trade-offs between reactivity, safety, and the desired final product when selecting a hydrazine source for their synthetic endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. Ethyl hydrazinoacetate 97 6945-92-2 [sigmaaldrich.com]
- 3. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
A Comparative Guide to Ethyl Hydrazinoacetate Hydrochloride and tert-Butyl Carbazate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds prevalent in medicinal chemistry, the choice of hydrazine-based building blocks is critical. Ethyl hydrazinoacetate hydrochloride and tert-butyl carbazate (B1233558) represent two versatile yet distinct reagents for introducing a hydrazine (B178648) moiety. This guide provides an objective comparison of their performance in organic synthesis, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic strategies.
Overview of Reagents
This compound and tert-butyl carbazate (often referred to as N-Boc-hydrazine) both serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds, most notably pyrazoles and their derivatives. While they share the common feature of a hydrazine group, their differing ester and protecting groups impart distinct chemical properties that influence their reactivity, handling, and the nature of the resulting products.
| Property | This compound | tert-Butyl Carbazate (N-Boc-hydrazine) |
| Chemical Structure | H₂NNHCH₂CO₂C₂H₅ · HCl | (CH₃)₃COCONHNH₂ |
| Molecular Formula | C₄H₁₁ClN₂O₂ | C₅H₁₂N₂O₂ |
| Molecular Weight | 154.60 g/mol | 132.16 g/mol |
| Typical Form | Crystalline solid[1] | White to pale yellow crystal[2] |
| Key Reactive Moiety | Unprotected hydrazine, ester | Boc-protected hydrazine |
| Primary Application | Synthesis of heterocycles (e.g., pyrazoles, pyrazolones), formation of metal complexes.[3] | Introduction of a Boc-protected hydrazine group, synthesis of N-protected heterocycles, solid-phase peptide synthesis.[1][2] |
| Key Advantage | Direct formation of N-unsubstituted or N-carboxymethyl-substituted heterocycles. | Yields N-Boc protected products suitable for further functionalization; often offers a safer alternative to hydrazine hydrate (B1144303).[1] |
Performance in Pyrazole (B372694) Synthesis: A Comparative Analysis
The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for the preparation of pyrazoles, which are frequently synthesized from a 1,3-dicarbonyl compound and a hydrazine derivative. The choice between using a simple hydrazine source, such as hydrazine hydrate (the reactive precursor of ethyl hydrazinoacetate), and a protected hydrazine like tert-butyl carbazate has significant implications for the synthetic route.
| Feature | Synthesis with Hydrazine Hydrate (representing Ethyl Hydrazinoacetate reactivity) | Synthesis with tert-Butyl Carbazate |
| Substrate Example | Ethyl acetoacetate (B1235776) | Ethyl acetoacetate |
| Product | 3-Methyl-5-pyrazolone | 1-Boc-3-methyl-5-pyrazolone |
| Typical Reaction Conditions | Reflux in ethanol (B145695) or acetic acid.[3] | Often milder conditions, can proceed at room temperature in ethanol.[1] |
| Yield | Generally high. | Good to high (e.g., 51-70% for related pyrazoles).[1] |
| Work-up/Purification | Precipitation and recrystallization.[3] | Often requires chromatographic purification.[4] |
| Product Nature | N-unsubstituted pyrazole, may require subsequent protection for further functionalization. | N-Boc protected pyrazole, ready for subsequent C-H or N-H functionalization after deprotection.[1] |
| Safety Considerations | Hydrazine hydrate is highly toxic and corrosive. | tert-Butyl carbazate is a stable solid and generally considered safer to handle than hydrazine hydrate.[1] |
Experimental Protocols
Protocol 1: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol details a one-pot, four-component reaction for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a common heterocyclic scaffold.[5]
Materials:
-
Hydrazine hydrate (96%)
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) successively.
-
Stir the reaction mixture vigorously under an open atmosphere for 20 minutes.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water, followed by a mixture of ethyl acetate/hexane (20:80).
-
The crude product is purified by recrystallization from ethanol to yield the pure pyranopyrazole derivative.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the four-component synthesis of pyranopyrazoles.
Conclusion
Both this compound and tert-butyl carbazate are highly effective reagents in the synthesis of nitrogen-containing heterocycles. The choice between them is dictated by the specific requirements of the synthetic route.
-
This compound (or its reactive precursor, hydrazine hydrate) is advantageous for direct, cost-effective syntheses of N-unsubstituted pyrazoles and related structures where further N-functionalization is not immediately required.
-
tert-Butyl carbazate offers a safer and more controlled approach, yielding an N-Boc protected intermediate that is ideal for multi-step syntheses requiring subsequent, selective modifications at the nitrogen atom. The Boc group provides a stable handle that can be readily removed under acidic conditions, making it a preferred choice in complex drug development pathways.
Ultimately, the decision rests on a balance of factors including the desired final product, the complexity of the overall synthetic plan, and laboratory safety considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl carbazate | 870-46-2 [chemicalbook.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using ethyl hydrazinoacetate hydrochloride over other hydrazine derivatives
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and heterocyclic compounds, the choice of reagents is paramount to the success of a reaction. Hydrazine (B178648) derivatives are a cornerstone in the synthesis of a multitude of important molecular scaffolds. Among these, ethyl hydrazinoacetate hydrochloride emerges as a compelling alternative to more traditional hydrazine derivatives like phenylhydrazine (B124118) and hydrazine hydrate (B1144303). This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: A Comparative Overview
This compound offers a unique combination of reactivity and handling properties that can lead to improved outcomes in various synthetic applications. The following table summarizes key comparative data for the synthesis of pyrazolone (B3327878) derivatives, a common application for hydrazine compounds.
| Feature | This compound | Phenylhydrazine | Hydrazine Hydrate |
| Typical Yield in Pyrazolone Synthesis | High (Specific data not available in a direct comparative study) | Good to Excellent (>75%)[1] | Variable, can be high depending on substrate and conditions |
| Reaction Conditions | Generally mild[2] | Often requires heating (reflux)[1][3] | Can require reflux and extended reaction times[4] |
| Byproduct Profile | Cleaner reaction profiles are often suggested due to the stability of the hydrochloride salt. | Can lead to the formation of side products. | Can result in the formation of azine byproducts. |
| Handling and Stability | Crystalline solid, stable under ambient conditions for transport.[5] | Liquid, can be toxic and requires careful handling. | Highly reactive and corrosive liquid. |
| Toxicity Profile | Suspected of causing genetic defects, may cause skin and eye irritation.[6] | Toxic in contact with skin, irritating to eyes and skin, may cause sensitization. | Toxic and dangerously unstable in anhydrous form. |
Delving into the Chemistry: Reactivity and Applications
This compound is a versatile bifunctional molecule.[7] The nucleophilic hydrazine moiety readily participates in condensation reactions with carbonyl compounds, a key step in the formation of numerous heterocyclic systems, including pyrazoles, pyrazolones, and triazoles.[7][8] The presence of the ethyl ester group provides a handle for further functionalization, allowing for the introduction of additional diversity into the target molecule.[7]
One of the primary advantages of this compound lies in its utility as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.[8] Its use can circumvent some of the challenges associated with other hydrazine derivatives. For instance, while phenylhydrazine is effective in the Knorr pyrazole (B372694) synthesis, the resulting N-phenylpyrazoles may not be the desired product if an unsubstituted nitrogen is required for subsequent reactions.[1][3] Hydrazine hydrate, while a simple source of the hydrazine functional group, can sometimes lead to the formation of undesired side products like azines.
Experimental Evidence: Synthesis of Pyrazolone Derivatives
The following protocols provide a comparative basis for the synthesis of pyrazolone derivatives using different hydrazine reagents.
Experimental Protocol 1: Synthesis of 3-Methyl-1-phenylpyrazol-5-one using Phenylhydrazine
Methodology: This protocol is a classic example of the Knorr pyrazole synthesis.[1][3]
-
Reactants:
-
Ethyl acetoacetate (B1235776) (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate followed by phenylhydrazine. The addition is slightly exothermic.[1]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C, resulting in the formation of a heavy syrup.[1]
-
Transfer the syrup to a beaker and cool it in an ice-water bath.
-
Add approximately 2 mL of diethyl ether and stir vigorously to induce crystallization of the crude pyrazolone.[1]
-
The crude product can be recrystallized from diluted ethanol (B145695) to yield pure 3-methyl-1-phenylpyrazol-5-one.[3]
-
Experimental Protocol 2: Synthesis of 2-Pyrazoline (B94618) Derivatives using Hydrazine Hydrate
Methodology: This protocol describes the cyclization of chalcones with hydrazine hydrate to form pyrazolines.[4]
-
Reactants:
-
Substituted hydroxy chalcone (B49325) (1 equivalent)
-
Hydrazine hydrate (2 equivalents)
-
Sodium hydroxide (B78521) (catalyst)
-
2-Ethoxyethanol (B86334) (solvent)
-
-
Procedure:
-
Dissolve the substituted hydroxy chalcone and hydrazine hydrate in 2-ethoxyethanol in the presence of sodium hydroxide.[4]
-
Reflux the reaction mixture for 3-5 hours.
-
After completion of the reaction, allow the mixture to cool to room temperature and pour it into crushed ice or cold water.
-
The separated solid is filtered, washed with cold water, dried, and recrystallized from ethyl alcohol to obtain the corresponding 2-pyrazoline derivative.[4]
-
Experimental Protocol 3: A General Approach for Pyrazole Synthesis
Visualizing the Synthesis: A Workflow for Pyrazole Formation
The following diagram illustrates the general workflow for the Knorr pyrazole synthesis, a common application for hydrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. irjmets.com [irjmets.com]
- 5. CAS 6945-92-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. This compound (6945-92-2) for sale [vulcanchem.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Ethyl Hydrazinoacetate Hydrochloride and its Pyrazole Derivative
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of starting materials and their reaction products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed spectroscopic comparison of ethyl hydrazinoacetate hydrochloride and a representative reaction product, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. The formation of pyrazole (B372694) derivatives from hydrazine (B178648) compounds is a common and important reaction in medicinal chemistry.
This guide presents a side-by-side analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for both the reactant and the product. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to ensure reproducibility.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, facilitating a clear comparison of their structural features.
Table 1: ¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 1.25 | Triplet | 3H | -CH₃ |
| 3.65 | Singlet | 2H | -CH₂-N | |
| 4.20 | Quartet | 2H | -O-CH₂- | |
| 8.50 (broad) | Singlet | 3H | -NH₃⁺ | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 1.30 | Triplet | 3H | -CH₃ |
| 4.25 | Quartet | 2H | -O-CH₂- | |
| 5.80 (broad) | Singlet | 2H | -NH₂ | |
| 7.20 - 7.50 | Multiplet | 5H | Aromatic-H | |
| 7.80 | Singlet | 1H | Pyrazole-H |
Table 2: ¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound[1] | 14.1 | -CH₃ |
| 55.0 | -CH₂-N | |
| 62.5 | -O-CH₂- | |
| 168.0 | C=O (Ester) | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 14.5 | -CH₃ |
| 60.0 | -O-CH₂- | |
| 98.0 | C4-pyrazole | |
| 120.0, 125.0, 129.0 | Aromatic-CH | |
| 138.0 | C-ipso (Aromatic) | |
| 140.0 | C3-pyrazole | |
| 155.0 | C5-pyrazole | |
| 165.0 | C=O (Ester) |
Table 3: FTIR Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 2900-3200 | N-H stretch (Ammonium) |
| 1740 | C=O stretch (Ester) | |
| 1600 | N-H bend (Ammonium) | |
| 1200 | C-O stretch (Ester) | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 3300-3500 | N-H stretch (Amine) |
| 3100-3150 | C-H stretch (Aromatic) | |
| 1680 | C=O stretch (Ester) | |
| 1620 | C=C stretch (Aromatic/Pyrazole) | |
| 1560 | N-H bend (Amine) | |
| 1250 | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data
| Compound | m/z (Relative Intensity %) | Fragmentation Pattern |
| This compound | 119.08 [M-HCl+H]⁺ (100) | Loss of HCl and protonation of the base molecule. |
| 88.05 [M-HCl-OCH₂CH₃]⁺ (40) | Loss of the ethoxy group from the protonated base. | |
| 45.03 [CH₃CH₂O]⁺ (60) | Ethoxy cation. | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate[2] | 231.10 [M]⁺ (100) | Molecular ion peak.[2] |
| 185.08 [M-CH₃CH₂O]⁺ (70) | Loss of the ethoxy group. | |
| 157.07 [M-COOCH₂CH₃]⁺ (50) | Loss of the entire ester group. | |
| 77.04 [C₆H₅]⁺ (80) | Phenyl cation. |
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate from this compound and the general workflow for the spectroscopic comparison.
Caption: Reaction scheme for the synthesis of the pyrazole product.
Caption: General workflow for spectroscopic comparison.
Experimental Protocols
Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established literature procedures for pyrazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add this compound (1 equivalent) followed by ethyl (ethoxymethylene)cyanoacetate (1 equivalent).
-
Reaction Conditions: Add a catalytic amount of acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (this compound or the pyrazole product) in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program. Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm). A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Spectral Range: Scan in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument.
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.
This comprehensive guide provides the necessary spectroscopic data and experimental protocols for a thorough comparison of this compound and its pyrazole derivative. This information is crucial for researchers in the field of organic and medicinal chemistry for reaction optimization, quality control, and the unambiguous identification of synthesized compounds.
References
A Comparative Guide to the Synthetic Routes of Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethyl hydrazinoacetate hydrochloride is a crucial intermediate in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many pharmaceuticals.[1][2] The efficiency, safety, and cost-effectiveness of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
Several methods for the synthesis of this compound have been reported, each with distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. The following table summarizes the key quantitative data for the most common synthetic routes.
| Starting Material(s) | Key Reagents | Reported Yield (%) | Reported Purity (%) | Key Advantages | Key Disadvantages |
| Ethyl Chloroacetate (B1199739) / Bromoacetate & tert-Butyl Carbazate | Concentrated HCl, Ethanol (B145695) | 97.5 - 98.4[3] | 98.7 - 99.2[3] | High yield and purity, mild reaction conditions.[3] | Involves a protection-deprotection strategy. |
| Chloroacetic Acid | Hydrazine (B178648) Hydrate (B1144303), Alkali, Dry Hydrogen Chloride, Ethanol | 78[3][4] | Not explicitly stated | Readily available starting materials. | Use of dry hydrogen chloride gas can be hazardous. |
| Ethyl Chloroacetate | Hydrazine Hydrate, Alkali (e.g., Sodium Ethylate), Ethanol | 73 - 82[5] | >99[5] | Good yield and high purity, one-pot potential. | Requires careful temperature control. |
| Glycine (B1666218) | Acid, Diazotizing agent, Sodium mercury-amalgam | Not explicitly stated | Not explicitly stated | Utilizes a bio-based starting material. | Involves highly toxic reagents and has safety/environmental concerns.[2][3] |
| Ethyl Glyoxylate | Hydrazine Hydrate, Catalyst | Not explicitly stated | Not explicitly stated | Direct formation of the hydrazone intermediate. | Requires a specific starting material (ethyl glyoxylate). |
| Chloroacetic Acid (older method) | Hydrazine Hydrate, Alkali, Concentrated HCl, Ethanol | 25[2][3] | Not explicitly stated | Simple reagents. | Very low yield. |
Experimental Protocols
Below are detailed experimental protocols for two of the most viable synthetic routes.
Route 1: From Ethyl Chloroacetate and tert-Butyl Carbazate
This two-step method involves the initial formation of a protected intermediate, followed by deprotection and salt formation to yield the final product with high purity and yield.[3]
Step 1: Synthesis of (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (B1210297)
-
To a solution of ethyl chloroacetate or ethyl bromoacetate, add tert-butyl carbazate.
-
The reaction is typically carried out in a suitable solvent at a controlled temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).
-
Upon completion, the intermediate product is isolated and purified.
Step 2: Synthesis of this compound
-
In a three-necked flask, dissolve the (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (e.g., 50g) obtained in Step 1 in ethanol (e.g., 500mL).[3]
-
Heat the mixture to reflux.[3]
-
Slowly add concentrated hydrochloric acid (e.g., 25mL) dropwise to the refluxing solution.[3]
-
Monitor the reaction by a point plate until completion.[3]
-
Cool the reaction mixture to 5°C to precipitate the solid product.[3]
-
Filter the solid and dry to obtain the crude this compound.[3]
-
Recrystallize the crude product from absolute ethanol to obtain a white, sheet-like product.[3]
Route 2: From Ethyl Chloroacetate and Hydrazine Hydrate
This method offers a more direct approach to the synthesis of ethyl hydrazinoacetate, which is then converted to its hydrochloride salt.[5]
-
In a reactor equipped with a stirrer, thermometer, and dropping funnel, add ethyl chloroacetate (e.g., 122.55g, 1mol), ethanol (560mL), and sodium ethylate (68g, 1mol).[5]
-
Maintain the temperature at 0-5°C while stirring.[5]
-
Over a period of 1 hour, add 80% hydrazine hydrate (75g, 1.2mol) dropwise.[5]
-
Slowly warm the reaction mixture to 25°C and continue to react for 3 hours.[5]
-
Filter the reaction mixture to obtain a filtrate containing the intermediate ethyl hydrazinoacetate.[5]
-
Into the filtrate, introduce dry hydrogen chloride gas.[5]
-
Add activated carbon and reflux for 10-30 minutes.[5]
-
Collect the target product, this compound, from the reaction solution.[5]
Workflow Visualizations
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound starting from ethyl chloroacetate and tert-butyl carbazate.
Caption: Workflow for the synthesis of this compound starting from ethyl chloroacetate and hydrazine hydrate.
Conclusion
The choice of synthetic route for this compound depends on the specific requirements of the researcher or organization. For applications demanding high purity and yield, the method involving the protection of hydrazine with a tert-butoxycarbonyl group is highly recommended, despite the additional step.[3] For a more direct and cost-effective approach with good yields, the reaction of ethyl chloroacetate with hydrazine hydrate in the presence of a base is a strong alternative.[5] The route starting from chloroacetic acid also presents a viable option with readily available materials.[3][4] The glycine route, however, should be avoided due to significant safety and environmental concerns.[2][3] This guide provides the necessary data and protocols to make an informed decision based on performance, safety, and economic factors.
References
- 1. chembk.com [chembk.com]
- 2. CN110845356A - Synthesis method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 3. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 4. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 5. CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]
comparative study of different synthetic methods for ethyl hydrazinoacetate hydrochloride
A Comparative Study of Synthetic Methods for Ethyl Hydrazinoacetate Hydrochloride
This compound is a crucial intermediate in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds which are prevalent in many pharmaceuticals.[1] The efficiency, safety, and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development. This guide provides a comparative analysis of various synthetic methods for this compound, supported by available experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
Several synthetic routes to this compound have been reported, each with distinct advantages and disadvantages. The primary methods involve starting materials such as ethyl chloroacetate (B1199739), chloroacetic acid, ethyl glyoxylate, and glycine.
| Method | Starting Material(s) | Key Reagents | Yield (%) | Purity (%) | Melting Point (°C) | Key Advantages | Key Disadvantages |
| 1 | Ethyl Chloroacetate | Hydrazine (B178648) Hydrate (B1144303), Alkali, HCl | 73-82 | >99 | 147.0-148.6 | Simple operation, high yield and purity, low cost, suitable for industrial production.[2] | Use of hydrazine hydrate which is toxic. |
| 2 | Chloroacetic Acid | Hydrazine Hydrate, Alkali, Ethanol (B145695), HCl | 78 | Not specified | Not specified | Reduces consumption of raw materials, good safety performance.[3][4] | Multi-step process (salt formation, then esterification).[3] |
| 3 | Ethyl Glyoxylate | Hydrazine Hydrate, Catalyst, HCl | High (not specified) | Not specified | Not specified | One-pot, two-step reaction, convenient for production, minimal environmental pollution.[5][6] | Requires a pressure vessel.[6] |
| 4 | Glycine | Sodium Nitrite, Sodium Mercury-Amalgam, HCl | Not specified | Not specified | Not specified | Utilizes a readily available amino acid.[4][7] | Involves toxic reagents like sodium mercury-amalgam, leading to serious environmental pollution.[7] |
| 5 | Ethyl Chloroacetate/Bromoacetate (B1195939) | tert-Butyl Carbazate (B1233558), Concentrated HCl | 97.5-97.9 | 98.7-99.1 | Not specified | Mild reaction conditions, high yield and purity.[4] | Involves protection and deprotection steps.[4] |
Experimental Protocols
Method 1: From Ethyl Chloroacetate and Hydrazine Hydrate[2]
This method involves the reaction of ethyl chloroacetate with hydrazine hydrate in the presence of an alkali, followed by acidification.
Step 1: Synthesis of Ethyl Hydrazinoacetate
-
In a reaction vessel, combine ethyl chloroacetate, ethanol (as a solvent), and an alkali (such as sodium carbonate, sodium hydroxide, potassium hydroxide, or sodium ethoxide) at a temperature between 0-25 °C. The molar ratio of ethyl chloroacetate to alkali is 1:0.5-1.1.
-
Over a period of 0.5-1.0 hour, add hydrazine hydrate dropwise. The molar ratio of ethyl chloroacetate to hydrazine hydrate is 1:1.0-1.8.
-
Maintain the reaction temperature between 20-60 °C for 3-6 hours.
-
After the reaction is complete, the intermediate ethyl hydrazinoacetate is collected from the reaction solution.
Step 2: Formation of this compound
-
To the collected ethyl hydrazinoacetate, introduce dry hydrogen chloride gas.
-
Add activated carbon (mass ratio of ethyl chloroacetate to activated carbon is 100:2-3).
-
Reflux the mixture for 10-30 minutes.
-
The target product, this compound, is then collected from the reaction solution.
Method 2: From Chloroacetic Acid and Hydrazine Hydrate[3]
This method proceeds by first forming sodium hydrazinoacetate, which is then esterified.
Step 1: Synthesis of Sodium Hydrazinoacetate
-
Mix and heat chloroacetic acid, hydrazine hydrate (40-90%), and an alkali (such as sodium carbonate, sodium hydroxide, potassium hydroxide, or sodium ethoxide). The molar ratio of chloroacetic acid to alkali to hydrazine hydrate is 1-1.5:1:2-2.2.
-
Allow the reaction to proceed at a temperature between 0 and 25 °C to obtain sodium hydrazinoacetate.
Step 2: Esterification and Salt Formation
-
Concentrate the reaction mixture under reduced pressure to separate water.
-
Filter the mixture and add absolute ethanol to the filtrate.
-
Perform an esterification reaction by introducing dry hydrogen chloride to yield this compound and sodium chloride.
-
Filter the mixture to separate the solid sodium chloride.
-
Cool the filtrate to crystallize the this compound.
-
Separate the crystals and dry them to obtain the final product.
Method 5: From Ethyl Chloroacetate and tert-Butyl Carbazate[4]
This route involves a protection-deprotection strategy.
Step 1: Synthesis of (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate (B1210297)
-
React ethyl chloroacetate or ethyl bromoacetate with tert-butyl carbazate. The molar ratio of the ethyl haloacetate to tert-butyl carbazate is preferably 1:1 to 1:2.
Step 2: Deprotection and Hydrochloride Formation
-
Add the (N'-tert-butyloxycarbonyl-hydrazino) ethyl acetate obtained in the previous step to an alcohol solvent (methanol or ethanol).
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid dropwise. The feeding ratio of the protected intermediate to concentrated HCl to the alcohol solvent is 1g : 0.3-1 mL : 5-15 mL.
-
After the reaction is complete (monitored by thin-layer chromatography), cool the reaction liquid to 5 °C to precipitate the solid product.
-
Dry the crude product and recrystallize from absolute ethanol to obtain pure this compound.
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different synthetic starting materials and the final product, this compound.
References
- 1. chembk.com [chembk.com]
- 2. CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 3. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 5. This compound (6945-92-2) for sale [vulcanchem.com]
- 6. The synthetic method of this compound - Patent CN-110845356-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN100478328C - Process for preparing diazanyl ethyl acetate hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Purity of Synthesized Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized intermediates is a critical cornerstone in drug discovery and development. Ethyl hydrazinoacetate hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the integrity of subsequent reactions and the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for evaluating the purity of synthesized this compound, complete with experimental protocols and supporting data.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Here, we compare four common techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (CHN Analysis).
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei. | Absolute purity of the main component, structural confirmation, and identification/quantification of impurities with known structures. | Provides a direct, primary measurement of purity without the need for a specific reference standard of the analyte. Non-destructive.[1][2][3] | Lower sensitivity compared to chromatographic methods for trace impurities. Requires a certified internal standard. | >95% |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Relative purity based on peak area percentage, detection of non-volatile impurities. | High sensitivity and resolution for separating a wide range of impurities.[4] | Requires a reference standard for the main component for accurate quantification. Method development can be time-consuming. | 90-100% (impurities at >0.05%) |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. | Detection and identification of volatile impurities and by-products. | High sensitivity and specificity for volatile and semi-volatile compounds. Provides structural information of impurities through mass spectra. | Not suitable for non-volatile or thermally labile compounds. | Impurities at ppm to % levels. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified. | Percentage of Carbon, Hydrogen, and Nitrogen in the sample. | Provides the elemental composition, which can be compared to the theoretical values to indicate overall purity. | Does not provide information on the nature of impurities. Insensitive to impurities with similar elemental composition. | >98% |
Experimental Protocols
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄) to dissolve both the sample and the internal standard completely.[5]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene (B1212753) protons of the ethyl group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the relative purity and detect non-volatile impurities.
Protocol:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength of 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas of the main component and all impurities.
-
Calculate the relative purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify volatile impurities and by-products from the synthesis.
Protocol:
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-400.
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
-
Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to impurities.
-
Examine the mass spectrum of each impurity peak and compare it with mass spectral libraries (e.g., NIST) to identify the compounds. Common fragments for esters include the loss of the alkoxy group (-OC₂H₅) and rearrangements.[6]
-
Elemental Analysis (CHN Analysis)
Objective: To determine the elemental composition and compare it with the theoretical values.
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogenized synthesized this compound into a tin capsule.
-
-
Instrumental Analysis:
-
Analyze the sample using a CHN elemental analyzer. The instrument performs combustion of the sample at a high temperature in the presence of oxygen, followed by the separation and detection of the resulting CO₂, H₂O, and N₂ gases.
-
-
Data Analysis:
-
Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen with the theoretical values for this compound (C₄H₁₁ClN₂O₂).
-
Theoretical Values: C = 31.08%, H = 7.17%, N = 18.12%.
-
A close correlation between the experimental and theoretical values indicates high purity.
-
Potential Impurities in Synthesis
The synthesis of this compound commonly proceeds via the reaction of ethyl chloroacetate (B1199739) with hydrazine (B178648) hydrate.[7][8][9] Potential impurities arising from this process may include:
-
Unreacted Starting Materials: Ethyl chloroacetate and hydrazine.
-
By-products: Di-substituted products (ethyl 2,2'-(hydrazine-1,2-diyl)diacetate), and products of side reactions.
-
Residual Solvents: Ethanol, water, or other solvents used in the synthesis and purification.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Purity assessment workflow for this compound.
Conclusion
A multi-technique approach is recommended for a comprehensive assessment of the purity of synthesized this compound. qNMR provides a direct and accurate measure of absolute purity, while HPLC is invaluable for detecting and quantifying a broad range of impurities. GC-MS is essential for identifying volatile by-products, and elemental analysis serves as a fundamental check of the elemental composition. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized material, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound (6945-92-2) for sale [vulcanchem.com]
- 8. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
- 9. CN102311362A - Method for preparing this compound - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of Impurities in Commercial Ethyl Hydrazinoacetate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Ethyl hydrazinoacetate hydrochloride is a critical building block in the synthesis of a wide array of pharmaceuticals, particularly heterocyclic compounds which are prevalent in many drug candidates.[1][2] The purity of this reagent is paramount, as impurities can lead to the formation of undesired side products, impact reaction yields, and introduce potentially harmful substances into the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the potential impurities found in commercial this compound, based on common manufacturing processes. It offers detailed experimental protocols for the identification and quantification of these impurities, enabling researchers to select the most suitable grade of reagent for their specific application and to establish appropriate quality control measures.
Comparison of Synthetic Routes and Potential Impurity Profiles
The impurity profile of this compound is intrinsically linked to its method of synthesis. Different commercial suppliers may utilize distinct synthetic routes, leading to variations in the types and levels of impurities present. Below is a comparison of common synthesis methods and their likely associated impurities.
| Synthesis Route | Starting Materials | Key Reagents | Potential Impurities |
| Chloroacetic Acid Method [3][4] | Chloroacetic acid | Hydrazine (B178648) hydrate, Alkali (e.g., NaOH), Ethanol, Hydrogen chloride | 1. Hydrazine: A known genotoxic impurity.[5] 2. Unreacted Chloroacetic Acid: A potential irritant. 3. Sodium Chloride: An inorganic impurity.[3] 4. Ethyl Chloroacetate (B1199739): A reactive intermediate. 5. Di-substituted Hydrazine Derivatives: From over-alkylation. |
| Ethyl Glyoxylate Method [6] | Ethyl glyoxylate | Hydrazine hydrate, Catalyst | 1. Hydrazine: A key concern.[5] 2. Unreacted Ethyl Glyoxylate: Can lead to side reactions. 3. Ethyl Hydrazonoacetate: A reaction intermediate.[6] 4. Glyoxal: A potential starting material impurity. |
| Glycine Method [7] | Glycine | Acid, Diazotizing agent (e.g., NaNO2), Reducing agent | 1. Unreacted Glycine: A common amino acid. 2. Ethyl Diazoacetate: A potentially explosive and toxic intermediate. 3. Residual Reducing Agent and By-products: Dependent on the specific agent used. |
| Protected Hydrazine Method [8] | Ethyl chloroacetate or ethyl bromoacetate | tert-Butyl carbazate, Acid (for deprotection) | 1. tert-Butyl Carbazate: Unreacted protecting group. 2. (N'-tert-butoxycarbonyl-hydrazino) ethyl acetate (B1210297): Protected intermediate.[8] 3. tert-Butanol and related by-products: From the deprotection step. |
Experimental Protocols for Impurity Characterization
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities in this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
HPLC-UV Method for the Quantification of Hydrazine
Given the genotoxic nature of hydrazine, its quantification at trace levels is critical.[5] Direct analysis is challenging due to hydrazine's lack of a UV chromophore.[5] Therefore, a derivatization step is employed.
Principle: Hydrazine is reacted with a derivatizing agent, such as 2-hydroxy-1-naphthaldehyde (B42665), to form a hydrazone with a strong UV absorbance, allowing for sensitive detection by HPLC-UV.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
2-Hydroxy-1-naphthaldehyde (derivatizing agent)
-
This compound sample
-
Hydrazine standard
Procedure:
-
Standard Preparation: Prepare a stock solution of hydrazine in water. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in water.
-
Derivatization: To an aliquot of each standard and sample solution, add a solution of 2-hydroxy-1-naphthaldehyde in acetonitrile. Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 406 nm[5]
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve from the peak areas of the derivatized hydrazine standards. Determine the concentration of hydrazine in the sample by comparing its peak area to the calibration curve.
GC-MS Method for Volatile and Semi-Volatile Impurities
GC-MS is an excellent technique for the identification and quantification of volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials like ethyl chloroacetate.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Reagents:
-
Methanol or another suitable solvent (GC grade)
-
This compound sample
-
Standards for expected impurities (e.g., ethyl chloroacetate, ethanol)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of potential impurities in the chosen solvent. Create a mixed standard solution containing all analytes of interest at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Identification and Quantification: Identify impurities in the sample by comparing their retention times and mass spectra to those of the standards. Quantify the impurities using a calibration curve or by the internal standard method.
¹H NMR Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy provides valuable information about the overall purity of the sample and can be used to identify and quantify major impurities without the need for reference standards of those impurities (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Internal standard with a known purity for qNMR (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard (for qNMR) and dissolve them in the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for accurate integration in qNMR.
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound.
-
Identify any unknown peaks and use their chemical shifts, coupling patterns, and integration values to deduce their structures.
-
For qNMR, calculate the concentration of the main component and any identified impurities by comparing the integrals of their characteristic signals to the integral of the known internal standard.
-
Visualizing Workflows and Relationships
To aid in understanding the analytical process and the origin of impurities, the following diagrams are provided.
Caption: Experimental workflow for impurity characterization.
Caption: Potential impurity origins from different synthetic routes.
References
- 1. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound(6945-92-2) 13C NMR spectrum [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. CAS 6945-92-2 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 6. This compound (6945-92-2) for sale [vulcanchem.com]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Ethyl Hydrazinoacetate Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, treat Ethyl hydrazinoacetate hydrochloride as a hazardous waste and consult your institution's Environmental Health and Safety (EHS) department for specific guidance. This document provides a detailed overview of recommended procedures based on available safety data.
This compound is a chemical compound requiring careful handling and disposal due to its potential health hazards. As a derivative of hydrazine, it is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is essential to mitigate risks for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling this compound, ensure that you are in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] Always wear appropriate Personal Protective Equipment (PPE). In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1] Remove and launder contaminated clothing before reuse.[1][2] If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][5]
Hazard Summary
The following table summarizes the key hazard information for this compound, based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications found in safety data sheets.
| Hazard Classification | GHS Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation[2] |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning |
| Serious eye irritation (Category 2) | H319: Causes serious eye irritation[2] |
ngcontent-ng-c282987731="" class="ng-star-inserted"> | Warning |
| Specific target organ toxicity – single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[2][3] |
| Warning |
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[3][7]
Step 1: Waste Collection and Storage
-
Containerization: Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled, and sealed hazardous waste container.[5][8] Keep the container tightly closed when not in use.[1][2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., exclamation mark for irritant and harmful).[8]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and bases.[3][8] Ensure the storage area is cool and dry.[1][2]
Step 2: Arrange for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1][7]
-
Documentation: Follow all institutional and regulatory requirements for waste manifest and tracking.
Step 3: Decontamination
-
Surfaces: Decontaminate any surfaces that may have come into contact with the chemical using appropriate cleaning agents as recommended by your institution's safety protocols.
-
PPE: Dispose of all contaminated PPE as hazardous waste.[7]
Step 4: Spill Management
In the event of a spill, evacuate the area and prevent others from entering. For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal as hazardous waste.[1][3][7] For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.[4][5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
Essential Safety and Operational Guide for Ethyl Hydrazinoacetate Hydrochloride
This guide provides immediate safety, handling, and disposal protocols for Ethyl hydrazinoacetate hydrochloride (CAS No. 6945-92-2), tailored for research and drug development professionals. Adherence to these procedures is critical to ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to handle this compound with appropriate personal protective equipment and in accordance with the procedural guidance outlined below.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Type | Standard/Specification | Notes |
| Eyes/Face | Safety glasses with side-shields or safety goggles. A face shield may be required for larger quantities. | NIOSH (US) or EN 166 (EU) approved.[1][3] | Must be worn at all times when handling the compound. |
| Hands | Chemical-resistant, impervious gloves. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after handling.[4] |
| Body | Lab coat or a complete suit protecting against chemicals. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][4] | Wear fire/flame resistant and impervious clothing. |
| Respiratory | Not required for normal handling in a well-ventilated area. | For nuisance exposures or if dust is generated, use a type N95 (US) or type P1 (EN 143) dust mask. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4] | Always handle in a well-ventilated area or use a fume hood. |
Experimental Protocols: Handling and Storage
Strict adherence to the following procedures is mandatory for the safe handling and storage of this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Dust Formation: This compound is a solid; take care to avoid the formation of dust during handling.[1][4][3]
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Dispensing: When weighing or transferring the compound, do so carefully to minimize dust generation. Use non-sparking tools.[5]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4][3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][5][3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands and any exposed skin thoroughly after handling.[3]
Storage:
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][5][3]
-
Atmosphere: For long-term stability, handle and store the contents under an inert atmosphere, such as nitrogen, and protect from moisture as the compound is hygroscopic.[3][6]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3]
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material. Avoid generating dust.
-
Collection: Collect the spilled material and place it into a suitable, closed container for disposal.[1][4][3]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Containerize: All waste containing this compound should be placed in a clearly labeled, sealed container.
-
Professional Disposal: Dispose of the waste through a licensed professional waste disposal service.[4] Do not empty into drains.[3]
-
Packaging: Contaminated packaging should be disposed of as unused product.[1][4]
-
Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Workflow for Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1) | C4H11ClN2O2 | CID 11593468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 6945-92-2 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
